4-Methyldecane
Description
belongs to the class of organic compounds known as branched alkanes. These are acyclic branched hydrocarbons having the general formula CnH2n+2. Thus, is considered to be a hydrocarbon lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in saliva. Within the cell, is primarily located in the membrane (predicted from logP). Outside of the human body, can be found in cereals and cereal products, nuts, and pulses. This makes a potential biomarker for the consumption of these food products.
Properties
IUPAC Name |
4-methyldecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24/c1-4-6-7-8-10-11(3)9-5-2/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWZNKLWPILULD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863035 | |
| Record name | 4-Methyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent, acrid odor; [Chem Service MSDS] | |
| Record name | 4-Methyldecane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13615 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2847-72-5 | |
| Record name | Decane, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002847725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Methyldecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-methyldecane, a branched alkane with applications in various fields, including as a component in fuel and as a potential biomarker. The document details key reaction mechanisms, experimental protocols, and quantitative data to facilitate the replication and optimization of these syntheses in a laboratory setting.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several established organometallic reactions. The most prominent and practical methods involve the formation of carbon-carbon bonds using Grignard reagents and organocuprates. An alternative, though less direct, route can be envisioned through a Wittig reaction followed by hydrogenation. This guide will focus on the Grignar-based and organocuprate-mediated syntheses, as they offer efficient and direct pathways to the target molecule.
Grignard Reagent-Based Synthesis
The Grignard reaction is a versatile and widely used method for forming carbon-carbon bonds.[1] For the synthesis of this compound, two main strategies can be employed: a direct coupling reaction and a two-step approach involving a ketone intermediate.
Direct Synthesis: Cobalt-Catalyzed Cross-Coupling
A modern and efficient method for the synthesis of sterically hindered branched alkanes involves the transition metal-catalyzed cross-coupling of a Grignard reagent with an alkyl halide.[1] Cobalt-catalyzed systems have proven particularly effective for creating C(sp³)–C(sp³) bonds.[1]
Reaction Mechanism:
The proposed mechanism involves the formation of a highly nucleophilic organocobalt species from the Grignard reagent and the cobalt(II) chloride catalyst. This species then undergoes oxidative addition with the alkyl halide, followed by reductive elimination to form the new carbon-carbon bond and regenerate the cobalt catalyst.
Logical Flow for Cobalt-Catalyzed Cross-Coupling:
Caption: Logical flow of the cobalt-catalyzed synthesis of this compound.
Experimental Protocol: Synthesis of this compound via Cobalt-Catalyzed Cross-Coupling
This protocol is adapted from a general procedure for the synthesis of branched alkanes.[1]
Materials:
-
Magnesium turnings
-
sec-Butyl bromide
-
1-Bromohexane
-
Cobalt(II) chloride (anhydrous)
-
Lithium iodide (anhydrous)
-
Anhydrous tetrahydrofuran (THF)
-
Isoprene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, argon-purged round-bottom flask, prepare sec-butylmagnesium bromide from magnesium turnings and sec-butyl bromide in anhydrous THF.
-
Catalyst Preparation: In a separate flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add CoCl₂ (0.02 mmol, 2 mol%) and LiI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (5 mL) and isoprene (2.0 mmol, 2 equiv). Cool the mixture to 0 °C in an ice bath.
-
Coupling Reaction: Slowly add the prepared sec-butylmagnesium bromide solution (1.2 mmol, 1.2 equiv) to the catalyst mixture.
-
Add 1-bromohexane (1.0 mmol, 1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with hexanes (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | sec-Butylmagnesium bromide, 1-Bromohexane | [1] |
| Catalyst | Cobalt(II) chloride | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 12 hours | [1] |
| Typical Yield | ~70-80% (estimated based on similar reactions) | [2] |
Two-Step Synthesis via a Tertiary Alcohol Intermediate
This classic approach offers flexibility by allowing for the combination of various Grignard reagents and ketones to produce a wide range of branched alkanes.[1]
Reaction Mechanism:
The first step involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of a ketone, forming a tertiary alkoxide. This is followed by an acidic workup to yield the tertiary alcohol. The second step is the reduction of the tertiary alcohol to the corresponding alkane, which can be achieved through various methods, such as the Wolff-Kishner reduction of a corresponding ketone or radical deoxygenation.
Experimental Workflow for Two-Step Synthesis:
Caption: Experimental workflow for the two-step synthesis of this compound.
Experimental Protocol: Synthesis of 4-Methyl-4-decanol and subsequent reduction
This protocol is based on a general procedure for the synthesis of tertiary alcohols and their reduction.[1]
Part A: Synthesis of 4-Methyl-4-decanol Materials:
-
Magnesium turnings
-
1-Bromopropane
-
2-Octanone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Crushed ice
Procedure:
-
Preparation of Grignard Reagent: Prepare propylmagnesium bromide from magnesium turnings and 1-bromopropane in anhydrous diethyl ether.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Reaction with Ketone: Prepare a solution of 2-octanone (1.0 equiv) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Work-up: Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution.
-
Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-methyl-4-decanol.
Part B: Reduction of 4-Methyl-4-decanol to this compound A common method for the reduction of the intermediate alcohol involves its conversion to a tosylate followed by reduction with a hydride source like lithium aluminum hydride.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | Propylmagnesium bromide, 2-Octanone | [1] |
| Solvent | Diethyl ether | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 1 hour | [1] |
| Typical Yield (Alcohol) | >85% | [2] |
Organocuprate-Based Synthesis (Gilman Reagents)
Organocuprates, also known as Gilman reagents, are excellent nucleophiles for forming carbon-carbon bonds, particularly in coupling reactions with alkyl halides.[3][4] They are generally less basic than Grignard reagents, which can be advantageous in certain applications.[5]
Reaction Mechanism:
The synthesis of this compound via an organocuprate would involve the reaction of lithium di(sec-butyl)cuprate with 1-bromohexane. The mechanism is thought to proceed through an oxidative addition/reductive elimination pathway involving a copper(III) intermediate.
Logical Relationship for Organocuprate Synthesis:
Caption: Logical relationship for the synthesis of this compound using an organocuprate.
Experimental Protocol: Synthesis of this compound via Organocuprate Coupling
This protocol is based on general procedures for the formation and use of Gilman reagents.[3][6]
Materials:
-
sec-Butyllithium
-
Copper(I) iodide (CuI)
-
1-Bromohexane
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Preparation of the Gilman Reagent: In a flame-dried, argon-purged flask, dissolve CuI in anhydrous diethyl ether or THF and cool to -78 °C.
-
Slowly add two equivalents of sec-butyllithium to the cooled CuI suspension to form the lithium di(sec-butyl)cuprate solution.
-
Coupling Reaction: Add one equivalent of 1-bromohexane to the Gilman reagent solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to yield this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | Lithium di(sec-butyl)cuprate, 1-Bromohexane | [3][6] |
| Solvent | Diethyl ether or THF | [6] |
| Reaction Temperature | -78 °C to Room Temperature | [6] |
| Typical Yield | 52-88% (for similar cross-coupling reactions) | [6] |
Characterization of this compound
The successful synthesis of this compound should be confirmed through various analytical techniques.
Spectroscopic Data Summary:
| Technique | Key Features |
| ¹³C NMR | The 13C NMR spectrum will show distinct signals for each of the unique carbon atoms in the this compound molecule. |
| GC-MS | Gas chromatography-mass spectrometry will show a specific retention time for this compound and a mass spectrum with characteristic fragmentation patterns. |
Conclusion
This guide has detailed robust and reliable synthetic pathways for the preparation of this compound, primarily focusing on Grignard reagent and organocuprate-based methodologies. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, drug development, and chemical ecology. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific requirements of the research project. Careful execution of these protocols, with attention to anhydrous conditions for the organometallic reactions, should lead to the successful synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A protocol for the stereoselective synthesis of a Star of David [2]catenane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Stereoisomers of 4-Methyldecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 4-methyldecane, focusing on their synthesis, separation, and physicochemical properties. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in the nuances of aliphatic chirality.
Introduction to this compound and its Stereoisomerism
This compound is a branched-chain alkane with the chemical formula C₁₁H₂₄. The presence of a chiral center at the fourth carbon atom gives rise to two stereoisomers: (R)-4-methyldecane and (S)-4-methyldecane. These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties in an achiral environment, such as boiling point and density. However, they will rotate plane-polarized light in equal but opposite directions and may exhibit different biological activities due to the chiral nature of biological systems.[1][2]
Below is a diagram illustrating the relationship between the achiral precursor and the resulting enantiomers of this compound.
Physicochemical Properties
Table 1: Computed Physicochemical Properties of this compound and its Stereoisomers
| Property | This compound (Racemic) | (R)-4-Methyldecane | (S)-4-Methyldecane | Data Source |
| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₄ | C₁₁H₂₄ | PubChem[3][4][5] |
| Molecular Weight | 156.31 g/mol | 156.31 g/mol | 156.31 g/mol | PubChem[3][4][5] |
| XLogP3-AA | 5.9 | 5.9 | 5.9 | PubChem[3][4][5] |
| Topological Polar Surface Area | 0 Ų | 0 Ų | 0 Ų | PubChem[3][4][5] |
| Complexity | 66.4 | 66.4 | 66.4 | PubChem[3][4][5] |
Table 2: Experimental Properties of this compound (Racemic Mixture)
| Property | Value | Conditions | Data Source |
| Boiling Point | 188.0 °C | at 760 mmHg | NIST WebBook |
| Enthalpy of Vaporization | 42.7 kJ/mol | at 25 °C | NIST WebBook |
| Physical Description | Colorless liquid | - | PubChem[3] |
It is important to note that while the boiling points of the individual enantiomers are expected to be identical to the racemic mixture, their optical rotation is a key distinguishing feature. However, experimentally determined values for the specific rotation of (R)- and (S)-4-methyldecane are not currently available in published literature.
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to create a single enantiomer directly. For a chiral alkane like this compound, this could involve the use of a chiral catalyst or a chiral auxiliary.[6][] A potential synthetic route could involve the asymmetric hydrogenation of a suitable unsaturated precursor. For instance, (R)-methyl 4-hydroxydecanoate can be synthesized with high enantioselectivity using a Ruthenium-BINAP catalyst, which could then be further modified to yield (R)-4-methyldecane.
Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Precursor (General Approach)
This protocol outlines a general workflow for the asymmetric hydrogenation of a prochiral alkene to a chiral alkane, which could be adapted for the synthesis of this compound enantiomers.
-
Catalyst Preparation: A chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., BINAP), is prepared under inert atmosphere.
-
Hydrogenation Reaction: The prochiral alkene precursor is dissolved in a suitable solvent in a high-pressure reactor. The chiral catalyst is added, and the reactor is pressurized with hydrogen gas.
-
Reaction Monitoring: The reaction is stirred at a specific temperature and pressure until completion, monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC).
-
Purification: Upon completion, the catalyst is removed, and the product is purified by column chromatography or distillation to yield the enantiomerically enriched this compound.
-
Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the product is determined using chiral gas chromatography or by NMR spectroscopy with a chiral solvating agent.
Chiral Resolution
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. For volatile compounds like this compound, chiral gas chromatography (GC) is a powerful technique.[8][9][10][11] High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) can also be employed.[12][13][14][15]
Experimental Protocol: Chiral Gas Chromatography (GC) Separation
This protocol provides a general methodology for the analytical separation of this compound enantiomers.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column is used. Cyclodextrin-based stationary phases are often effective for separating chiral hydrocarbons.[9][10]
-
Sample Preparation: A dilute solution of racemic this compound is prepared in a volatile solvent (e.g., hexane).
-
Chromatographic Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation.
-
Oven Temperature Program: An initial temperature is held for a short period, followed by a temperature ramp to an appropriate final temperature to ensure good separation and reasonable analysis time.
-
Carrier Gas: High-purity helium or hydrogen is used as the carrier gas at a constant flow rate.
-
Detector Temperature: Set higher than the final oven temperature to prevent condensation.
-
-
Data Analysis: The retention times of the two enantiomers are recorded. The relative peak areas can be used to determine the enantiomeric composition of a mixture.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. While standard NMR techniques cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric interactions, leading to separate signals for each enantiomer.[16] Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern, which will be identical for both enantiomers. Infrared (IR) spectroscopy reveals the types of bonds present in the molecule, and again, the spectra of the enantiomers will be identical.
Table 3: Spectroscopic Data for this compound (Racemic Mixture)
| Technique | Key Features | Data Source |
| ¹³C NMR | Spectral data available | PubChem |
| Mass Spec (GC-MS) | Fragmentation pattern available | PubChem |
| IR Spectrum | Spectral data available | NIST WebBook |
Biological Properties
The chirality of a molecule can have a profound impact on its biological activity.[2][17][18][19] Enantiomers can interact differently with chiral biological receptors, such as enzymes and proteins, leading to different pharmacological or toxicological effects. While specific studies on the biological activities of the (R)- and (S)-enantiomers of this compound are not currently available, it is a critical area for future research, particularly if this molecule or its derivatives are considered for applications in drug development or as biological probes. The general principle of stereospecificity in biological systems suggests that one enantiomer may be more active, have a different type of activity, or be more rapidly metabolized than the other.
Conclusion
The stereoisomers of this compound, (R)- and (S)-4-methyldecane, represent a fundamental example of aliphatic chirality. While computed data and experimental information for the racemic mixture are available, a comprehensive understanding of the individual enantiomers requires further experimental investigation. Specifically, the determination of their optical rotation, the development of robust enantioselective synthetic routes, and the evaluation of their distinct biological activities are crucial areas for future research. This guide provides a foundational framework for professionals in chemistry and drug development to approach the study of these and other simple chiral alkanes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. This compound | C11H24 | CID 17835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methyl-decane | C11H24 | CID 57191620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (4S)-4-methyldecane | C11H24 | CID 24884415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chiral Synthesis | OpenOChem Learn [learn.openochem.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
- 12. csfarmacie.cz [csfarmacie.cz]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 16. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biyokimya101.com [biyokimya101.com]
- 18. 5.12 Chirality in Nature and Chiral Environments – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 19. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Identification of (R)- and (S)-4-Methyldecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core principles and methodologies for the identification and differentiation of the enantiomers of 4-methyldecane: (R)-4-Methyldecane and (S)-4-Methyldecane. Given the identical physical and chemical properties of enantiomers in an achiral environment, specialized stereoselective techniques are imperative for their distinction. This document outlines hypothetical yet plausible experimental protocols for their synthesis and analysis, based on established methods for similar chiral alkanes.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for the development of effective analytical methodologies. While specific data for the individual enantiomers are scarce in publicly available literature, the properties of the racemic mixture provide a crucial baseline.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | PubChem[1] |
| Molecular Weight | 156.31 g/mol | PubChem[1] |
| IUPAC Name (R) | (4R)-4-methyldecane | PubChem[2] |
| IUPAC Name (S) | (4S)-4-methyldecane | PubChem[3] |
| CAS Number (Racemate) | 2847-72-5 | PubChem[1] |
| Boiling Point (Racemate) | ~174°C | Benchchem[4] |
| Solubility | Insoluble in water; Soluble in organic solvents | Benchchem[4] |
Enantioselective Synthesis
The preparation of enantiomerically pure (R)- and (S)-4-methyldecane is a prerequisite for their individual characterization and study. In the absence of specific literature for these exact molecules, a plausible synthetic approach involves the asymmetric hydrogenation of a suitable prochiral alkene, a common strategy for establishing stereocenters in aliphatic chains.
Proposed Synthetic Pathway: Asymmetric Hydrogenation
A hypothetical route to (R)- and (S)-4-methyldecane could involve the enantioselective hydrogenation of 4-methyl-3-decene using a chiral catalyst. The choice of a chiral phosphine ligand, such as a derivative of BINAP, in conjunction with a rhodium or iridium catalyst, can direct the hydrogenation to favor the formation of one enantiomer over the other.[5][6][7]
Experimental Protocol: Asymmetric Hydrogenation
Objective: To synthesize (R)-4-Methyldecane via asymmetric hydrogenation of 4-methyl-3-decene.
Materials:
-
4-methyl-3-decene
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(R)-BINAP
-
Degassed methanol
-
Hydrogen gas (high purity)
-
High-pressure autoclave
Procedure:
-
In a glovebox, a high-pressure autoclave is charged with [Rh(COD)₂]BF₄ (0.01 mmol) and (R)-BINAP (0.011 mmol).
-
Degassed methanol (10 mL) is added, and the mixture is stirred until a clear solution is obtained.
-
4-methyl-3-decene (1 mmol) is added to the catalyst solution.
-
The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas.
-
The reactor is pressurized with hydrogen gas to 10 atm.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
After releasing the pressure, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using hexane as the eluent to yield (R)-4-methyldecane.
Note: The synthesis of (S)-4-methyldecane would follow the same protocol, substituting (R)-BINAP with (S)-BINAP.
Analytical Identification and Chiral Separation
Due to their identical physical properties, the separation and identification of (R)- and (S)-4-methyldecane require chiral recognition techniques. Gas chromatography with a chiral stationary phase and Nuclear Magnetic Resonance spectroscopy with a chiral solvating agent are two powerful methods for this purpose.
Chiral Gas Chromatography (GC)
Chiral GC is a widely used technique for the separation of volatile enantiomers.[8][9][10] The separation is achieved by using a capillary column coated with a chiral stationary phase (CSP), typically a cyclodextrin derivative. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.
Objective: To separate and quantify the enantiomers of this compound using chiral gas chromatography with flame ionization detection (FID).
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a flame ionization detector (FID).
-
Chiral Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXse).[11]
-
Carrier Gas: Helium, constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: 50°C (hold for 2 min), ramp to 150°C at 2°C/min, hold for 5 min.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute the sample in hexane to a concentration of approximately 1 mg/mL.
Procedure:
-
Inject the prepared sample into the GC.
-
Acquire the chromatogram.
-
Identify the peaks corresponding to (R)- and (S)-4-methyldecane based on their retention times (elution order to be determined with enantiomerically enriched standards).
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy in a standard achiral solvent cannot differentiate between enantiomers. However, the addition of a chiral solvating agent (CSA) can induce diastereomeric interactions, leading to the formation of transient, non-covalently bonded diastereomeric complexes.[12][13][14] These complexes have different magnetic environments, resulting in separate signals for the enantiomers in the NMR spectrum.
Objective: To determine the enantiomeric composition of a this compound sample using ¹H NMR spectroscopy with a chiral solvating agent.
Materials:
-
This compound sample
-
Chiral solvating agent (e.g., (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol - Pirkle's alcohol)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
-
Dissolve approximately 5 mg of the this compound sample in 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
To the same NMR tube, add 1.2 equivalents of the chiral solvating agent.
-
Gently mix the sample and allow it to equilibrate for 5-10 minutes.
-
Acquire another ¹H NMR spectrum.
-
Compare the spectra obtained before and after the addition of the CSA. Look for splitting of signals, particularly the methyl protons, which would indicate the presence of both enantiomers.
-
Integrate the separated signals to determine the enantiomeric ratio.
Optical Rotation
| Enantiomer | Expected Specific Rotation ([α]D) |
| (R)-4-Methyldecane | - (levorotatory) |
| (S)-4-Methyldecane | + (dextrorotatory) |
Note: The direction of rotation (dextrorotatory (+) or levorotatory (-)) cannot be predicted from the (R)/(S) nomenclature and must be determined experimentally.
Biological Context
While this compound has been identified in various biological systems, including as a potential biomarker for certain diseases and as a component of insect cuticular hydrocarbons, specific biological activities or signaling pathways for the individual enantiomers are not well-documented.[4][16][17][18] In the context of insect chemical ecology, branched alkanes can play a role in communication, such as species and mate recognition.[19][20] The stereochemistry of these compounds can be crucial for their biological function, with different enantiomers potentially eliciting different behavioral responses in insects. Further research is needed to elucidate the specific roles of (R)- and (S)-4-methyldecane in biological systems.
Conclusion
The identification and differentiation of (R)- and (S)-4-methyldecane necessitate the use of specialized chiral analytical techniques. This guide has provided a framework of plausible methodologies for their enantioselective synthesis and analysis, based on established principles of stereoselective chemistry. The detailed experimental protocols for chiral GC and NMR with chiral solvating agents offer practical approaches for researchers in the fields of chemistry, biochemistry, and drug development to tackle the challenge of characterizing these and other chiral alkanes. The exploration of the specific biological roles of each enantiomer remains a promising area for future investigation.
References
- 1. This compound | C11H24 | CID 17835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methyl-decane | C11H24 | CID 57191620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4S)-4-methyldecane | C11H24 | CID 24884415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 2847-72-5 | Benchchem [benchchem.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. Chiral stationary phases and applications in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents [ouci.dntb.gov.ua]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. researchgate.net [researchgate.net]
- 19. api.pageplace.de [api.pageplace.de]
- 20. nzdr.ru [nzdr.ru]
The Elusive Scent: A Technical Guide to the Discovery of 4-Methyldecane in Plant Volatiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery and analysis of 4-methyldecane, a branched-chain alkane identified in the volatile organic compound (VOC) profiles of a select number of plant species. While not a universally common plant volatile, its presence offers intriguing questions regarding plant metabolism and its potential ecological roles. This document provides a comprehensive overview of the current knowledge, focusing on data presentation, detailed experimental protocols, and a proposed biosynthetic pathway.
Introduction
This compound (C₁₁H₂₄) is a saturated hydrocarbon that has been identified as a minor component of the essential oils and volatile emissions of several plant species. Its discovery has been facilitated by advancements in analytical chemistry, particularly techniques like gas chromatography-mass spectrometry (GC-MS). The biological significance of this compound in plants is not yet well understood, but its presence suggests the activity of specific biosynthetic pathways that lead to the formation of branched-chain alkanes. This guide aims to consolidate the available information on its discovery, quantification, and biosynthesis to serve as a resource for researchers in phytochemistry, chemical ecology, and drug discovery.
Data Presentation: Quantitative Analysis of this compound
However, a study on the volatile compounds of fresh-cut artichokes (Cynara scolymus) provides a valuable data point for the concentration of this compound. The following table summarizes the quantitative findings from this research.
| Plant Species | Plant Part/Condition | Compound | Concentration (ng/g) | Analytical Method | Reference |
| Cynara scolymus (Artichoke) | Fresh-cut heads | This compound | 1.50 ± 0.36 | HS-SPME-GC-MS | [Frontiers in Plant Science, 2023][2] |
Note: The lack of comprehensive quantitative data highlights a significant research gap and an opportunity for future studies to explore the prevalence and abundance of this compound across a wider range of plant taxa and under different physiological and environmental conditions.
Experimental Protocols
The identification and quantification of this compound in plant volatiles predominantly rely on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This technique is highly sensitive and allows for the analysis of volatile compounds directly from the headspace of a sample without the need for solvent extraction.
General Protocol for HS-SPME-GC-MS Analysis of Plant Volatiles
This protocol represents a synthesis of common practices in the field and should be optimized for specific plant tissues and research questions.
1. Sample Preparation:
-
Fresh plant material (e.g., leaves, flowers, stems) is collected and immediately processed to minimize volatile loss.
-
A known weight of the plant material (typically 1-5 g) is placed in a headspace vial (e.g., 20 mL).
-
For quantitative analysis, an internal standard (e.g., a non-native alkane of known concentration) may be added to the vial.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-spectrum analysis of plant volatiles.
-
Incubation: The vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.
-
Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: The SPME fiber is immediately inserted into the heated injection port of the GC-MS (e.g., 250°C) for thermal desorption of the analytes.
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of alkanes and other volatiles.
-
Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might be:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/minute.
-
Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI) ionization at 70 eV is standard.
-
Mass Range: A scan range of m/z 40-400 is typically used.
-
Identification: Compounds are identified by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing their retention indices with published values.
-
Quantification: For quantitative analysis, the peak area of this compound is compared to the peak area of the internal standard or to a calibration curve generated from pure standards.
-
Signaling Pathways and Biosynthesis
The precise biosynthetic pathway of this compound in plants has not been explicitly elucidated. However, based on the established principles of fatty acid and alkane biosynthesis in plants, a plausible pathway can be proposed. The formation of branched-chain alkanes is believed to originate from the fatty acid synthesis (FAS) pathway, with modifications that introduce methyl branches.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound likely involves the following key steps:
-
Initiation with a Branched-Chain Primer: Instead of the usual acetyl-CoA primer for straight-chain fatty acids, the synthesis is likely initiated with a branched-chain precursor, such as isobutyryl-CoA or 2-methylbutyryl-CoA, derived from the catabolism of branched-chain amino acids (valine, leucine, or isoleucine).
-
Elongation by the Fatty Acid Elongase (FAE) Complex: The initial branched-chain acyl-CoA is then elongated by the fatty acid elongase (FAE) complex located in the endoplasmic reticulum. This complex iteratively adds two-carbon units from malonyl-CoA to the growing acyl chain. For this compound, the chain would be elongated to a 12-carbon branched-chain fatty acid.
-
Reduction to a Fatty Aldehyde: The resulting branched-chain fatty acid (e.g., 4-methyldodecanoic acid) is then activated to its acyl-CoA or acyl-ACP derivative and subsequently reduced to a fatty aldehyde by an acyl-CoA/acyl-ACP reductase.
-
Decarbonylation to an Alkane: Finally, the branched-chain fatty aldehyde undergoes decarbonylation, where a carbon monoxide molecule is removed, to yield the final this compound alkane. This final step is catalyzed by an aldehyde decarbonylase.
The following diagram illustrates this proposed logical relationship:
Caption: Proposed biosynthetic pathway of this compound in plants.
Experimental Workflow for Elucidating the Biosynthetic Pathway
To validate the proposed pathway, a series of experiments would be required. The following workflow outlines a potential research approach:
Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.
Conclusion and Future Directions
The discovery of this compound in plant volatiles, while currently limited to a few species, opens up new avenues for research in plant biochemistry and chemical ecology. The information presented in this technical guide provides a foundation for further investigation into this intriguing compound.
Future research should focus on:
-
Wider Screening: A broader survey of the plant kingdom is needed to determine the taxonomic distribution of this compound.
-
Quantitative Studies: More quantitative analyses are required to understand the factors influencing the production and emission of this compound, such as developmental stage, environmental stress, and herbivory.
-
Biosynthetic Pathway Elucidation: The proposed biosynthetic pathway needs to be experimentally validated through isotopic labeling studies, transcriptomics, and functional characterization of the involved enzymes.
-
Ecological Role: Investigating the potential role of this compound in plant-insect interactions, such as attracting pollinators or repelling herbivores, would provide crucial insights into its biological significance.
By addressing these research questions, the scientific community can gain a more complete understanding of the role of branched-chain alkanes in the complex chemical language of plants.
References
The Biochemical Role of 4-Methyldecane in Organisms: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the biochemical role of 4-methyldecane, a branched-chain alkane, across various biological systems. Primarily known as a component of insect cuticular hydrocarbons, this compound plays a crucial role in chemical communication and physiological regulation. This document details its function as a semiochemical, its biosynthetic pathway, and its emerging significance as a potential biomarker in disease states. Methodologies for its analysis and functional characterization are also presented, along with quantitative data and visual representations of relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, biochemistry, and biomedical research.
Introduction
This compound (C₁₁H₂₄) is a volatile organic compound (VOC) belonging to the class of methyl-branched alkanes. While seemingly a simple hydrocarbon, it partakes in a complex array of biological functions, most notably within the insect kingdom. As a component of the waxy outer layer of the insect cuticle, it contributes to the prevention of desiccation.[1][2] Beyond this fundamental physiological role, this compound and other methyl-branched alkanes act as semiochemicals, mediating both intraspecific and interspecific interactions. These compounds can function as components of pheromone blends, kairomones, and allomones, influencing behaviors such as mate recognition, host location, and aggregation.[3][4]
Recent studies have also identified this compound as a potential biomarker for certain diseases, including malignant melanoma and bovine tuberculosis, highlighting its relevance in mammalian biochemistry and diagnostics.[5] This guide will delve into the multifaceted biochemical roles of this compound, presenting the current state of knowledge in a structured and technically detailed format.
Biochemical Roles and Mechanisms
Role in Insect Chemical Ecology
This compound is a common constituent of insect cuticular hydrocarbon (CHC) profiles.[2][6] These complex mixtures of lipids are crucial for an insect's survival and reproduction. The primary functions of CHCs are to provide a barrier against water loss and to protect against pathogens.[1] However, they have evolved to become pivotal in chemical communication.
Methyl-branched alkanes, such as this compound, are particularly important in conveying information.[3][4] Their specific structures, including the position of the methyl group and the stereochemistry, can contribute to the species-specificity of a chemical signal.[7]
-
Kairomonal Activity: this compound can act as a kairomone, a chemical signal that benefits the receiver but not the emitter.[8] For example, parasitoid wasps can use the CHC profile of their hosts, which may include this compound, to locate and identify suitable hosts for oviposition.[4] The presence of specific methyl-branched alkanes can be a key cue for host recognition.[4]
-
Component of Pheromone Blends: While not typically a primary sex or aggregation pheromone itself, this compound can be a component of complex pheromone blends. In such cases, it may act as a synergist, modulating the activity of the primary pheromonal components. The precise ratio of different hydrocarbons in a blend is often critical for eliciting a specific behavioral response.[3]
Potential Role as a Disease Biomarker
Volatile organic compounds (VOCs) in exhaled breath, sweat, and other bodily fluids are increasingly being investigated as non-invasive biomarkers for various diseases.[5] this compound has been identified as a potential biomarker for malignant melanoma.[5] The underlying biochemical mechanism is thought to involve altered metabolic pathways in cancer cells, leading to the production and release of specific VOCs.[9][10]
In the context of melanoma, metabolic reprogramming is a hallmark of the disease, with cancer cells exhibiting increased glycolysis and altered lipid metabolism to support rapid proliferation.[9][11] The production of branched-chain alkanes like this compound may be a byproduct of these altered metabolic states, potentially stemming from the metabolism of branched-chain amino acids or aberrant fatty acid synthesis. Further research is needed to elucidate the precise biochemical pathways leading to the production of this compound in melanoma and other diseases.
Quantitative Data
The following tables summarize the available quantitative data on the occurrence and biological activity of this compound and related methyl-branched alkanes.
Table 1: Occurrence of this compound in Biological Systems
| Organism/System | Sample Type | Concentration/Relative Abundance | Reference |
| Malignant Melanoma | Headspace of cell cultures | Detected as a volatile marker | [5] |
| Bovine Tuberculosis | Breath | Identified as a potential biomarker | [5] |
| Tea Plants (low-elevation) | Volatiles | Present | [5] |
| Zanthoxylum myriacanthum | Branches/Leaves | Identified as a volatile component | [5] |
| Carob Extracts | Volatiles | Detected | [5] |
| Tenebrio molitor (Yellow Mealworm) | Cuticular Lipids | Component of the CHC profile | [12] |
Table 2: Biological Activity of Related Methyl-Branched Alkanes
| Compound | Organism | Bioassay | Dose/Concentration | Observed Effect | Reference |
| Methyl-branched alkanes (general) | Lariophagus distinguendus (parasitoid wasp) | Contact Sex Pheromone Bioassay | Not specified | Disturbance of the natural CHC profile with synthetic methyl-branched alkanes reduced pheromone activity. | [3] |
| Methyl-branched alkanes (fraction) | Holepyris sylvanidis (parasitoid wasp) | Host Recognition Bioassay | Not specified | Application of a methyl-alkane fraction from a host to a non-host rendered the non-host attractive to the parasitoid. | [13][4] |
| 4,8-Dimethyldecanal | Tribolium castaneum (Red Flour Beetle) | Aggregation Pheromone Assay | 15 ng | 65.0% attractiveness | [14] |
| 4-Methylnonanol | Tenebrio molitor (Yellow Mealworm) | Sex Pheromone Bioassay | Not specified | Identified as a female-produced sex pheromone. |
Experimental Protocols
Extraction and Analysis of Cuticular Hydrocarbons
This protocol describes a general method for the extraction and analysis of CHCs from insects, which can be adapted for the specific quantification of this compound.
Materials:
-
Glass vials (2 mL) with polytetrafluoroethylene (PTFE)-lined caps
-
n-Hexane (pesticide residue grade)
-
Forceps
-
Vortex mixer
-
Nitrogen evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Collection: Collect insects and immobilize them by chilling on ice.
-
Extraction: Place a single insect (or a pooled sample for smaller insects) into a glass vial. Add 200 µL of n-hexane and vortex for 2 minutes.
-
Solvent Removal: Carefully remove the insect from the vial. Evaporate the hexane under a gentle stream of nitrogen gas until the volume is reduced to approximately 50 µL.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the extract into the GC-MS.
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: Start at 60°C for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 600.
-
-
Identification and Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify by integrating the peak area and comparing it to a calibration curve.
Contact Pheromone Bioassay
This protocol outlines a choice bioassay to test the behavioral response of an insect to a synthetic cuticular hydrocarbon.
Materials:
-
Petri dish (9 cm diameter)
-
Filter paper
-
Glass dummy insects (or solvent-washed dead insects)
-
Micropipette
-
Synthetic this compound in a suitable solvent (e.g., hexane)
-
Solvent control (hexane)
Procedure:
-
Preparation of Stimuli: Coat a glass dummy with a known amount of synthetic this compound (e.g., 1 µg in 1 µL of hexane). Coat a control dummy with 1 µL of hexane. Allow the solvent to evaporate completely.
-
Assay Arena: Place the two dummies on opposite sides of a filter paper-lined Petri dish.
-
Insect Introduction: Introduce a single test insect (e.g., a male if testing a female sex pheromone component) into the center of the Petri dish.
-
Observation: Observe the insect's behavior for a set period (e.g., 10 minutes). Record the time spent in contact with each dummy and the frequency of specific courtship behaviors (e.g., wing fanning, abdomen curling).
-
Replication: Repeat the assay with multiple insects, alternating the position of the treated and control dummies to avoid positional bias.
-
Data Analysis: Analyze the data using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test) to determine if there is a significant preference for the this compound-treated dummy.
Visualizations
Biosynthesis of this compound
The biosynthesis of methyl-branched alkanes in insects is derived from the fatty acid synthesis pathway. The carbon backbone is elongated by fatty acid synthase (FAS), with the methyl branch introduced by the substitution of malonyl-CoA with methylmalonyl-CoA. The resulting methyl-branched fatty acyl-CoA is then reduced to an aldehyde and subsequently decarbonylated to form the alkane.
Caption: Putative biosynthetic pathway of this compound in insects.
Experimental Workflow for Investigating Semiochemical Function
The investigation of a compound's role as a semiochemical follows a logical progression from identification to behavioral validation.
Caption: A typical experimental workflow for investigating a semiochemical.
Conceptual Signaling Pathway for Kairomonal Perception
This diagram illustrates a conceptual pathway for the perception of a kairomone like this compound by a parasitoid wasp, leading to a behavioral response.
Caption: Conceptual pathway of kairomone perception in an insect.
Conclusion
This compound is a biochemically significant molecule with diverse roles in the biological world. Its primary and well-established function is as a component of insect cuticular hydrocarbons, where it contributes to desiccation resistance and chemical communication. As a semiochemical, it can act as a kairomone, guiding parasitoids to their hosts, and as a component of complex pheromone blends. The biosynthesis of this compound is intricately linked to fatty acid metabolism. Furthermore, the identification of this compound as a potential biomarker for diseases such as malignant melanoma opens up new avenues for research in human health and diagnostics. The experimental protocols and data presented in this guide provide a foundation for further investigation into the multifaceted roles of this and other methyl-branched alkanes. Future research should focus on elucidating the specific receptors and signaling pathways that mediate the perception of this compound, as well as the precise metabolic alterations that lead to its production in disease states.
References
- 1. Volatile Organic Compound Assessment as a Screening Tool for Early Detection of Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Apple Academic Press [appleacademicpress.com]
- 6. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Saturated hydrocarbons as kairomonal source for the egg parasitoid, Trichogramma chilonis Ishii (Hym., Trichogrammatidae) | Semantic Scholar [semanticscholar.org]
- 9. Metabolic rewiring in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic strategies of melanoma cells: Mechanisms, interactions with the tumor microenvironment, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic Strategies of Melanoma Cells: Mechanisms, Interactions with the Tumor Microenvironment, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
4-Methyldecane as a Volatile Organic Compound (VOC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyldecane is a branched-chain alkane and a volatile organic compound (VOC) that has been identified in a variety of natural and anthropogenic sources. Its presence in the environment, in biological systems, and as a component of industrial products necessitates a thorough understanding of its chemical properties, biological activities, and the methodologies used for its detection and analysis. This technical guide provides a comprehensive overview of this compound, with a focus on its physicochemical properties, natural occurrence, synthesis, analytical methods, and toxicological profile.
Physicochemical Properties
This compound is a colorless liquid with a characteristic pungent, acrid odor.[1] Its branched structure influences its physical properties, distinguishing it from its linear isomer, undecane. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | [1][2] |
| Molecular Weight | 156.31 g/mol | [1][2] |
| CAS Number | 2847-72-5 | [1] |
| Boiling Point | ~174 °C | |
| Physical Description | Colorless liquid with a pungent, acrid odor | [1] |
| Solubility | Insoluble in water; soluble in organic solvents | |
| Kovats Retention Index | Standard non-polar: 1060 - 1064 | [1] |
Natural and Anthropogenic Occurrence
This compound has been identified in a diverse range of natural sources, including various plant species. It is also a known component of some industrial products.
Natural Sources:
-
Plants: this compound has been detected as a volatile compound in several plants, including tea leaves (specifically in low-elevation samples), the branches and leaves of Zanthoxylum myriacanthum, and in carob extracts. It has also been reported in Persicaria hydropiperoides and Persicaria minor.
-
Food: It has been found in chickpeas, coconut flesh, cooked beef, and wheat.
Anthropogenic Sources:
-
Fuels: this compound is a minor component of jet fuels such as JP-5 and JP-8.
Biological Activity and Toxicology
Biomarker Potential
This compound has been investigated as a potential biomarker for certain medical conditions. Studies have identified it as a possible biomarker for oxidative stress in malignant melanoma and bovine tuberculosis.
Metabolism
In biological systems, this compound, like other alkanes, is expected to be metabolized by cytochrome P450 enzymes. The metabolic pathway would likely involve oxidation to form alcohols, which can be further oxidized to aldehydes, ketones, and carboxylic acids.
Toxicology
This compound is classified as a neurotoxin.[3] Exposure to this and similar saturated aliphatic hydrocarbons can lead to acute solvent toxicity.[1] The primary route of exposure is inhalation, and high concentrations can cause central nervous system depression.
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of branched alkanes like this compound are catalytic pyrolysis and the Grignard reaction.
1. Catalytic Pyrolysis of Higher Alkanes
This method involves the breakdown of larger hydrocarbon chains into smaller, more branched structures.
-
Principle: Higher molecular weight alkanes are heated to high temperatures in the presence of a catalyst, leading to the fission of C-C and C-H bonds and subsequent rearrangement to form smaller, branched alkanes.
-
Catalysts: Common catalysts include Cr₂O₃, V₂O₃, MoO₃, Al₂O₃, ZnO, and SiO₂.
-
General Protocol:
-
A high molecular weight alkane is vaporized and passed through a heated reactor tube containing the catalyst.
-
The reaction temperature is typically maintained between 400-600 °C.
-
The product stream is cooled to condense the liquid hydrocarbons.
-
The resulting mixture of alkanes is then separated by fractional distillation to isolate this compound.
-
-
Efficiency Evaluation: The efficiency of the synthesis is determined by the yield of this compound and the selectivity of the catalytic process. Product analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).
2. Grignard Reaction
The Grignard reaction is a versatile method for forming carbon-carbon bonds.
-
Principle: A Grignard reagent (organomagnesium halide) is reacted with a suitable electrophile to form the desired alkane. For the synthesis of this compound, a possible route involves the reaction of a heptyl magnesium halide with a butanone derivative, followed by reduction.
-
General Protocol:
-
Preparation of the Grignard Reagent: An appropriate alkyl halide (e.g., 1-bromoheptane) is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere to form the Grignard reagent.
-
Reaction with Electrophile: The Grignard reagent is then added to a solution of a suitable ketone (e.g., 2-butanone) in an anhydrous ether solvent at a low temperature (e.g., 0 °C).
-
Work-up: The reaction mixture is quenched with an acidic aqueous solution (e.g., dilute HCl or NH₄Cl solution) to protonate the intermediate alkoxide.
-
Reduction: The resulting tertiary alcohol is then reduced to the corresponding alkane. This can be achieved through various methods, such as conversion to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride.
-
Purification: The final product is purified by extraction and fractional distillation.
-
Extraction of this compound from Plant Material
A common method for extracting volatile compounds like this compound from plant matrices is Solid-Phase Microextraction (SPME) followed by GC-MS analysis.
-
Principle: SPME uses a fiber coated with a stationary phase to extract and concentrate analytes from a sample. The analytes are then thermally desorbed from the fiber in the hot inlet of a gas chromatograph.
-
General Protocol:
-
Sample Preparation: A known amount of the plant material (e.g., leaves, stems) is placed in a sealed vial. The sample may be ground to increase the surface area. An internal standard may be added for quantification.
-
Extraction: The SPME fiber is exposed to the headspace above the sample for a defined period at a controlled temperature to allow for the adsorption of volatile compounds.
-
Desorption and Analysis: The fiber is then retracted and inserted into the heated injection port of a GC-MS system, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by the mass spectrometer.
-
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common and effective technique for the identification and quantification of this compound.
-
Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for their identification and quantification.
-
General Protocol:
-
Sample Introduction: The sample, either as a liquid injection or desorbed from an SPME fiber, is introduced into the heated GC inlet.
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used for the separation of alkanes.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to elute the compounds, starting at a lower temperature and ramping up to a higher temperature.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Data Acquisition: Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Identification: Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
-
Quantification: Quantification is typically performed by creating a calibration curve using standards of known concentrations.
-
Visualizations
Caption: Experimental workflow for the synthesis, extraction, and analysis of this compound.
Caption: A plausible metabolic pathway for this compound in biological systems.
Caption: A hypothetical signaling pathway illustrating potential neurotoxic effects of a VOC. Note: This is a generalized pathway and has not been specifically demonstrated for this compound.
Conclusion
This compound is a volatile organic compound with relevance in various scientific and industrial fields. Its role as a potential biomarker and its neurotoxic properties warrant further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize, extract, and analyze this compound. Future research should focus on elucidating the specific biological signaling pathways modulated by this compound to better understand its mechanism of action and toxicological profile.
References
An In-depth Technical Guide to the Physical Characteristics of 4-Methyldecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyldecane is a branched-chain alkane, a class of saturated hydrocarbons. Its chemical structure and properties are of interest in various fields, including organic chemistry, materials science, and potentially as a reference compound in drug development and metabolic studies. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, supported by experimental data and methodologies.
Core Physical and Chemical Properties
This compound is a colorless liquid with a chemical formula of C₁₁H₂₄.[1][2] It is classified as a hydrocarbon and is generally insoluble in water but soluble in many organic solvents.[1][3]
Table 1: Quantitative Physical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₄ | [1][2][4][5][6] |
| Molecular Weight | 156.31 g/mol | [1][2][4][7] |
| CAS Number | 2847-72-5 | [1][2][5][8] |
| Boiling Point | 187.00 to 187.9 °C at 760 mmHg | [3][8][9] |
| Melting Point | -92 °C | [3][9] |
| Density (at 20°C) | 0.7385 g/cm³ | [3][9] |
| Refractive Index (at 20°C) | 1.4155 | [3][9] |
| Flash Point | 49.40 °C (estimated) | [8] |
| Vapor Pressure | 0.869000 mmHg at 25.00 °C (estimated) | [8] |
| logP (o/w) | 6.156 (estimated) | [8] |
Experimental Protocols
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point of a compound like this compound is distillation .
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or oil bath
Procedure:
-
A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, with the thermometer bulb positioned at the level of the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
The flask is gently heated.
-
The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed in the condenser. This temperature, at a constant atmospheric pressure, is the boiling point.
-
Corrections for atmospheric pressure may be necessary if it deviates significantly from 760 mmHg.
Determination of Density
The density of a liquid is its mass per unit volume. The density of this compound can be accurately determined using a pycnometer or a graduated cylinder and balance .[10][11][12][13]
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Water bath (for temperature control)
-
Graduated cylinder (for a less precise measurement)
Procedure (using a pycnometer):
-
The empty, clean, and dry pycnometer is accurately weighed.
-
The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. This allows for the calibration of the pycnometer's volume, as the density of water at various temperatures is well-known.
-
The pycnometer is then emptied, dried, and filled with this compound at the same temperature.
-
The pycnometer filled with this compound is weighed.
-
The density of this compound is calculated by dividing the mass of the this compound by the volume of the pycnometer.
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. For liquids like this compound, this is typically measured using a refractometer .[14][15][16][17][18]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
The temperature of the refractometer's prisms is controlled using the circulating water bath, typically set to 20°C.
-
A few drops of this compound are placed on the surface of the prism.
-
The prism is closed, and the user looks through the eyepiece.
-
The controls are adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
The refractive index is then read directly from the instrument's scale.
Logical Relationships of Physical Properties
The physical properties of an alkane like this compound are interconnected and are fundamentally derived from its molecular structure. The following diagram illustrates this hierarchical relationship.
References
- 1. This compound | 2847-72-5 | Benchchem [benchchem.com]
- 2. This compound | C11H24 | CID 17835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (2847-72-5) for sale [vulcanchem.com]
- 4. Decane, 4-methyl- | TargetMol [targetmol.com]
- 5. Decane, 4-methyl- [webbook.nist.gov]
- 6. PubChemLite - this compound (C11H24) [pubchemlite.lcsb.uni.lu]
- 7. 4-Methyl-decane | C11H24 | CID 57191620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-methyl decane, 2847-72-5 [thegoodscentscompany.com]
- 9. 2847-72-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. homesciencetools.com [homesciencetools.com]
- 13. youtube.com [youtube.com]
- 14. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
An In-depth Technical Guide to 4-Methyldecane (CAS: 2847-72-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methyldecane (CAS No. 2847-72-5), a branched alkane with increasing significance in various scientific fields. This document consolidates its chemical and physical properties, synthesis methodologies, biological activities, and applications, presenting the information in a structured format for easy reference and use in a laboratory and research setting.
Physicochemical and Spectroscopic Data
This compound is a branched-chain alkane consisting of a decane backbone with a methyl group at the fourth carbon position. Its branched structure influences its physical properties, such as a lower boiling point compared to its linear isomer, n-undecane.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2847-72-5 | |
| Molecular Formula | C₁₁H₂₄ | |
| Molecular Weight | 156.31 g/mol | |
| Boiling Point | ~174 - 187.9 °C at 760 mmHg | |
| Melting Point | -92 °C | |
| Density | ~0.7 - 0.7385 g/cm³ at 20°C | |
| Flash Point | 49.4 °C (121.0 °F) | |
| Vapor Pressure | 0.869 - 0.9 mmHg at 25°C | |
| Water Solubility | 0.2971 mg/L at 25 °C (estimated) | |
| logP (o/w) | 5.9 - 6.42 (estimated) | |
| Appearance | Colorless liquid | |
| Odor | Pungent, acrid |
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the precise location of the methyl branch. Specific chemical shifts in ¹³C NMR, particularly around δ 20–25 ppm, are indicative of methyl branches.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is vital for determining the molecular weight and assessing the purity of the compound. The NIST Chemistry WebBook provides reference mass spectra for this compound.
-
Infrared (IR) Spectroscopy : While less specific for saturated alkanes, IR spectroscopy can confirm the presence of C-H bonds and the absence of other functional groups.
Synthesis and Reactivity
Several synthetic routes are available for the preparation of this compound, each with its own advantages in terms of yield, purity, and cost.
Table 2: Comparative Analysis of Synthetic Methods for this compound
| Method | Yield (%) | Purity (%) | Relative Cost | Reference |
| Halogenation-Reduction | 65–75 | 90–95 | Low | |
| Grignard Reaction | 80–85 | 85–90 | Moderate | |
| Catalytic Hydrogenation | 95–99 | >99 | High | |
| Catalytic Pyrolysis | Variable | Variable | Moderate |
The reactivity of this compound is characteristic of alkanes, primarily involving free-radical reactions.
-
Oxidation : Can be oxidized to alcohols, aldehydes, or carboxylic acids using strong oxidizing agents.
-
Substitution : Undergoes halogenation (e.g., with Cl₂ or Br₂) in the presence of UV light or heat to form halogenated alkanes.
-
Combustion : Reacts with oxygen to produce carbon dioxide and water.
Below is a generalized workflow for the synthesis and purification of this compound.
Methodological & Application
Application Note: Quantitative Analysis of 4-Methyldecane by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the quantitative analysis of 4-methyldecane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound (VOC) of interest in various fields, including environmental monitoring, food and fragrance analysis, and as a potential biomarker. The methodology presented here provides a robust framework for sample preparation, instrumental analysis, and data interpretation, ensuring high sensitivity and selectivity. This document is intended to guide researchers, scientists, and drug development professionals in the accurate quantification of this compound in diverse matrices.
Introduction
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] The high separation efficiency of gas chromatography and the specific detection capabilities of mass spectrometry make it an ideal method for analyzing complex mixtures. This compound, a branched-chain alkane, can be effectively analyzed using this technique. This application note outlines a validated method for its quantitative analysis, including detailed experimental procedures and expected performance characteristics.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. For liquid samples with low concentrations of this compound, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) is recommended to concentrate the analyte.[1][2] For solid samples, headspace analysis can be employed to isolate volatile components.[1][2]
Liquid-Liquid Extraction (LLE) Protocol:
-
To 5 mL of the aqueous sample, add 2 mL of a volatile organic solvent such as hexane or dichloromethane.[1]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic (upper) layer to a clean GC vial for analysis.
Headspace Solid-Phase Microextraction (HS-SPME) Protocol:
-
Place 5 mL of the liquid sample or 1 gram of the solid sample into a 20 mL headspace vial and seal it.
-
Incubate the vial at a constant temperature (e.g., 60°C) for a predetermined time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.
-
Expose a suitable SPME fiber (e.g., Polydimethylsiloxane - PDMS) to the headspace for a defined period (e.g., 15 minutes) to adsorb the analytes.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrumentation and sample matrix.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Temperature Program | Initial: 50°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) and Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative analysis of this compound is performed using Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The characteristic ions for this compound are determined from its mass spectrum.
Mass Spectral Fragmentation
The mass spectrum of this compound is characterized by fragmentation patterns typical of branched alkanes. The molecular ion peak (M+) at m/z 156 may be weak or absent.[3] The most abundant fragments arise from the cleavage of C-C bonds, particularly at the branching point, leading to the formation of stable carbocations.
Predicted Key Mass Spectral Ions for this compound:
| m/z | Proposed Fragment | Significance |
| 57 | [C4H9]+ | Base Peak (most stable secondary carbocation) |
| 43 | [C3H7]+ | |
| 71 | [C5H11]+ | |
| 85 | [C6H13]+ | |
| 113 | [M-C3H7]+ | Loss of a propyl group |
| 127 | [M-C2H5]+ | Loss of an ethyl group |
Quantitative Data Summary
The following table summarizes the expected quantitative data for the analysis of this compound. These values should be experimentally verified for the specific matrix and instrumentation used.
| Parameter | Value |
| Retention Time (RT) | ~12.5 min (dependent on exact GC conditions) |
| Quantifier Ion (m/z) | 57 |
| Qualifier Ions (m/z) | 43, 71 |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Accuracy (Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Workflow and Pathway Diagrams
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Simplified fragmentation pathway of this compound in EI-MS.
Conclusion
This application note provides a detailed and robust protocol for the quantitative analysis of this compound by GC-MS. The described methods for sample preparation and instrumental analysis, combined with the provided quantitative data and fragmentation patterns, offer a solid foundation for researchers, scientists, and drug development professionals. Adherence to these protocols will facilitate accurate and reproducible quantification of this compound in a variety of sample matrices.
References
Application Notes and Protocols for the Quantification of 4-Methyldecane in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyldecane is a branched-chain alkane that can be found in various environmental compartments, including air, water, and soil. Its presence can originate from both natural and anthropogenic sources. As a component of petroleum-derived products and industrial emissions, the quantification of this compound is crucial for environmental monitoring, site assessment, and understanding the fate and transport of hydrocarbon contaminants. These application notes provide detailed protocols for the analysis of this compound in diverse environmental matrices, leveraging established analytical techniques to ensure accurate and reproducible results.
Data Presentation
The following tables summarize quantitative data for this compound from various sources. Due to the limited availability of specific concentration data for this compound in publicly accessible literature, the tables include method detection limits and reporting limits from analytical service providers and relevant studies on volatile organic compounds (VOCs), which often include branched alkanes.
Table 1: Quantification of this compound in Air Samples
| Sample Type | Analytical Method | Concentration / Limit of Quantification (LOQ) | Reference |
| Air | GC-MS | 0.25 µg/Media (estimated LOQ) | [1] |
| Indoor Air | Thermal Desorption GC-MS | Typically in the low µg/m³ range as part of total VOCs | [2][3] |
| Industrial Emissions | GC-MS | Variable, dependent on source | [4] |
Table 2: Quantification of this compound in Soil Samples
| Sample Type | Analytical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| Contaminated Soil (Volatile Hydrocarbons) | Headspace GC-MS | LOD < 0.1 mg/kg, LOQ < 0.3 mg/kg for hydrocarbon fractions | [5] |
| Soil and Sediment (VOCs) | Purge and Trap GC-MS | MDLs ≤ 2 µg/kg for many VOCs | [6] |
| Soil Gas | GC-MS | Method dependent, often in the µg/m³ to mg/m³ range | [7][8] |
Table 3: Quantification of this compound in Water Samples
| Sample Type | Analytical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| Groundwater and Surface Water | Purge and Trap GC-MS | Typically in the low µg/L range for VOCs | [9] |
| Industrial Wastewater | GC-MS | Highly variable depending on the industrial process | |
| Contaminated Groundwater Plumes | Purge and Trap GC-MS | Concentrations can range from sub-µg/L to mg/L for total hydrocarbons | [10][11] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of volatile organic compounds in environmental samples.
Protocol 1: Analysis of this compound in Soil by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This protocol is suitable for the determination of volatile hydrocarbons, including this compound, in soil and sediment samples.
1. Sample Preparation: a. Collect soil samples in appropriate containers, minimizing headspace. b. In a headspace vial (e.g., 20 mL), accurately weigh approximately 2 to 5 grams of the soil sample. c. Add a matrix modifying solution (e.g., 10 mL of deionized water with pH adjusted to 2 using phosphoric acid and saturated with sodium chloride) to the vial.[6] d. If required, add a known amount of an appropriate internal standard and surrogate standard solution. e. Immediately seal the vial with a magnetic cap and PTFE/silicone septum.[6]
2. Headspace Analysis: a. Place the vial in the headspace autosampler. b. Equilibrate the sample at a specific temperature (e.g., 80-90 °C) for a defined period (e.g., 15-30 minutes) with intermittent shaking to facilitate the partitioning of volatile compounds into the headspace. c. Inject a specific volume of the headspace gas (e.g., 1 mL) into the GC-MS system.
3. GC-MS Conditions:
-
Gas Chromatograph (GC):
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Inlet: Split/splitless, operated in splitless mode. Inlet temperature: 250 °C.
-
Oven Program: Initial temperature 40 °C for 5 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (e.g., m/z 57, 71, 85).
-
4. Quantification: a. Create a calibration curve using standard solutions of this compound at various concentrations prepared in a similar matrix. b. Quantify the concentration of this compound in the samples by comparing the peak area of the target analyte to the calibration curve, corrected for internal standard response.
Protocol 2: Analysis of this compound in Water by Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)
This protocol is designed for the analysis of volatile organic compounds, including this compound, in water samples.
1. Sample Preparation: a. Collect water samples in 40 mL VOA vials with PTFE-lined septa, ensuring no headspace. Preserve with hydrochloric acid to pH < 2. b. Introduce a precise volume of the water sample (e.g., 5-25 mL) into the purge vessel of the purge and trap system. c. Add a known amount of internal and surrogate standards.
2. Purge and Trap: a. Purge the sample with an inert gas (e.g., helium or nitrogen) at a specific flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes) at a controlled temperature (e.g., ambient or slightly elevated). b. The volatile compounds are stripped from the water and collected on an adsorbent trap (e.g., a multi-bed trap containing materials like Tenax, silica gel, and carbon molecular sieve). c. After purging, the trap is rapidly heated (desorbed) to transfer the analytes to the GC-MS.
3. GC-MS Conditions:
-
Gas Chromatograph (GC):
-
Column: Similar to the one used in Protocol 1 (e.g., DB-5ms or equivalent).
-
Inlet: Split/splitless, connected to the purge and trap system.
-
Oven Program: A suitable temperature program to separate the target analytes, for example, initial temperature 35 °C for 2 minutes, ramp at 8 °C/min to 250 °C.
-
Carrier Gas: Helium.
-
-
Mass Spectrometer (MS):
-
Same as in Protocol 1.
-
4. Quantification: a. Prepare calibration standards in clean water and analyze them using the same purge and trap and GC-MS conditions. b. Quantify this compound in the environmental samples based on the calibration curve.
Protocol 3: Analysis of this compound in Air by Thermal Desorption Gas Chromatography-Mass Spectrometry (TD-GC-MS)
This protocol is suitable for the analysis of volatile organic compounds, including this compound, collected on sorbent tubes from air samples.
1. Sample Collection: a. Collect air samples by drawing a known volume of air through a sorbent tube packed with a suitable adsorbent (e.g., Tenax TA, Carbograph, or a multi-bed sorbent). Active or passive sampling methods can be used.[12] b. Seal the tubes after sampling and store them properly until analysis.
2. Thermal Desorption: a. Place the sorbent tube in the thermal desorber unit. b. The tube is heated (e.g., to 250-300 °C) in a flow of inert gas to desorb the trapped analytes. c. The desorbed analytes are focused onto a cold trap within the thermal desorber to create a narrow band of compounds for injection into the GC. d. The cold trap is then rapidly heated to inject the analytes into the GC-MS system.
3. GC-MS Conditions:
-
Gas Chromatograph (GC):
-
Column: A non-polar or mid-polar capillary column is typically used.
-
Inlet: The outlet of the thermal desorber is directly coupled to the GC column.
-
Oven Program: A temperature program is used to achieve chromatographic separation of the complex mixture of VOCs.
-
-
Mass Spectrometer (MS):
-
Same as in Protocol 1.
-
4. Quantification: a. Prepare calibration standards by injecting known amounts of this compound solution onto clean sorbent tubes and analyzing them under the same TD-GC-MS conditions. b. Calculate the concentration of this compound in the air samples based on the volume of air sampled and the amount of analyte determined from the calibration curve.
Visualizations
Caption: Workflow for this compound Analysis in Soil by HS-GC-MS.
Caption: Workflow for this compound Analysis in Water by P&T-GC-MS.
References
- 1. agilent.com [agilent.com]
- 2. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 3. aivc.org [aivc.org]
- 4. Current Status of Trace Metal Pollution in Soils Affected by Industrial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. GC/MS: A Valid Tool for Soil Gas Hydrocarbons Speciation [scirp.org]
- 8. mdpi.com [mdpi.com]
- 9. portal.ct.gov [portal.ct.gov]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. Management of large dilute plumes of chloroethenes and 1,4-dioxane via monitored natural attenuation (MNA) and MNA augmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMT - Determination of n-alkanes, polycyclic aromatic hydrocarbons and hopanes in atmospheric aerosol: evaluation and comparison of thermal desorption GC-MS and solvent extraction GC-MS approaches [amt.copernicus.org]
Application Notes and Protocols for 4-Methyldecane as a Putative Semiochemical in Insect Communication
Disclaimer: While 4-methyldecane is a volatile organic compound of a class known to be involved in insect communication, specific and detailed research on its role as a primary semiochemical is not extensively available in publicly accessible literature. The following application notes and protocols are presented as a representative guide for researchers investigating the potential semiochemical function of this compound or similar branched-chain alkanes. The experimental data and pathways are illustrative examples based on established methodologies in chemical ecology.
Introduction
Semiochemicals are chemical signals that mediate interactions between organisms.[1] In insects, these are fundamental to behaviors such as mating, aggregation, host location, and defense.[2] Branched-chain alkanes, such as this compound, are components of the cuticular hydrocarbon profile of many insects, which can play a role in chemical communication. These compounds are volatile and can be detected by the insect's olfactory system, potentially eliciting a behavioral response.
These notes provide a framework for the systematic evaluation of this compound as a putative semiochemical, from initial behavioral bioassays to electrophysiological confirmation and elucidation of the potential signaling pathway.
Data Presentation: Hypothetical Quantitative Data
The following tables represent the types of quantitative data that would be generated during the investigation of this compound's effect on a hypothetical insect species, for example, a species of stink bug (Hemiptera: Pentatomidae), where aggregation pheromones are common.[3]
Table 1: Behavioral Response in Y-Tube Olfactometer Assay
| Compound Tested | Concentration (ng/µL) | Number of Insects Tested (n) | Insects Choosing Treatment Arm (%) | Insects Choosing Control Arm (Solvent) (%) | No Choice (%) | Statistical Significance (p-value) |
| This compound | 0.1 | 50 | 58 | 40 | 2 | > 0.05 |
| This compound | 1 | 50 | 72 | 26 | 2 | < 0.05 |
| This compound | 10 | 50 | 85 | 14 | 1 | < 0.01 |
| This compound | 100 | 50 | 65 | 32 | 3 | < 0.05 |
| Hexane (Control) | - | 50 | 52 | 48 | 0 | > 0.05 |
Table 2: Electroantennography (EAG) Dose-Response
| Compound Tested | Concentration (µg on filter paper) | Mean EAG Response (mV) ± SE (n=10) | Normalized Response (%) |
| This compound | 0.1 | 0.25 ± 0.03 | 25 |
| This compound | 1 | 0.58 ± 0.05 | 58 |
| This compound | 10 | 1.02 ± 0.08 | 102 |
| This compound | 100 | 1.35 ± 0.11 | 135 |
| Hexane (Control) | - | 0.05 ± 0.01 | 5 |
| Positive Control (e.g., known pheromone) | 10 | 1.00 ± 0.07 | 100 |
Experimental Protocols
Protocol 1: Y-Tube Olfactometer Bioassay
This protocol is designed to assess the behavioral response (attraction or repulsion) of an insect to a volatile chemical.
Materials:
-
Glass Y-tube olfactometer
-
Air pump or compressed air source with flow meters
-
Humidifier and activated charcoal filter
-
Test insect species, separated by sex and age
-
This compound (high purity)
-
Solvent (e.g., hexane)
-
Micropipettes and filter paper strips
Methodology:
-
Preparation of Stimuli: Prepare a serial dilution of this compound in hexane (e.g., 0.1, 1, 10, 100 ng/µL).
-
Olfactometer Setup: Connect the Y-tube to a clean, humidified, and filtered air stream, ensuring equal flow (e.g., 100 mL/min) through each arm.
-
Application of Stimuli: Apply 10 µL of the test solution to a filter paper strip and place it in the treatment arm. Apply 10 µL of the solvent control to another filter paper strip and place it in the control arm.
-
Insect Acclimation: Acclimate an individual insect in a release chamber for 1 minute before introducing it to the base of the Y-tube.
-
Behavioral Observation: Observe the insect for a set period (e.g., 5 minutes). A choice is recorded when the insect moves a certain distance (e.g., 2 cm) into one of the arms and remains there for at least 30 seconds.
-
Data Collection: Record the choice for each insect. After every 5-10 insects, clean the Y-tube with solvent and rotate the arms to avoid positional bias.
-
Statistical Analysis: Use a Chi-square test to determine if the observed choices differ significantly from a 50:50 distribution.
Protocol 2: Electroantennography (EAG)
EAG measures the overall electrical response of the insect antenna to a volatile stimulus.
Materials:
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition software)
-
Dissecting microscope
-
Glass capillaries filled with saline solution
-
Insect holder
-
Air stimulus controller
-
This compound and solvent
-
Filter paper strips
Methodology:
-
Antenna Preparation: Immobilize the insect. Excise one antenna and mount it between two glass electrodes filled with saline solution. The recording electrode is placed at the tip, and the reference electrode at the base.
-
Stimulus Preparation: Prepare dilutions of this compound in a solvent. Apply a known amount to a filter paper strip and insert it into a Pasteur pipette.
-
Stimulus Delivery: A continuous stream of humidified, clean air is passed over the antenna. The stimulus is delivered as a puff of air (e.g., 0.5 seconds) through the pipette containing the odorant.
-
Data Recording: Record the resulting depolarization (in mV) of the antenna. Allow sufficient time between stimuli for the antenna to return to baseline.
-
Dose-Response Curve: Test a range of concentrations to generate a dose-response curve. Include a solvent control and a positive control (a known active compound).
-
Data Analysis: The EAG responses are typically normalized relative to the positive control.
Visualizations
Caption: Experimental workflow for evaluating this compound as a semiochemical.
Caption: Generalized insect olfactory signaling pathway for this compound.
References
Application Notes and Protocols for the Hypothetical Use of 4-Methyldecane in Integrated Pest Management (IPM)
Disclaimer: As of the current date, extensive literature searches have not revealed any documented use of 4-methyldecane as a semiochemical for insect pest management. The following application notes and protocols are presented as a hypothetical case study to guide researchers on the potential evaluation and application of a novel compound like this compound within an Integrated Pest Management (IPM) framework. The methodologies and data are based on established principles and protocols for structurally similar insect pheromones, such as ethyl 4-methyloctanoate and 4,8-dimethyldecanal.
Introduction
Integrated Pest Management (IPM) is an environmentally conscious approach to pest control that utilizes a combination of strategies to minimize pest damage with the least possible hazard to people, property, and the environment. Semiochemicals, which are chemicals used by insects to communicate, are a cornerstone of modern IPM programs. They can be used for monitoring pest populations, mass trapping, and mating disruption.
This document outlines a hypothetical scenario where this compound has been identified as a putative aggregation pheromone for a stored product beetle, referred to hereafter as Coleoptera pestis. These notes provide a framework for the systematic evaluation and application of this compound in an IPM program targeting this pest.
Data Presentation: Hypothetical Efficacy of this compound
Quantitative data is crucial for determining the potential of a semiochemical in an IPM program. The following tables summarize hypothetical data from electrophysiological and behavioral assays, as well as a simulated field trapping experiment.
Table 1: Hypothetical Electroantennography (EAG) Response of Coleoptera pestis to this compound
| Compound | Dose (µg) | Mean Antennal Response (mV) ± SD | Sex |
| This compound | 1 | 0.8 ± 0.15 | Male & Female |
| This compound | 10 | 1.5 ± 0.25 | Male & Female |
| This compound | 100 | 2.1 ± 0.30 | Male & Female |
| Hexane (Control) | - | 0.1 ± 0.05 | Male & Female |
Table 2: Hypothetical Behavioral Response of Coleoptera pestis in a Two-Choice Olfactometer
| Treatment Arm (Odor Source) | Control Arm (Solvent) | % Responding Beetles (n=100) |
| This compound (10 µg on filter paper) | Hexane | 85 |
| Hexane | Hexane | 50 |
Table 3: Hypothetical Field Trapping Efficacy of this compound
| Lure Composition | Release Rate (mg/day) | Mean Trap Catch (beetles/trap/week) ± SD |
| This compound | 5 | 150 ± 25 |
| This compound | 10 | 250 ± 40 |
| Unbaited Trap (Control) | - | 5 ± 2 |
Experimental Protocols
Detailed and reproducible protocols are essential for the scientific validation of a new semiochemical.
Objective: To determine if the antennae of Coleoptera pestis can detect this compound.
Materials:
-
Live Coleoptera pestis adults
-
This compound
-
Hexane (solvent)
-
Micropipettes
-
Filter paper strips (1 cm x 5 cm)
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition software)
-
Dissecting microscope
-
Saline solution (e.g., Ringer's solution)
Protocol:
-
Insect Preparation:
-
Immobilize an adult beetle by chilling it on ice for 5-10 minutes.
-
Under a dissecting microscope, carefully excise one antenna at its base using fine scissors.
-
Mount the excised antenna between two electrodes using conductive gel. The recording electrode is placed at the distal end, and the reference electrode is at the basal end.
-
-
Odorant Preparation:
-
Prepare serial dilutions of this compound in hexane (e.g., 1, 10, 100 µg/µl).
-
Apply 10 µl of each dilution onto a separate filter paper strip.
-
A control strip should be prepared with 10 µl of hexane only.
-
Allow the solvent to evaporate completely (approximately 30-60 seconds).
-
-
EAG Recording:
-
Insert the odorant-impregnated filter paper into a Pasteur pipette.
-
Deliver a continuous stream of humidified, charcoal-filtered air over the antennal preparation.
-
Introduce a puff of air (e.g., 0.5 seconds) from the Pasteur pipette into the continuous airstream, directed at the antenna.
-
Record the resulting depolarization of the antennal membrane (EAG response).
-
Present the different concentrations and the control in a randomized order, with sufficient time between puffs for the antenna to recover.
-
Replicate the experiment with multiple antennae (n ≥ 10) for statistical analysis.
-
Objective: To assess the attractiveness of this compound to Coleoptera pestis.
Materials:
-
Y-tube or T-tube olfactometer
-
Airflow meter
-
Charcoal-filtered, humidified air source
-
Coleoptera pestis adults (starved for 24 hours)
-
This compound
-
Hexane
-
Filter paper discs
Protocol:
-
Setup:
-
Clean the olfactometer thoroughly with a non-residual solvent (e.g., ethanol) and bake at 120°C for at least 4 hours before each experiment.
-
Connect the air source to the two arms of the olfactometer, ensuring a constant and equal airflow through each arm.
-
-
Odor Source Preparation:
-
Apply a solution of this compound in hexane (e.g., 10 µg in 10 µl) to a filter paper disc and place it in one of the olfactometer arms.
-
Apply an equal volume of hexane to another filter paper disc and place it in the other arm (control).
-
-
Bioassay:
-
Introduce a single adult beetle into the base of the olfactometer.
-
Allow the beetle a set amount of time (e.g., 5 minutes) to make a choice.
-
A choice is recorded when the beetle moves a certain distance (e.g., two-thirds of the way) down one of the arms and remains there for a specified time (e.g., 30 seconds).
-
Beetles that do not make a choice within the allotted time are recorded as "no choice."
-
After each trial, clean the olfactometer. Rotate the position of the treatment and control arms to avoid positional bias.
-
Test a sufficient number of beetles (n ≥ 50) for statistical analysis (e.g., Chi-square test).
-
Objective: To evaluate the effectiveness of this compound-baited traps in capturing Coleoptera pestis under field or simulated warehouse conditions.
Materials:
-
Pitfall traps or custom-designed traps for stored product beetles.
-
Lures containing this compound at different release rates.
-
Control lures (without this compound).
-
A suitable location with a known population of Coleoptera pestis.
Protocol:
-
Experimental Design:
-
Use a randomized complete block design to minimize the effects of spatial variation.
-
Establish several blocks within the experimental area. Each block should contain one of each treatment (e.g., 5 mg/day lure, 10 mg/day lure, and control).
-
Ensure a sufficient distance (e.g., 10-15 meters) between traps to prevent interference.
-
-
Trap Deployment:
-
Place the traps at the designated locations within each block.
-
Add the appropriate lure to each trap.
-
-
Data Collection:
-
Check the traps at regular intervals (e.g., weekly) for a set duration (e.g., 4-6 weeks).
-
Count and record the number of Coleoptera pestis captured in each trap.
-
Replace the lures at intervals recommended by the manufacturer or based on known release kinetics.
-
-
Data Analysis:
-
Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effectiveness of the different treatments.
-
Visualizations
Application Notes and Protocols: 4-Methyldecane as a Biomarker for Disease Diagnostics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile organic compounds (VOCs) present in exhaled breath and other biological matrices are gaining increasing attention as potential non-invasive biomarkers for the early detection and monitoring of various diseases. One such VOC of interest is 4-methyldecane (C₁₁H₂₄), a branched-chain alkane. Emerging research suggests that this compound may serve as a biomarker for diseases associated with oxidative stress, such as malignant melanoma and bovine tuberculosis. This document provides detailed application notes and protocols for the analysis of this compound as a potential diagnostic biomarker.
Principle
This compound is a lipid peroxidation byproduct. Increased oxidative stress, a hallmark of several pathological conditions including cancer and infectious diseases, can lead to the degradation of polyunsaturated fatty acids in cell membranes, resulting in the production and subsequent release of alkanes and methylated alkanes.[1] These volatile compounds can diffuse into the bloodstream and be expelled through exhalation, making them detectable in breath samples. The detection and quantification of this compound can, therefore, serve as a non-invasive indicator of underlying disease processes.
Association with Disease
Malignant Melanoma
Studies have identified a differential expression of this compound in melanoma tissues.[2][3] The increased metabolic activity and inflammatory response associated with melanoma are known to generate reactive oxygen species (ROS), leading to oxidative stress.[4][5][6][7] This oxidative stress can induce lipid peroxidation, resulting in the release of VOCs like this compound.
Bovine Tuberculosis (bTB)
Research has identified this compound as a tentative breath biomarker for bovine tuberculosis.[1][8][9] The presence of Mycobacterium bovis, the causative agent of bTB, triggers a complex immune response and localized inflammation, which are associated with the production of ROS and subsequent oxidative stress. The detection of this compound in the breath of cattle could therefore indicate an active infection.[1]
Quantitative Data
Currently, publicly available literature provides qualitative and semi-quantitative data on the association of this compound with malignant melanoma and bovine tuberculosis. While studies have shown a differential expression or presence of this compound in diseased states compared to healthy controls, comprehensive quantitative data with specific concentration ranges is still an active area of research. The following table summarizes the findings from a key study on bovine tuberculosis.
| Disease State | Biomarker | Sample Type | Fold Change/Significance | Reference |
| Bovine Tuberculosis | This compound | Breath | Identified as a tentative biomarker | [8][9] |
| Malignant Melanoma | This compound | Tissue (Fresh & Frozen) | Differential expression detected | [2][3] |
Experimental Protocols
The gold standard for the analysis of volatile compounds in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS).[10] For pre-concentration of volatile analytes from breath or the headspace of tissue samples, Thermal Desorption (TD) and Solid-Phase Microextraction (SPME) are commonly employed techniques.
Protocol 1: Breath Sample Collection
This protocol outlines a standardized procedure for collecting exhaled breath for VOC analysis.
Materials:
-
Inert breath collection bags (e.g., Tedlar®) or specialized breath collection devices
-
Disposable sterile mouthpieces
-
Sorbent tubes packed with appropriate adsorbent material (e.g., Tenax® TA, Carbopack™) for thermal desorption
-
Portable air sampling pump
Procedure:
-
Patient Preparation: To minimize exogenous VOC contamination, patients should fast for at least 8 hours prior to sample collection. They should also avoid smoking, chewing gum, and using mouthwash on the day of collection.
-
Environmental Control: Collect breath samples in a well-ventilated room with low background VOC levels. It is advisable to perform a background air sample collection to identify and subtract environmental contaminants.
-
Sample Collection:
-
Attach a new sterile mouthpiece to the collection bag or device.
-
Instruct the patient to inhale to total lung capacity through their nose and exhale steadily and completely into the mouthpiece.
-
Collect the end-tidal breath, which is rich in alveolar air containing endogenous VOCs.
-
Immediately after collection, draw a defined volume of the breath sample from the bag through a sorbent tube using a calibrated air sampling pump. Record the total volume of breath sampled.
-
-
Sample Storage and Transport:
-
Cap the sorbent tubes securely immediately after sample collection.
-
Store the tubes at 4°C to minimize analyte degradation and transport them to the laboratory for analysis as soon as possible.
-
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) of Tissue Samples
This protocol is suitable for the analysis of VOCs from tissue biopsies.
Materials:
-
SPME fiber assembly with a suitable coating (e.g., Carboxen/PDMS)
-
Heated headspace autosampler or manual SPME holder
-
20 mL headspace vials with PTFE/silicone septa
-
Incubator/water bath
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Place a precisely weighed amount of fresh or frozen tissue sample (e.g., 100 mg) into a 20 mL headspace vial.
-
For quantitative analysis, a known amount of an appropriate internal standard (e.g., a deuterated analogue of a similar alkane) should be added.
-
-
Extraction:
-
Seal the vial with a PTFE/silicone septum.
-
Place the vial in an incubator or water bath at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow VOCs to equilibrate in the headspace.
-
Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) to adsorb the VOCs.
-
-
Desorption and Analysis:
-
Immediately after extraction, retract the fiber into the needle and transfer it to the GC injection port.
-
Desorb the analytes from the fiber in the hot injector (e.g., 250°C) for a set time (e.g., 2 minutes) in splitless mode.
-
Start the GC-MS analysis.
-
Protocol 3: Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) Analysis
This protocol describes the instrumental analysis of this compound from sorbent tubes.
Instrumentation:
-
Thermal Desorption unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)
TD Parameters (Example):
-
Tube Desorption:
-
Temperature: 280°C
-
Time: 10 minutes
-
Flow: 50 mL/min
-
-
Focusing Trap:
-
Adsorbent: Tenax® TA or similar
-
Low Temperature: -10°C
-
-
Trap Desorption:
-
High Temperature: 300°C
-
Heating Rate: 100°C/s
-
Time: 5 minutes
-
-
Split Ratio: 10:1 (can be adjusted based on analyte concentration)
GC-MS Parameters (Example):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C, hold for 5 minutes
-
-
Injector Temperature: 250°C (for SPME) or transfer line temperature from TD
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-300
-
Scan Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification
-
Data Analysis:
-
Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard. The NIST Mass Spectral Library can also be used for tentative identification.
-
Quantification: For quantitative analysis, create a calibration curve using standard solutions of this compound at various concentrations. The concentration of this compound in the samples is then calculated based on the peak area relative to the internal standard and the calibration curve.
Visualizations
Conclusion
This compound shows promise as a non-invasive biomarker for diseases characterized by oxidative stress, such as malignant melanoma and bovine tuberculosis. The protocols outlined in this document provide a framework for the collection and analysis of this volatile compound from breath and tissue samples using TD-GC-MS and HS-SPME-GC-MS. Further research is required to establish definitive quantitative ranges for this compound in healthy and diseased populations to validate its clinical utility as a diagnostic biomarker.
References
- 1. researchgate.net [researchgate.net]
- 2. Exhaled breath analysis with the use of an electronic nose to predict response to immune checkpoint inhibitors in patients with metastatic melanoma: melaNose trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Oxidative stress in melanogenesis and melanoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel oxidative stress-related prognostic biomarkers for melanoma associated with tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative Stress-Related Mechanisms in Melanoma and in the Acquired Resistance to Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Putative volatile biomarkers of bovine tuberculosis infection in breath, skin and feces of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Microbial Degradation of 4-Methyldecane in Bioremediation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the microbial degradation of 4-methyldecane, a branched-chain alkane, for bioremediation purposes. While specific studies on this compound are limited, this document extrapolates from established principles of microbial alkane degradation, particularly of other methyl-branched alkanes, to provide a robust framework for research and development.
Introduction to Microbial Degradation of this compound
This compound is a component of some petroleum products and its presence in the environment is a concern due to its persistence and potential toxicity. Bioremediation, the use of microorganisms to break down environmental pollutants, presents a cost-effective and environmentally friendly approach to cleaning up sites contaminated with such hydrocarbons.[1] Bacteria and fungi are the primary drivers of hydrocarbon biodegradation in the environment.[1]
The microbial degradation of alkanes, including branched-chain alkanes like this compound, is a complex enzymatic process. While linear alkanes are generally more readily degraded, numerous microorganisms have evolved pathways to utilize branched alkanes as a source of carbon and energy.[2][3] Genera such as Rhodococcus and Pseudomonas are well-known for their ability to degrade a wide range of hydrocarbons, including branched alkanes.[4][5][6][7]
Proposed Metabolic Pathway for this compound Degradation
Based on the known metabolic pathways for other methyl-branched alkanes, a putative degradation pathway for this compound is proposed. The initial step in aerobic alkane degradation is the oxidation of the alkane molecule, typically catalyzed by a monooxygenase enzyme.[2][8] For branched alkanes, oxidation can occur at a terminal methyl group (monoterminal oxidation), at both ends of the chain (biterminal oxidation), or at a subterminal carbon atom.[2][9]
Given the structure of this compound, two primary initial oxidation routes are likely:
-
Terminal Oxidation: A monooxygenase, such as an AlkB-related alkane hydroxylase or a cytochrome P450 monooxygenase, hydroxylates one of the terminal methyl groups.[2][8]
-
Subterminal Oxidation: Oxidation occurs at a carbon atom adjacent to the methyl branch.[2][9]
Following the initial hydroxylation, the resulting alcohol is further oxidized to an aldehyde and then to a carboxylic acid. This fatty acid can then enter the central metabolism of the microorganism, typically through the β-oxidation pathway, to generate energy and cellular building blocks.[10] The presence of the methyl branch in this compound may necessitate additional enzymatic steps to handle the branched structure during β-oxidation.
Below is a diagram illustrating the proposed initial steps of the aerobic degradation pathway of this compound.
References
- 1. Biodegradation of Variable-Chain-Length Alkanes at Low Temperatures by a Psychrotrophic Rhodococcus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lmsspada.kemdiktisaintek.go.id [lmsspada.kemdiktisaintek.go.id]
- 3. Frontiers | Enzymes and genes involved in aerobic alkane degradation [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Biodegradation of variable-chain-length alkanes at low temperatures by a psychrotrophic Rhodococcus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkane biodegradation in Pseudomonas aeruginosa strains isolated from a polluted zone: identification of alkB and alkB-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Functional and Genomic Characterization of a Pseudomonas aeruginosa Strain Isolated From the Southwestern Gulf of Mexico Reveals an Enhanced Adaptation for Long-Chain Alkane Degradation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring novel alkane-degradation pathways in uncultured bacteria from the North Atlantic Ocean - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methyldecane as a Biofuel Additive
Version: 1.0
Introduction
4-Methyldecane (C₁₁H₂₄) is a branched-chain alkane that holds potential as a biofuel additive.[1] Its molecular structure may contribute to improved combustion properties in both diesel and gasoline engines. Branched alkanes are known to enhance fuel properties such as octane number and cold flow characteristics, making them valuable components for next-generation biofuels.[2][3] This document provides an overview of the application of this compound as a biofuel additive, including its physical and chemical properties, and outlines protocols for its evaluation. While extensive research on this compound as a specific biofuel additive is emerging, the following notes and protocols are based on established methodologies for evaluating similar fuel components.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is essential for predicting its behavior as a fuel additive. The following table summarizes key properties.
| Property | Value | Unit | Source |
| Molecular Formula | C₁₁H₂₄ | - | [1][4] |
| Molecular Weight | 156.31 | g/mol | [1][4] |
| Boiling Point | ~174 | °C | [1] |
| IUPAC Name | This compound | - | [4] |
| InChI Key | DVWZNKLWPILULD-UHFFFAOYSA-N | - | [5] |
| Solubility | Insoluble in water, soluble in organic solvents. | - | [1] |
Application as a Biofuel Additive
This compound is primarily considered as an additive to improve the combustion efficiency and reduce emissions of biofuels.[1] Branched alkanes, in general, are favored over straight-chain alkanes in gasoline formulations due to their higher octane ratings, which prevent engine knocking.[3] In diesel fuels, the presence of branched alkanes can improve cold-flow properties and influence the cetane number, which is a measure of ignition quality.[2]
Potential Benefits:
-
Improved Combustion Properties: As a branched alkane, this compound can enhance the octane number of gasoline blends, leading to better engine performance and efficiency.[3]
-
Enhanced Cold-Flow Properties: The branched structure can disrupt the formation of wax crystals at low temperatures, thereby improving the cold-flow properties of diesel and biodiesel.
-
Reduced Emissions: Optimized combustion resulting from the addition of this compound could lead to a reduction in harmful emissions such as unburned hydrocarbons (HC), carbon monoxide (CO), and particulate matter (PM).[1]
Experimental Protocols for Evaluation
The following protocols describe standard methods for evaluating the effectiveness of this compound as a biofuel additive.
Objective: To prepare biofuel blends containing varying concentrations of this compound and to characterize their key physical and chemical properties.
Materials:
-
Base biofuel (e.g., biodiesel, ethanol)
-
This compound (high purity)
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Viscometer
-
Densitometer
-
Flash point tester
-
Cetane number determination apparatus (for diesel blends)
-
Octane number determination engine (for gasoline blends)
Procedure:
-
Prepare a series of biofuel blends with varying concentrations of this compound (e.g., 1%, 2%, 5%, 10% v/v). A control sample of the base biofuel should also be prepared.
-
Thoroughly mix each blend using a magnetic stirrer until a homogenous solution is achieved.
-
Measure the following properties for each blend and the control sample according to standard ASTM or equivalent methods:
-
Density
-
Kinematic viscosity
-
Flash point
-
Cetane number (for diesel blends)
-
Research Octane Number (RON) and Motor Octane Number (MON) (for gasoline blends)
-
-
Record all data in a structured table for comparison.
Data Presentation: Fuel Properties
| Blend (this compound in Biodiesel, v/v) | Density ( kg/m ³) | Kinematic Viscosity (mm²/s at 40°C) | Flash Point (°C) | Derived Cetane Number (DCN) |
| B100 (Control) | Data | Data | Data | Data |
| B100 + 1% 4-MD | Data | Data | Data | Data |
| B100 + 2% 4-MD | Data | Data | Data | Data |
| B100 + 5% 4-MD | Data | Data | Data | Data |
| B100 + 10% 4-MD | Data | Data | Data | Data |
Note: "Data" indicates where experimentally determined values should be inserted.
Objective: To evaluate the effect of this compound blended biofuels on engine performance and exhaust emissions.
Materials:
-
Test engine (diesel or gasoline) mounted on a dynamometer
-
Fuel delivery system
-
Exhaust gas analyzer (to measure CO, CO₂, HC, NOx, and O₂)
-
Particulate matter measurement system (e.g., smoke meter, particle sizer)
-
Data acquisition system
Procedure:
-
Warm up the test engine to a stable operating temperature using a standard reference fuel.
-
Record baseline performance and emissions data with the reference fuel at various engine loads and speeds.
-
Introduce the first biofuel blend into the fuel system and allow the engine to stabilize.
-
Measure and record engine performance parameters (brake power, torque, fuel consumption) and exhaust emissions at the same engine operating points as the baseline.
-
Repeat steps 3 and 4 for all prepared biofuel blends and the control sample.
-
Analyze the collected data to determine the impact of this compound on engine performance and emissions.
Data Presentation: Engine Performance and Emissions
| Blend | Brake Power (kW) | Brake Specific Fuel Consumption (g/kWh) | CO Emissions (g/kWh) | NOx Emissions (g/kWh) | HC Emissions (g/kWh) | Smoke Opacity (%) |
| B100 (Control) | Data | Data | Data | Data | Data | Data |
| B100 + 1% 4-MD | Data | Data | Data | Data | Data | Data |
| B100 + 2% 4-MD | Data | Data | Data | Data | Data | Data |
| B100 + 5% 4-MD | Data | Data | Data | Data | Data | Data |
| B100 + 10% 4-MD | Data | Data | Data | Data | Data | Data |
Note: "Data" indicates where experimentally determined values should be inserted. Tests should be conducted at a specified engine load and speed.
Visualizations
The following diagram illustrates the general workflow for evaluating this compound as a biofuel additive.
The following diagram illustrates the logical relationship of how this compound as an additive influences the combustion process and its outcomes.
References
- 1. This compound | 2847-72-5 | Benchchem [benchchem.com]
- 2. Biosynthesis, regulation, and engineering of microbially produced branched biofuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 4-Methyl-decane | C11H24 | CID 57191620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Decane, 4-methyl- (CAS 2847-72-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
Application Notes and Protocols for 4-Methyldecane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 4-methyldecane as a solvent in various organic synthesis reactions. While specific data for this compound is limited in publicly available literature, its properties as a high-boiling, non-polar, branched alkane make it a suitable alternative to other hydrocarbon solvents like toluene, xylenes, and decalin. This document outlines its physical and chemical properties, potential applications in key organic reactions with generalized protocols, and safety considerations.
Introduction to this compound as a Solvent
This compound is a branched-chain alkane with the chemical formula C₁₁H₂₄.[1] As a non-polar solvent, it is miscible with other non-polar solvents such as hexane and toluene and is insoluble in water.[2] Its branched structure results in a lower boiling point and density compared to its linear counterpart, n-undecane, due to reduced molecular packing efficiency.[2][3] These characteristics, combined with its relatively high boiling point, make it an interesting candidate for reactions requiring elevated temperatures and a non-polar environment.
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄ | [1][6] |
| Molecular Weight | 156.31 g/mol | [1][6] |
| Boiling Point | 187.9 °C (460.1 K) | [2] |
| Melting Point | -92 °C | [2] |
| Density (20 °C) | 0.7385 g/cm³ | [2] |
| Refractive Index (20 °C) | 1.4155 | [2] |
| Solubility in Water | Insoluble | [2] |
| Appearance | Colorless liquid | [6][7] |
| Odor | Pungent, acrid | [6][7] |
Applications in Organic Synthesis
Palladium-Catalyzed Cross-Coupling Reactions
Non-polar solvents are frequently employed in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, particularly when dealing with non-polar substrates and reagents. The high boiling point of this compound makes it suitable for reactions that require elevated temperatures to achieve satisfactory rates.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While polar solvents are often used, non-polar solvents like toluene are also effective, especially for non-polar substrates.
Generalized Protocol for Suzuki-Miyaura Coupling using this compound:
A generalized workflow for a Suzuki-Miyaura coupling reaction is depicted below.
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Experimental Details:
-
To a dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq), boronic acid or ester (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Add this compound as the solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and inorganic salts, washing with a suitable solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Data (in other non-polar solvents):
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 12 | 95 |
| 1-Iodonaphthalene | 2-Thiopheneboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 8 | 92 |
Note: Similar yields may be achievable using this compound as the solvent.
This reaction is a powerful tool for forming C-N bonds. Hydrocarbon solvents like toluene are commonly used.
Generalized Protocol for Buchwald-Hartwig Amination using this compound:
A generalized workflow for a Buchwald-Hartwig amination reaction is depicted below.
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Experimental Details:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the aryl halide (1.0 eq), palladium precatalyst (e.g., G3-XPhos, 1-2 mol%), ligand, and base (e.g., NaOt-Bu, 1.4 eq).
-
Add this compound, followed by the amine (1.2 eq).
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a suitable aqueous solution.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography.
Representative Data (in other non-polar solvents):
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | 100 | 16 | 98 |
| 1-Bromo-4-methoxybenzene | Aniline | G3-XPhos | LHMDS | Toluene | 80 | 12 | 95 |
Note: this compound could be a suitable replacement for toluene in these reactions.
Catalytic Hydrogenation
Catalytic hydrogenation of alkenes and alkynes is a fundamental transformation in organic synthesis. While protic solvents like ethanol and methanol are common, non-polar solvents can be used, especially when substrate solubility is an issue in polar media.
Generalized Protocol for Catalytic Hydrogenation using this compound:
A generalized workflow for a catalytic hydrogenation reaction is depicted below.
Caption: Generalized workflow for a catalytic hydrogenation reaction.
Experimental Details:
-
To a hydrogenation vessel, add the unsaturated substrate and this compound.
-
Carefully add the hydrogenation catalyst (e.g., 5-10 wt% Pd/C).
-
Seal the vessel and purge with an inert gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge with an inert gas.
-
Filter the reaction mixture through celite to remove the catalyst, washing the filter cake with a suitable solvent.
-
Concentrate the filtrate to obtain the product.
Representative Data (in other alkane solvents):
| Substrate | Catalyst | Solvent | Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) |
| 1-Octene | 5% Pd/C | Hexane | 1 | 25 | 2 | >99 |
| Styrene | PtO₂ | Cyclohexane | 3 | 25 | 4 | >99 |
Note: The non-polar nature of this compound makes it a plausible solvent for such transformations.
Free Radical Polymerization
In free radical polymerization, the choice of solvent can influence the kinetics of the reaction and the properties of the resulting polymer. Non-polar solvents are often used for the polymerization of non-polar monomers like styrene.
Generalized Protocol for Free Radical Polymerization using this compound:
A generalized workflow for a free radical polymerization reaction is depicted below.
Caption: Generalized workflow for a free radical polymerization reaction.
Experimental Details:
-
Charge a reaction flask with the monomer and this compound.
-
De-gas the solution by bubbling an inert gas through it or by freeze-pump-thaw cycles.
-
Add the radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the reaction mixture to the appropriate temperature to initiate polymerization.
-
Maintain the temperature for the desired reaction time.
-
Cool the reaction and precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry under vacuum.
Representative Data (for Styrene in other non-polar solvents):
| Monomer | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| Styrene | AIBN | Toluene | 80 | 6 | 75 | 50,000 | 1.8 |
| Styrene | BPO | Ethylbenzene | 90 | 5 | 80 | 60,000 | 1.7 |
Note: The inert nature of this compound should make it a suitable medium for free radical polymerizations.
Safety and Handling
This compound is a combustible liquid.[8][9] It should be handled in a well-ventilated area, away from ignition sources.[8][10] Protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[10] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound presents itself as a viable, non-polar, high-boiling point solvent for a range of organic synthesis reactions. Its physical properties suggest it can be a suitable substitute for more traditional hydrocarbon solvents like toluene and xylenes, with potential benefits in terms of reduced volatility and as a greener alternative. The generalized protocols and representative data provided in these notes offer a starting point for researchers to explore the application of this compound in their specific synthetic challenges. Further experimental validation is encouraged to establish optimized conditions and fully characterize its performance in various chemical transformations.
References
- 1. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 2. Solvent effects on the free radical polymerization of styrene - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. books.lucp.net [books.lucp.net]
- 9. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 10. Hydrocarbon Solvents - Solvent Industry Association [solvents.org.uk]
Protocols for the Extraction of 4-Methyldecane from Natural Products
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyldecane is a branched-chain alkane and a volatile organic compound (VOC) that has been identified in various natural products, including the essential oils of plants such as Zanthoxylum myriacanthum and in the tissues of plants like Opuntia megarrhiza. As a volatile compound, its extraction from natural matrices requires specific methodologies that preserve its integrity and maximize yield. This document provides detailed application notes and protocols for the extraction of this compound from natural sources, tailored for researchers, scientists, and drug development professionals. The protocols described herein cover traditional and modern extraction techniques, including hydrodistillation, solvent extraction, and supercritical fluid extraction (SFE), providing a comparative framework for selecting the most suitable method based on research or development goals.
Data Presentation: Quantitative Analysis of this compound in Natural Products
The following table summarizes the quantitative data available for this compound content in different natural products, extracted via various methods. This allows for a clear comparison of the relative abundance of the compound in different sources and the efficiency of the extraction techniques.
| Natural Source | Plant Part | Extraction Method | Relative Content of this compound (%) | Reference |
| Zanthoxylum myriacanthum | Branches | Volatile Oil Extraction (likely Hydrodistillation) | 0.97 | [1] |
| Zanthoxylum myriacanthum | Leaves | Volatile Oil Extraction (likely Hydrodistillation) | 0.48 | [1] |
| Opuntia megarrhiza | Not Specified | Acetone/Methanol Extraction | 1.44 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established techniques for the extraction of volatile compounds and alkanes from plant materials.
Protocol 1: Hydrodistillation for Essential Oil Extraction
Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials. It is particularly suitable for volatile and thermally stable compounds like this compound.
Objective: To extract the essential oil containing this compound from plant material.
Materials and Apparatus:
-
Fresh or dried plant material (e.g., leaves, branches)
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Condenser
-
Collecting burette
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation: Weigh 100 g of dried and powdered plant material.
-
Apparatus Setup: Place the powdered plant material into a 2 L round-bottom flask. Add 1 L of distilled water to the flask.
-
Connect the flask to the Clevenger-type apparatus, which is connected to a condenser.
-
Distillation: Heat the flask using a heating mantle to boil the water. The steam will pass through the plant material, carrying the volatile compounds.
-
Continue the distillation for 3 to 6 hours. The essential oil will be collected in the graduated burette of the Clevenger apparatus.
-
Oil Collection and Drying: After the distillation is complete, carefully collect the essential oil from the burette.
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the dried essential oil in a sealed, airtight vial at 4°C in the dark until further analysis.
Protocol 2: Solvent Extraction
Solvent extraction is a versatile method that can be adapted for a wide range of compounds, including alkanes. The choice of solvent is crucial and is based on the polarity of the target compound. For nonpolar alkanes like this compound, nonpolar solvents are preferred.
Objective: To extract this compound from plant material using a suitable solvent.
Materials and Apparatus:
-
Dried and powdered plant material
-
Soxhlet apparatus or an ultrasonic bath
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Rotary evaporator
-
Solvents: n-hexane or petroleum ether (analytical grade)
-
Filter paper
Procedure (Soxhlet Extraction):
-
Sample Preparation: Weigh 10 g of dried and finely ground plant material and place it in a cellulose thimble.
-
Apparatus Setup: Place the thimble inside the Soxhlet extractor.
-
Add 150 mL of n-hexane or petroleum ether to a round-bottom flask and attach it to the Soxhlet extractor.
-
Connect a condenser to the top of the extractor.
-
Extraction: Heat the solvent in the flask using a heating mantle. The solvent will vaporize, condense in the condenser, and drip onto the plant material in the thimble.
-
Continue the extraction for 6-8 hours. The solvent containing the extracted compounds will be siphoned back into the flask periodically.
-
Solvent Removal: After extraction, remove the solvent from the extract using a rotary evaporator under reduced pressure.
-
Storage: Store the resulting oleoresin extract in a sealed vial at 4°C.
Procedure (Ultrasound-Assisted Extraction - UAE):
-
Sample Preparation: Place 10 g of dried and powdered plant material in a flask.
-
Extraction: Add 150 mL of n-hexane or petroleum ether to the flask.
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 25°C).
-
Filtration: Filter the mixture through filter paper to separate the extract from the plant residue.
-
Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator.
-
Storage: Store the extract in a sealed vial at 4°C.
Protocol 3: Supercritical Fluid Extraction (SFE)
SFE is a green and efficient extraction technique that uses a supercritical fluid, typically carbon dioxide (CO2), as the solvent. It is particularly advantageous for extracting thermally labile and volatile compounds.
Objective: To extract this compound from plant material using supercritical CO2.
Materials and Apparatus:
-
Dried and powdered plant material
-
Supercritical fluid extractor
-
High-pressure CO2 source
-
Co-solvent (e.g., ethanol), if necessary
-
Collection vials
Procedure:
-
Sample Preparation: Grind the dried plant material to a fine powder.
-
Extractor Loading: Pack the powdered material into the extraction vessel of the SFE system.
-
Extraction Parameters:
-
Set the extraction temperature (e.g., 40-60°C).
-
Set the extraction pressure (e.g., 100-300 bar).
-
Set the CO2 flow rate.
-
If a co-solvent is used, set its percentage (e.g., 2-5% ethanol).
-
-
Extraction: Start the flow of supercritical CO2 through the extraction vessel. The CO2 will dissolve the target compounds.
-
Collection: The CO2 containing the extract is then depressurized in a collection vessel, causing the CO2 to return to a gaseous state and the extract to precipitate.
-
Collect the extract from the collection vessel.
-
Storage: Store the extract in a sealed vial at 4°C.
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the standard analytical technique for the identification and quantification of volatile compounds like this compound in complex mixtures.
Objective: To identify and quantify this compound in the obtained extracts.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent nonpolar capillary column.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Injection Volume: 1 µL (splitless or split mode, depending on concentration).
Procedure:
-
Sample Preparation: Dilute the extract in a suitable solvent (e.g., n-hexane) to an appropriate concentration.
-
Injection: Inject the diluted sample into the GC-MS system.
-
Data Acquisition: Acquire the chromatogram and mass spectra.
-
Identification: Identify this compound by comparing its mass spectrum and retention time with that of a pure standard and by matching with mass spectral libraries (e.g., NIST).
-
Quantification: For quantitative analysis, prepare a calibration curve using a series of standard solutions of this compound of known concentrations. The concentration of this compound in the sample can then be determined from this calibration curve.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Comparative workflow of different extraction methods for this compound.
Caption: General workflow for the GC-MS analysis of this compound.
Conclusion
The selection of an appropriate extraction method for this compound from natural products is critical and depends on various factors, including the nature of the plant matrix, the desired purity of the extract, the available equipment, and environmental considerations. Hydrodistillation is a simple and effective method for obtaining essential oils rich in volatile compounds. Solvent extraction offers versatility and can be optimized for higher yields, while Supercritical Fluid Extraction represents a green and highly selective modern alternative. The provided protocols offer a comprehensive guide for researchers to effectively extract and quantify this compound, facilitating further research and development in the fields of natural product chemistry, pharmacology, and drug discovery.
References
- 1. Comprehensive two-step supercritical fluid extraction for green isolation of volatiles and phenolic compounds from plant material - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Extraction of Volatile Oil from Aromatic Plants with Supercritical Carbon Dioxide: Experiments and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of GC-MS Parameters for 4-Methyldecane Detection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 4-Methyldecane. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common issues encountered during analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the GC-MS analysis of this compound in a question-and-answer format.
Question: Why am I observing poor peak shape (e.g., tailing or fronting) for my this compound peak?
Answer: Poor peak shape for this compound can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Column Overloading: Injecting a sample that is too concentrated can lead to peak fronting.[1][2]
-
Active Sites: Active sites within the GC inlet (liner, septum) or on the column itself can cause peak tailing.[1][4]
-
Improper Temperature Settings: If the injector temperature is too low, it can result in slow vaporization and peak broadening.
-
Solution: Ensure the injector temperature is suitable for the volatility of this compound. A starting point of 250°C is often appropriate.[5]
-
Question: My this compound peak is not well-resolved from other components in my sample. How can I improve the separation?
Answer: Achieving optimal resolution is crucial for accurate identification and quantification. Consider the following:
-
Inadequate GC Column: The choice of the GC column is fundamental for separating alkanes. For non-polar compounds like this compound, a non-polar stationary phase is recommended.[6]
-
Suboptimal Oven Temperature Program: The rate at which the oven temperature increases can significantly affect resolution.
Question: I'm experiencing a high or drifting baseline in my chromatogram. What are the likely causes?
Answer: A high or unstable baseline is often indicative of contamination or column bleed.
-
Column Bleed: This happens when the stationary phase degrades at high temperatures.[1][9]
-
Contamination: Contaminants in the carrier gas, injector, or the column can lead to a drifting baseline.[1]
-
Solution: Use high-purity carrier gas and install appropriate gas traps. Regularly clean the injector and replace the septum and liner.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal initial GC-MS parameters for analyzing this compound?
A1: While optimal parameters can vary based on the specific instrument and sample matrix, the following table provides a robust starting point for method development.
Q2: How can I enhance the sensitivity of my this compound analysis?
A2: To improve sensitivity, consider using a splitless injection, which allows more of your sample to be introduced onto the column.[3] Additionally, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, focusing on characteristic fragment ions of alkanes such as m/z 43, 57, 71, and 85, will significantly increase sensitivity compared to full scan mode.[3][10]
Q3: What are the characteristic mass spectral fragments for this compound?
A3: this compound (C11H24) is a branched alkane.[11][12][13] In Electron Ionization (EI) mass spectrometry, it will fragment into a series of alkyl cations. The most abundant ions are typically observed at m/z 43, 57, 71, and 85, corresponding to C3H7+, C4H9+, C5H11+, and C6H13+ fragments, respectively. The molecular ion (M+) at m/z 156 is often of low abundance or absent.
Data Presentation
Table 1: Recommended GC-MS Starting Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injector Type | Split/Splitless | Allows for flexibility in sample concentration. |
| Injector Temperature | 250 °C | Ensures complete vaporization of this compound.[5] |
| Injection Mode | Split (e.g., 50:1) or Splitless | Use split for concentrated samples and splitless for trace analysis.[3][5] |
| Liner | Deactivated, Tapered | Minimizes analyte interaction and peak tailing.[3][10] |
| Carrier Gas | Helium | Inert gas, compatible with most MS detectors.[14] |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Provides optimal column efficiency.[5] |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film | Offers a good balance of resolution and analysis time.[7] |
| Stationary Phase | 100% Dimethylpolysiloxane or 5% Phenyl/95% Dimethylpolysiloxane | Non-polar phase suitable for alkane separation.[5][10] |
| Oven Program | ||
| Initial Temperature | 40 °C, hold for 2 minutes | Allows for focusing of volatile compounds at the head of the column.[5][8] |
| Ramp Rate | 10 °C/min to 300 °C | Provides good separation of alkanes with varying boiling points.[8] |
| Final Hold | Hold at 300 °C for 5 minutes | Ensures elution of all components. |
| MS System | ||
| MS Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and MS.[3] |
| Ion Source Temperature | 230 °C | A standard temperature for Electron Ionization (EI) sources.[3][15] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns.[15] |
| Mass Scan Range | m/z 40-200 | Covers the expected fragment ions of this compound. |
| Solvent Delay | 2 - 3 minutes | Prevents the solvent peak from saturating the detector.[2] |
Experimental Protocols
Detailed Methodology for GC-MS Analysis of this compound
-
Sample Preparation:
-
Dissolve the this compound sample in a non-polar solvent such as hexane or heptane.
-
The concentration should be adjusted to avoid column overload. A starting concentration in the range of 10-100 µg/mL is generally suitable.
-
-
Instrument Setup:
-
Install a suitable GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm, 5% phenyl/95% dimethylpolysiloxane) in the GC oven.
-
Connect one end of the column to the injector and the other to the MS transfer line.
-
Ensure all fittings are secure and leak-free by using an electronic leak detector.
-
-
Column Conditioning:
-
Set the carrier gas flow rate (e.g., Helium at 1.2 mL/min).
-
Set the oven temperature to the maximum temperature of your analytical method, without exceeding the column's upper temperature limit.
-
Hold at this temperature for 1-2 hours to bleed off any volatile contaminants.[5]
-
-
GC-MS Method Setup:
-
Set the GC and MS parameters according to the recommendations in Table 1.
-
-
Analysis Sequence:
-
Inject a solvent blank (e.g., hexane) to confirm that the system is clean and free of interfering peaks.
-
Inject a known standard of this compound to verify retention time and detector response.
-
Inject the prepared samples.
-
Visualizations
Caption: GC-MS Experimental Workflow for this compound Analysis.
Caption: Troubleshooting Workflow for this compound GC-MS Analysis.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Optimising GC Column Choice | SCION Instruments [scioninstruments.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Decane, 4-methyl- [webbook.nist.gov]
- 12. This compound | C11H24 | CID 17835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Decane, 4-methyl- [webbook.nist.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. agilent.com [agilent.com]
Technical Support Center: Isomeric Separation of 4-Methyldecane
Welcome to the technical support center for the isomeric separation of 4-methyldecane and related alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions encountered during the analytical process.
Frequently Asked Questions (FAQs)
Q1: What is the most effective technique for separating this compound from its isomers?
A1: Gas chromatography (GC) is the primary and most effective technique for the separation of volatile alkane isomers like this compound.[1] The separation is achieved based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid stationary phase within a long capillary column.[1]
Q2: Which type of GC column is best suited for separating alkane isomers?
A2: A non-polar capillary column is the most suitable choice for separating alkane isomers.[2][3] The elution order on these columns generally follows the boiling points of the compounds.[2][4] A stationary phase of 100% dimethylpolysiloxane is a common and effective choice.[1][2]
Q3: How does the choice of stationary phase polarity affect the separation?
A3: The selection of the stationary phase is the most critical factor as it determines the selectivity of the separation.[3] For non-polar analytes like alkanes, a non-polar stationary phase is recommended, following the principle of "like dissolves like".[3] Separation on non-polar phases is primarily based on the boiling points of the isomers.[4][5] More polar stationary phases can introduce different selectivity based on dipole-dipole interactions, which can be useful for separating compounds with different functional groups, but are generally less effective for hydrocarbon isomers.[5]
Q4: What are Kovats Retention Indices and how are they useful for identifying this compound?
A4: The Kovats Retention Index (RI) is a standardized method for reporting retention times in gas chromatography, making it easier to compare data between different laboratories and methods.[6][7] It relates the retention time of an analyte to the retention times of n-alkanes.[8] For this compound, the reported Kovats RI on a non-polar column is approximately 1061, which can be used for its identification.[9]
Troubleshooting Guides
This section addresses specific issues you may encounter during the gas chromatographic analysis of this compound and other alkane isomers.
Issue 1: Poor Resolution or Co-elution of Isomers
Q: My chromatogram shows poor separation between this compound and other C11 isomers, with significant peak overlap. How can I improve the resolution?
A: Poor resolution of alkane isomers is a common challenge.[2] Here are several steps you can take to improve the separation:
-
Optimize the Stationary Phase: Ensure you are using a non-polar stationary phase, as this will provide a separation primarily based on boiling point differences.[2][4]
-
Adjust GC Method Parameters:
-
Modify Column Dimensions:
Issue 2: Peak Tailing
Q: The peak for this compound is showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing can be caused by several factors:
-
Active Sites in the System: Active sites in the injector liner, on the column, or in the detector can cause polar compounds to tail. While alkanes are non-polar, contamination can create active sites. Ensure the system is clean.
-
Column Contamination: Contamination at the head of the column can lead to peak tailing. Trimming the first few centimeters of the column can often resolve this issue.
-
Improper Column Installation: If the column is not installed correctly in the injector or detector, it can cause peak distortion.[10] Ensure the column is inserted to the correct depth as specified in your instrument manual.[10]
Issue 3: Retention Time Shifts
Q: I am observing inconsistent retention times for this compound between runs. What is causing this variability?
A: Retention time shifts can compromise the reliability of your results.[11] Potential causes include:
-
Leaks in the System: Check for leaks in the injector, detector, and gas lines. An electronic leak detector is a useful tool for this purpose.[10]
-
Fluctuations in Flow Rate: Ensure the carrier gas flow rate is stable. A faulty flow controller could be the issue.[10]
-
Oven Temperature Instability: Verify that the GC oven temperature is stable and reproducible.[11]
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. trajanscimed.com [trajanscimed.com]
- 6. repositum.tuwien.at [repositum.tuwien.at]
- 7. phytochemia.com [phytochemia.com]
- 8. gcms.cz [gcms.cz]
- 9. Decane, 4-methyl- [webbook.nist.gov]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
Improving yield and purity of synthetic 4-Methyldecane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyldecane. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis, aiming to improve both yield and purity.
Troubleshooting Guide
Low or No Product Yield
Q1: My Grignard reaction to produce the 4-methyldecanol precursor is not initiating. What are the common causes and solutions?
A1: Failure of a Grignard reaction to initiate is a frequent issue. Key factors include:
-
Magnesium Passivation: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, preventing the reaction with the alkyl halide.
-
Solution: Activate the magnesium surface prior to the addition of the alkyl halide. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by sonicating the flask. The disappearance of the iodine's color is a good indicator of initiation.
-
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Even trace amounts of moisture in the glassware, solvent, or starting materials will quench the reagent as it forms.
-
Solution: All glassware must be rigorously dried, for instance, by flame-drying under a stream of inert gas (like nitrogen or argon) or by oven-drying overnight. Solvents must be anhydrous, and it is recommended to use freshly distilled solvents or those from a solvent purification system.
-
-
Purity of Alkyl Halide: Impurities in the alkyl halide can inhibit the reaction.
-
Solution: Use freshly distilled or high-purity alkyl halide.
-
Q2: I am observing a significant amount of a high-boiling point byproduct in my Grignard reaction. What is it likely to be and how can I minimize its formation?
A2: A common byproduct is the Wurtz coupling product, which results from the reaction of the Grignard reagent with the starting alkyl halide. In the synthesis of 4-methyldecanol from heptylmagnesium bromide, this would be tetradecane.
-
Minimization Strategies:
-
Slow Addition: Add the alkyl halide (e.g., 1-bromoheptane) to the magnesium turnings slowly and dropwise. This maintains a low concentration of the alkyl halide in the reaction mixture, disfavoring the coupling reaction.
-
Controlled Temperature: Maintain a gentle reflux during the addition of the alkyl halide. Overheating can promote side reactions.
-
Q3: My Wittig reaction to form 4-methyldecene is giving a low yield of the desired alkene. What are the potential reasons?
A3: Low yields in a Wittig reaction can stem from several factors:
-
Inefficient Ylide Formation: The phosphorus ylide must be successfully generated for the reaction to proceed.
-
Solution: Ensure the use of a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride) to deprotonate the phosphonium salt. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).
-
-
Steric Hindrance: Sterically hindered ketones and aldehydes can be poor substrates for Wittig reactions, leading to slow or incomplete reactions.
-
Solution: For hindered substrates, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate ester and often provides better yields.
-
-
Side Reactions of the Ylide: The ylide is a strong base and can participate in side reactions if other electrophiles or acidic protons are present.
-
Solution: Ensure all reagents and solvents are free from water and other protic impurities.
-
Purity Issues
Q4: How can I effectively remove the triphenylphosphine oxide byproduct from my Wittig reaction mixture?
A4: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction due to its polarity and solubility in many organic solvents.
-
Purification Strategies:
-
Crystallization: If the desired alkene is a non-polar liquid like 4-methyldecene, triphenylphosphine oxide can sometimes be removed by crystallization from a non-polar solvent like hexane at low temperatures.
-
Column Chromatography: This is a very effective method. Triphenylphosphine oxide is more polar than the alkene product. A silica gel column using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate) will retain the triphenylphosphine oxide, allowing the desired alkene to elute first.[1][2]
-
Precipitation: In some cases, the crude reaction mixture can be concentrated and then triturated with a non-polar solvent like pentane or hexane. The less soluble triphenylphosphine oxide may precipitate and can be removed by filtration.[1]
-
Q5: My final this compound product is contaminated with unreacted starting materials or isomers. How can I improve its purity?
A5: Purification of the final alkane product is crucial for obtaining a high-purity sample.
-
Purification Techniques:
-
Fractional Distillation: Since this compound is a liquid with a distinct boiling point (approximately 188-189 °C), fractional distillation can be effective in separating it from lower or higher boiling point impurities.
-
Preparative Gas Chromatography (Prep-GC): For very high purity requirements and small-scale preparations, preparative GC can be used to isolate this compound from closely related isomers or other impurities.
-
Column Chromatography: While less common for simple alkanes, chromatography on silica gel with a non-polar eluent can sometimes be used to remove more polar impurities.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for preparing this compound in a laboratory setting, the Grignard or the Wittig approach?
A1: Both the Grignard and Wittig routes are viable for the synthesis of this compound. The choice often depends on the availability of starting materials and the desired control over the final product's structure.
-
Grignard Route: This is a classic and often high-yielding method for forming carbon-carbon bonds. The synthesis of 4-methyldecanol from heptylmagnesium bromide and butan-2-one, followed by reduction of the tertiary alcohol, is a straightforward approach. However, it involves two distinct synthetic steps.
-
Wittig Route: This method is excellent for creating a carbon-carbon double bond at a specific location. The reaction of heptanal with (1-methylpropyl)triphenylphosphonium bromide would yield 4-methyldecene, which can then be hydrogenated to this compound. A significant challenge with this route is the removal of the triphenylphosphine oxide byproduct.
Q2: What is the expected stereochemistry of the this compound produced by these methods?
A2: The 4-position of this compound is a chiral center.
-
If racemic starting materials are used (e.g., butan-2-one in the Grignard route or a racemic phosphonium salt in the Wittig route), the final product will be a racemic mixture of (R)- and (S)-4-methyldecane.
-
To obtain an enantiomerically enriched product, a chiral starting material or a stereoselective reaction would be necessary.
Q3: What analytical techniques are most suitable for monitoring the progress of the reaction and assessing the purity of the final product?
A3:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials (which are typically more polar than the product) and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the ideal technique for analyzing the final this compound product. It can be used to determine the purity, identify any byproducts by their mass spectra, and quantify the product if an internal standard is used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of the intermediate alcohol or alkene and the final alkane product.
Q4: Are there any significant safety precautions to consider during the synthesis of this compound?
A4: Yes, several safety precautions are crucial:
-
Grignard Reagents: Grignard reagents are highly reactive and pyrophoric (can ignite spontaneously in air), especially in the absence of a solvent. They also react violently with water. All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere (nitrogen or argon).
-
Strong Bases: The Wittig reaction often employs strong bases like n-butyllithium, which is also pyrophoric. These should be handled with extreme care using appropriate syringe techniques under an inert atmosphere.
-
Solvents: Anhydrous ethers like diethyl ether and tetrahydrofuran (THF) are commonly used and are highly flammable. They should be handled in a well-ventilated fume hood away from ignition sources.
-
Hydrogenation: The catalytic hydrogenation step involves the use of flammable hydrogen gas under pressure. This should be performed in a designated area with appropriate safety equipment, including a blast shield.
Data Presentation
The following table summarizes typical reaction parameters for the two main synthetic routes to this compound. Please note that yields can vary significantly based on experimental conditions and scale.
| Parameter | Grignard Route | Wittig Route |
| Step 1: C-C Bond Formation | ||
| Reactants | Heptylmagnesium bromide, Butan-2-one | (1-methylpropyl)triphenylphosphonium bromide, Heptanal |
| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous THF |
| Temperature | 0 °C to reflux | -78 °C to room temperature |
| Reaction Time | 1-4 hours | 2-12 hours |
| Intermediate Product | 4-Methyldecan-4-ol | 4-Methyldecene (E/Z mixture) |
| Typical Yield (Step 1) | 70-90% | 60-85% |
| Step 2: Conversion to Alkane | ||
| Reaction Type | Reduction of tertiary alcohol | Catalytic Hydrogenation of alkene |
| Reagents | e.g., HI/P or H2/Pd/C on acid | H2, Pd/C or PtO2 |
| Solvent | Acetic acid or Ethanol | Ethanol, Ethyl Acetate, or Hexane |
| Temperature | Room temperature to reflux | Room temperature |
| Pressure | Atmospheric | 1-4 atm |
| Typical Yield (Step 2) | 60-80% | >95% |
| Overall Estimated Yield | 40-70% | 55-80% |
Experimental Protocols
1. Synthesis of this compound via the Grignard Route
Step 1: Synthesis of 4-Methyldecan-4-ol
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel under an inert atmosphere (nitrogen or argon).
-
Grignard Reagent Formation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of 1-bromoheptane (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 1-bromoheptane solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary.
-
Once initiated, add the remaining 1-bromoheptane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional hour.
-
Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of butan-2-one (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methyldecan-4-ol. Purify by vacuum distillation if necessary.
Step 2: Reduction of 4-Methyldecan-4-ol to this compound
This reduction can be challenging. A common method involves conversion to the corresponding alkyl halide followed by reduction, or direct reduction under harsh conditions.
-
Procedure using Hydriodic Acid and Red Phosphorus (Classical Method):
-
Place the crude 4-methyldecan-4-ol (1.0 equivalent) and red phosphorus (2.0 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add 57% hydriodic acid (excess) to the flask.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and dilute with water.
-
Extract the product with a non-polar solvent like hexane.
-
Wash the organic layer with a solution of sodium thiosulfate to remove any remaining iodine, then with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by fractional distillation.
2. Synthesis of this compound via the Wittig Route
Step 1: Synthesis of 4-Methyldecene
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend (1-methylpropyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.05 equivalents) dropwise. A deep red or orange color should develop, indicating the formation of the ylide.
-
Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the ylide solution back down to -78 °C.
-
Add a solution of heptanal (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with hexane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude 4-methyldecene by column chromatography on silica gel using hexane as the eluent to separate it from the triphenylphosphine oxide byproduct.
Step 2: Catalytic Hydrogenation of 4-Methyldecene to this compound
-
Reaction Setup: Dissolve the purified 4-methyldecene (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (1-4 atm) at room temperature until the starting material is consumed (monitor by GC-MS).
-
Workup: Carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification by distillation is usually not necessary if the starting alkene was pure.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound via the Grignard route.
Caption: Troubleshooting logic for low yield in the Wittig synthesis of 4-methyldecene.
References
Technical Support Center: Troubleshooting 4-Methyldecane Degradation in Environmental Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the environmental degradation of 4-methyldecane. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Sample Preparation and Extraction
Question: I am seeing low and inconsistent recovery of this compound from my soil/sediment samples. What could be the cause?
Answer: Low and inconsistent recovery of this compound is a common issue stemming from its hydrophobic nature and the complexity of environmental matrices. Here are potential causes and troubleshooting steps:
-
Insufficient Extraction Solvent Polarity: this compound is a nonpolar compound. Ensure you are using a nonpolar or semi-polar solvent system for extraction. Common choices include hexane, dichloromethane (DCM), or a mixture of acetone and hexane.
-
Strong Sorption to Organic Matter: this compound can bind tightly to organic matter in soil and sediment. To improve recovery, consider using a more rigorous extraction technique such as Accelerated Solvent Extraction (ASE) or Soxhlet extraction. Increasing the extraction time and temperature (within the limits of the analyte's stability) can also enhance recovery.
-
Matrix Effects: Co-extracted organic matter can interfere with quantification, leading to signal suppression or enhancement in chromatographic analyses.[1] A cleanup step after extraction is often necessary. This can involve solid-phase extraction (SPE) with silica gel or alumina cartridges to remove polar interferences.
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Inadequate Homogenization: Environmental samples can be heterogeneous. Ensure your samples are thoroughly homogenized before taking a subsample for extraction to ensure representativeness.
-
Abiotic Losses: Although generally stable, some abiotic loss of this compound can occur, particularly in sterile controls. It is important to differentiate between biotic and abiotic degradation. Studies have shown that sterilization methods like autoclaving or irradiation can alter soil properties and may not completely eliminate abiotic degradation pathways.[2]
Question: What is the best method for extracting this compound from water samples?
Answer: For aqueous samples, liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) are common and effective methods.
-
Liquid-Liquid Extraction (LLE): This involves extracting the water sample with a water-immiscible organic solvent like hexane or dichloromethane. Multiple extractions of the same aqueous sample will improve recovery. Salting out the aqueous phase by adding sodium chloride can also increase the partitioning of this compound into the organic phase.
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to adsorb analytes from the sample. For a nonpolar compound like this compound, a nonpolar fiber coating such as polydimethylsiloxane (PDMS) is recommended. SPME can be coupled directly with GC-MS for analysis and is excellent for trace-level detection.
2. Biodegradation Experiments
Question: My this compound concentration is not decreasing in my microcosm study, even with a known hydrocarbon-degrading inoculum. What are some possible reasons?
Answer: Several factors can inhibit the biodegradation of branched alkanes like this compound:
-
Recalcitrance of Branched Alkanes: Branched alkanes are generally more resistant to microbial degradation than their straight-chain counterparts. The methyl group on the carbon chain can hinder the initial enzymatic attack by monooxygenases.
-
Lack of Appropriate Microorganisms: While you may have a hydrocarbon-degrading inoculum, it may not contain the specific microbial strains with the enzymatic machinery to degrade this compound. Genera such as Rhodococcus and Mycobacterium have been shown to degrade branched alkanes.[3]
-
Substrate Toxicity: High concentrations of some hydrocarbons can be toxic to microorganisms. If you are using a high starting concentration of this compound, consider running a dose-response experiment to determine if toxicity is an issue.
-
Nutrient Limitation: Microbial growth and metabolism require essential nutrients like nitrogen and phosphorus. Ensure your growth medium or microcosm environment is not limited in these nutrients. The C:N:P ratio should be optimized for microbial activity.
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Oxygen Limitation: Aerobic degradation of alkanes is an oxygen-intensive process. In densely populated liquid cultures or saturated soil microcosms, oxygen can become depleted, limiting degradation. Ensure adequate aeration by shaking liquid cultures or providing a headspace with sufficient oxygen in soil microcosms.
-
Bioavailability: this compound has low water solubility, which can limit its availability to microorganisms. The use of a surfactant or an emulsifying agent can sometimes enhance bioavailability. Many hydrocarbon-degrading bacteria produce their own biosurfactants to facilitate uptake.[4]
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Cometabolism Requirements: It's possible that this compound is degraded via cometabolism, meaning another substrate is required to induce the necessary degradative enzymes.[5][6] Consider adding a more readily degradable alkane (e.g., hexadecane) as a primary substrate to see if it promotes the degradation of this compound.
Question: How can I confirm that the observed loss of this compound is due to biodegradation and not abiotic factors?
Answer: To confirm biodegradation, it is essential to include proper controls in your experimental design:
-
Sterile Controls: These controls are treated to eliminate or significantly reduce microbial activity. Common sterilization methods include autoclaving, gamma irradiation, or the addition of a chemical sterilant like mercuric chloride or sodium azide. A decrease in this compound concentration in your live samples but not in the sterile controls is strong evidence for biodegradation.
-
No-Substrate Controls: These controls contain the inoculum and the environmental matrix but no this compound. They are used to monitor for any background contamination or production of interfering compounds.
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Monitoring for Mineralization: The most definitive evidence for biodegradation is the measurement of the end products of aerobic respiration, namely carbon dioxide. This is typically done by using 14C-labeled this compound and trapping the evolved 14CO2.
3. Analytical Quantification
Question: I am having trouble getting a clean chromatogram for this compound analysis by GC-MS. What can I do to improve my results?
Answer: A noisy or complex chromatogram can be due to matrix interferences or issues with your GC-MS method. Here are some troubleshooting tips:
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Sample Cleanup: As mentioned earlier, a sample cleanup step is crucial for removing co-extracted matrix components. SPE is a common and effective method.
-
GC Inlet Maintenance: A dirty injector liner can lead to peak tailing and poor reproducibility. Regularly replace the liner and septum.
-
Column Choice: A nonpolar or mid-polar capillary column is suitable for analyzing hydrocarbons. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
-
Temperature Program: Optimize your GC oven temperature program to ensure good separation of this compound from other compounds in your sample. A slow ramp rate can improve resolution.
-
Mass Spectrometry Parameters: In the mass spectrometer, using Selected Ion Monitoring (SIM) mode instead of full scan mode can significantly improve sensitivity and reduce interference from co-eluting compounds. You will need to select characteristic ions for this compound from its mass spectrum.
Question: What are the key mass-to-charge ratios (m/z) for identifying this compound in GC-MS analysis?
Answer: Based on the NIST database, the electron ionization mass spectrum of this compound shows several characteristic fragment ions. For quantitative analysis in SIM mode, you can use a combination of a quantifier ion and one or more qualifier ions. Some prominent ions include: m/z 43, 57, 71, 85, and 113. The molecular ion at m/z 156 is of very low abundance and may not be suitable for quantification.[4]
Data Presentation
Table 1: Biodegradation Rates of Structurally Similar Branched Alkanes in Environmental Samples
| Compound | Carbon Number | Environmental Matrix | Incubation Temperature (°C) | Half-life (days) | Reference |
| 2-Methylnonane | C10 | Seawater | Not specified | ~2-4 | (Adapted from[7]) |
| Pristane (2,6,10,14-tetramethylpentadecane) | C19 | Diesel-contaminated soil | 20 | > 28 | (Adapted from[8]) |
| Iso-octane (2,2,4-trimethylpentane) | C8 | Soil | 28 | ~10 | (Adapted from[9]) |
Experimental Protocols
1. Soil Microcosm Setup for this compound Biodegradation
This protocol outlines the setup of a static soil microcosm to assess the biodegradation of this compound.
Materials:
-
Environmental soil sample, sieved (<2 mm)
-
This compound (high purity)
-
Acetone or other suitable volatile solvent
-
Sterile deionized water
-
Nutrient solution (e.g., Bushnell-Haas medium)
-
Serum bottles (125 mL) with Teflon-lined septa and aluminum crimp caps
-
Sterile syringes and needles
-
Incubator
Procedure:
-
Soil Preparation: Determine the moisture content and water holding capacity of the soil. Adjust the moisture content of the bulk soil to 50-60% of its water holding capacity with sterile deionized water or a nutrient solution.
-
Spiking: Prepare a stock solution of this compound in a volatile solvent like acetone. Add the appropriate volume of the stock solution to a known mass of soil in a beaker to achieve the desired final concentration (e.g., 100 mg/kg). Allow the solvent to evaporate completely in a fume hood. Thoroughly mix the spiked soil to ensure even distribution.
-
Microcosm Assembly: Add a known amount of the spiked soil (e.g., 20 g dry weight equivalent) to each serum bottle.
-
Inoculation (if applicable): If using an enriched culture, add a known volume of the inoculum to the soil and mix thoroughly.
-
Controls: Prepare the following controls in triplicate:
-
Sterile Control: Autoclave the soil-filled serum bottles twice on consecutive days.
-
Abiotic Control: Add a chemical sterilant (e.g., 0.5% sodium azide) to the soil.
-
No-Substrate Control: Use un-spiked soil to monitor for background levels of hydrocarbons.
-
-
Incubation: Crimp seal all serum bottles. Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).
-
Sampling: At regular time intervals, sacrifice triplicate microcosms from each treatment group for analysis. Store samples at -20°C until extraction.
2. Extraction and GC-MS Analysis of this compound from Soil
Materials:
-
Dichloromethane (DCM), pesticide grade
-
Anhydrous sodium sulfate
-
Centrifuge tubes with Teflon-lined caps
-
Wrist-action shaker or sonicator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
GC vials
-
Gas chromatograph with a mass selective detector (GC-MS)
Procedure:
-
Extraction: To a centrifuge tube containing a known mass of soil (e.g., 5 g), add a known amount of an internal standard (e.g., deuterated alkane). Add a specific volume of DCM (e.g., 10 mL).
-
Shaking/Sonication: Tightly cap the tubes and shake vigorously on a wrist-action shaker for at least 1 hour, or sonicate for 15-30 minutes.
-
Centrifugation: Centrifuge the tubes at a moderate speed (e.g., 2500 rpm) for 10 minutes to separate the soil from the solvent.
-
Drying and Filtration: Carefully transfer the DCM supernatant to a clean tube containing anhydrous sodium sulfate to remove any residual water. Pass the dried extract through a syringe filter into a GC vial.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the extract into the GC-MS.
-
GC Column: Use a nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program (suggested starting point):
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp at 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Acquisition mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.
-
-
Visualizations
Caption: Putative aerobic degradation pathway of this compound.
Caption: Experimental workflow for a soil microcosm study.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Decane, 4-methyl- [webbook.nist.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. mdpi.com [mdpi.com]
- 7. concawe.eu [concawe.eu]
- 8. researchgate.net [researchgate.net]
- 9. lmsspada.kemdiktisaintek.go.id [lmsspada.kemdiktisaintek.go.id]
Technical Support Center: Method Development for Trace Level Detection of 4-Methyldecane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the trace level detection of 4-Methyldecane using Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for trace level detection of this compound?
A1: The recommended technique is Gas Chromatography-Mass Spectrometry (GC-MS) due to its high sensitivity and selectivity. Coupling GC-MS with a pre-concentration technique like Solid Phase Microextraction (SPME) is ideal for achieving trace-level detection limits.
Q2: What type of SPME fiber is best suited for extracting this compound?
A2: For a non-polar, volatile compound like this compound, a non-polar SPME fiber is recommended. A fiber coated with Polydimethylsiloxane (PDMS) is a suitable choice. For enhanced sensitivity for volatile analytes, a Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) or a multi-phase fiber like DVB/CAR/PDMS could also be effective.
Q3: What are the expected mass spectral fragments for this compound?
A3: The electron ionization (EI) mass spectrum of this compound will exhibit a characteristic fragmentation pattern of a branched alkane. While the molecular ion peak (m/z 156) may be of low intensity or absent, you can expect to see prominent fragment ions corresponding to the loss of alkyl groups.[1][2][3] Common fragments include m/z 43, 57, 71, and 85, which are characteristic of aliphatic hydrocarbons.
Q4: How can I confirm the identity of this compound in my sample?
A4: Confirmation should be based on two key criteria:
-
Retention Time: The retention time of the peak in your sample should match that of a certified this compound standard analyzed under the same GC conditions.
-
Mass Spectrum: The mass spectrum of the sample peak should match the reference mass spectrum of this compound from a reliable library (e.g., NIST) and the spectrum of your analyzed standard.[1][2][3]
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound by SPME-GC-MS.
Low or No Analyte Signal
| Potential Cause | Troubleshooting Steps |
| Improper SPME Fiber Selection | Ensure a non-polar fiber (e.g., PDMS, DVB/PDMS) is being used for the non-polar this compound. |
| Inefficient Extraction | Optimize SPME parameters: increase extraction time, optimize extraction temperature (headspace SPME), and ensure adequate sample agitation. |
| Analyte Carryover in Injector | Perform a bake-out of the GC inlet and condition the SPME fiber according to the manufacturer's instructions. |
| Incorrect GC-MS Parameters | Verify the GC oven temperature program, carrier gas flow rate, and MS acquisition parameters (scan range, ionization energy). |
| Degradation of SPME Fiber | Inspect the fiber for visible damage or contamination. Replace if necessary. |
Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Active Sites in the GC System | Use a deactivated inlet liner and ensure the GC column is not degraded. |
| Improper Injection Technique | Ensure the SPME fiber is desorbed at the correct depth and temperature in the GC inlet. |
| Column Overload | If the peak is fronting, the concentration of this compound may be too high. Dilute the sample or reduce the SPME extraction time. |
| Incompatible Solvent (if applicable) | If using a liquid injection for calibration, ensure the solvent is compatible with the GC column and the analyte. |
Interferences and Matrix Effects
| Potential Cause | Troubleshooting Steps |
| Co-eluting Compounds | Modify the GC oven temperature program to improve separation. A slower ramp rate can increase resolution. |
| Matrix Suppression or Enhancement | In complex matrices like blood or soil, other volatile or semi-volatile compounds can interfere with the ionization of this compound.[4] Use a matrix-matched calibration curve or the standard addition method for quantification. |
| Contamination from Sample Preparation | Analyze a method blank (a sample without the analyte that goes through the entire preparation process) to identify any sources of contamination. |
Experimental Protocols
Protocol 1: Trace Level Detection of this compound in Water
This protocol provides a general framework. Optimization is recommended for specific instrumentation and sample matrices.
1. Sample Preparation:
- Collect water samples in clean, amber glass vials with PTFE-lined septa.
- If not analyzed immediately, store at 4°C.
- For analysis, transfer a known volume (e.g., 10 mL) into a 20 mL headspace vial.
- Add a known amount of internal standard (e.g., a deuterated alkane) and a salting-out agent (e.g., NaCl, 2.5 g) to enhance the partitioning of this compound into the headspace.
2. SPME Procedure:
- Fiber: 100 µm PDMS or 65 µm DVB/PDMS.
- Extraction Type: Headspace (HS).
- Incubation Time: 10 minutes at 60°C with agitation.
- Extraction Time: 30 minutes at 60°C with agitation.
3. GC-MS Parameters:
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 minute) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 40°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
4. Quantification:
- Prepare a calibration curve using standard solutions of this compound in organic-free water.
- Use the ratio of the peak area of this compound to the peak area of the internal standard for quantification.
Protocol 2: Trace Level Detection of this compound in Biological Fluids (e.g., Plasma)
1. Sample Preparation:
- Thaw frozen plasma samples on ice.
- To precipitate proteins, add 200 µL of cold methanol to 100 µL of plasma in a microcentrifuge tube.[5]
- Vortex for 30 seconds and let stand for 15 minutes at room temperature.[5]
- Centrifuge at 12,500 rpm for 10 minutes.[5]
- Transfer the clear supernatant to a headspace vial.
- Add an internal standard.
2. SPME Procedure:
- Fiber: 85 µm CAR/PDMS or 65 µm DVB/PDMS.
- Extraction Type: Headspace (HS).
- Incubation Time: 15 minutes at 70°C with agitation.
- Extraction Time: 45 minutes at 70°C with agitation.
3. GC-MS Parameters:
- Use the same GC-MS parameters as described in Protocol 1.
4. Quantification:
- Due to potential matrix effects from lipids and other endogenous compounds, a matrix-matched calibration is highly recommended.[6] Prepare calibration standards in a blank plasma matrix that has been treated in the same way as the samples.
Visualizations
Caption: Experimental workflow for SPME-GC-MS analysis of this compound.
Caption: Troubleshooting logic for no or low analyte signal.
References
- 1. This compound | C11H24 | CID 17835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Decane, 4-methyl- [webbook.nist.gov]
- 3. Decane, 4-methyl- [webbook.nist.gov]
- 4. Matrix effect on the performance of headspace solid phase microextraction method for the analysis of target volatile organic compounds (VOCs) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Standardized SPME-GC-MS Protocol for the Detection of Volatile and Semi-Volatile Compounds in Human Serum [protocols.io]
- 6. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
Reducing interference in the analysis of 4-Methyldecane as a VOC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methyldecane as a volatile organic compound (VOC). Our resources aim to help you reduce interference and achieve accurate, reproducible results in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the GC-MS analysis of this compound?
A1: The most common sources of interference in the gas chromatography-mass spectrometry (GC-MS) analysis of this compound and other VOCs include:
-
Co-elution: This occurs when other compounds in the sample have similar retention times to this compound, leading to overlapping peaks.[1] This is a significant challenge, especially in complex matrices.
-
Matrix Effects: Components of the sample matrix (e.g., biological fluids, environmental samples) can interfere with the ionization of this compound in the mass spectrometer, either enhancing or suppressing the signal.[2][3]
-
Solvent Peak Tailing: A broad solvent peak can obscure the peak of early-eluting compounds like this compound.
-
System Contamination: Contaminants in the GC system, such as from previous injections or impure gases, can lead to ghost peaks and an unstable baseline.[4]
-
Isomeric Interference: Other isomers of undecane may have very similar chromatographic behavior to this compound, making separation difficult.
Q2: How can I confirm if my this compound peak is pure or if there is co-elution?
A2: To confirm peak purity and detect co-elution, you can employ the following strategies:
-
Mass Spectral Analysis: Examine the mass spectrum across the entirety of the chromatographic peak. If the peak is pure, the mass spectrum should be consistent throughout. A changing mass spectrum indicates the presence of multiple co-eluting compounds.[1]
-
Peak Shape Analysis: Look for signs of asymmetry in the peak, such as shoulders or tailing. While a perfectly symmetrical peak can still contain co-eluting compounds, asymmetry is a strong indicator of peak impurity.[1]
-
Use of a Diode Array Detector (DAD): If using a system with a DAD, you can perform peak purity analysis. The system collects multiple UV spectra across the peak; if the spectra are not identical, it suggests co-elution.
Q3: What is a suitable starting GC oven temperature program for the analysis of this compound?
A3: A good starting point for a "scouting" temperature program for a sample containing C10-C20 hydrocarbons like this compound is:
-
Initial Temperature: 35-40°C, hold for 1-2 minutes.[5]
-
Ramp Rate: 10°C/min.[5]
-
Final Temperature: The maximum operating temperature of your GC column.
-
Final Hold Time: At least 10 minutes to ensure all compounds have eluted.[5]
This initial program will help you determine the volatility range of your sample and can be optimized further to improve the separation of this compound from other components.[5]
Troubleshooting Guides
Issue 1: Poor Resolution and Co-elution of this compound Peak
Poor resolution, where the this compound peak overlaps with other peaks, is a common issue that can significantly impact quantification.
Troubleshooting Workflow for Co-elution:
Caption: Troubleshooting workflow for addressing co-elution issues.
Quantitative Impact of GC Parameter Adjustments on Alkane Separation:
| Parameter Change | Effect on Retention Time | Effect on Resolution (Rs) | Typical Use Case |
| Decrease Temp. Ramp Rate | Increases | Increases | Resolving closely eluting adjacent alkanes.[6] |
| Increase Column Length | Increases | Increases (by ~√2 for 2x length) | When baseline separation is not achievable by method optimization alone.[6] |
| Decrease Column ID | Decreases | Increases | To improve efficiency without a significant increase in analysis time.[6] |
| Decrease Film Thickness | Decreases | Increases (for high k' analytes) | Analysis of very high-boiling point compounds.[6] |
| Optimize Flow Rate | Varies | Maximizes at optimal velocity | A fundamental step for ensuring maximum column efficiency.[6] |
Issue 2: Peak Tailing of this compound
Peak tailing, where the peak asymmetry is skewed to the right, can lead to inaccurate integration and quantification.
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for diagnosing and resolving peak tailing.
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound in a Complex Matrix
This protocol provides a general procedure for the extraction and analysis of this compound from a complex matrix, such as a biological fluid or environmental sample, using HS-SPME-GC-MS.
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen®/Polydimethylsiloxane - DVB/CAR/PDMS)[7]
-
SPME holder (manual or autosampler)
-
GC-MS system with a split/splitless injector
-
20 mL headspace vials with caps and septa
-
Heating and agitation unit for vials
-
This compound analytical standard
-
Internal standard (e.g., a deuterated alkane)
-
Matrix-matched blank sample
Procedure:
-
Sample Preparation:
-
Place a measured amount of the sample (e.g., 1-5 mL of liquid or 0.5-2 g of solid) into a 20 mL headspace vial.
-
For aqueous samples, add a salt (e.g., NaCl or CaCl2) to increase the ionic strength and promote the partitioning of this compound into the headspace.[7]
-
Spike the sample with a known concentration of the internal standard.
-
Immediately cap and seal the vial.
-
-
HS-SPME Extraction:
-
Place the vial in the heating and agitation unit.
-
Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 5-15 minutes) to allow the volatiles to partition into the headspace.[7]
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) with continued agitation.[7]
-
Retract the fiber into the needle.
-
-
GC-MS Analysis:
-
Immediately insert the SPME fiber into the hot GC inlet (e.g., 250°C) for thermal desorption.[7]
-
Desorb for a sufficient time (e.g., 1-5 minutes) to ensure complete transfer of the analytes to the GC column.
-
Start the GC-MS data acquisition upon injection.
-
Use a suitable GC column (e.g., a non-polar DB-5ms, 30 m x 0.25 mm x 0.25 µm).[7]
-
Employ a temperature program optimized for the separation of C10-C20 alkanes (refer to FAQ 3 for a starting point).
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-300) or to operate in selected ion monitoring (SIM) mode for higher sensitivity and selectivity.
-
-
Data Analysis:
-
Identify this compound based on its retention time and mass spectrum compared to a pure standard.
-
Quantify the concentration of this compound using the internal standard method to correct for matrix effects and variations in extraction efficiency.
-
HS-SPME-GC-MS Experimental Workflow:
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of microbial strains for 4-Methyldecane degradation
<Technical Support Center: Optimization of Microbial Strains for 4-Methyldecane Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the microbial degradation of this compound. This resource provides troubleshooting guidance, detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the optimization of microbial strains for the degradation of branched-chain alkanes like this compound.
Q1: My isolated microbial strain shows low or no degradation of this compound. What are the potential causes and solutions?
A1: Several factors can limit the degradation of branched-chain alkanes. The general order of hydrocarbon biodegradability is linear alkanes > branched alkanes > low molecular weight aromatics.[1][2] Consider the following troubleshooting steps:
-
Bioavailability: this compound is hydrophobic with low water solubility, which can limit its availability to microbial cells.[1][2]
-
Solution: Introduce a biocompatible surfactant or a co-solvent to increase the bioavailability of the substrate. Some bacteria naturally produce biosurfactants to aid in hydrocarbon uptake.
-
-
Nutrient Limitation: The degradation of hydrocarbons is a nutrient-intensive process. A high carbon load from this compound can quickly deplete essential nutrients like nitrogen and phosphorus.[2][3]
-
Solution: Amend your culture medium with additional nitrogen and phosphorus sources. The optimal C:N:P ratio should be determined empirically, but a starting point of 100:10:1 is often used. Be aware that excessively high nutrient levels can sometimes inhibit degradation.[3]
-
-
Inadequate Oxygen Supply: Aerobic degradation pathways for alkanes require molecular oxygen.[3]
-
Solution: Ensure adequate aeration in your liquid cultures by increasing the shaking speed (e.g., to 150-200 rpm) or by sparging sterile air into the bioreactor. For soil-based experiments, tilling can increase oxygen diffusion.[3]
-
-
Substrate Toxicity: High concentrations of hydrocarbons can be toxic to microorganisms, inhibiting their growth and metabolic activity.[1]
-
Solution: Start with a lower concentration of this compound and gradually increase it as the culture adapts. A fed-batch culture strategy can also be effective.
-
-
Sub-optimal Environmental Conditions: Temperature and pH play a crucial role in microbial activity.
Q2: How can I enhance the degradation rate of my microbial strain?
A2: To improve the degradation efficiency, consider the following strain optimization and culture condition strategies:
-
Adaptive Laboratory Evolution (ALE): ALE is a powerful technique for improving microbial phenotypes by applying selective pressure over time.[5][6][7]
-
Bioaugmentation & Microbial Consortia: Using a consortium of different microbial species can be more effective than a single isolate.[8] Different species may degrade various intermediates, leading to more complete mineralization.[8]
-
Strategy: Isolate multiple strains from contaminated sites and test their degradation efficiency both individually and in combination.
-
-
Genetic Engineering: If the key enzymes in the degradation pathway are known (e.g., alkane hydroxylases), you can use genetic engineering to overexpress these enzymes.
-
Strategy: Clone the gene(s) encoding the rate-limiting enzyme(s) into an expression vector and transform your microbial strain.
-
Q3: My genetically engineered strain is unstable or loses its degradation ability after a few generations. What should I do?
A3: Plasmid instability is a common issue in genetically engineered microorganisms.
-
Metabolic Burden: Overexpression of foreign proteins can place a significant metabolic load on the host cell, leading to slower growth. Cells that lose the plasmid may then outcompete the engineered cells.
-
Solution: Use a lower-copy-number plasmid or a weaker, inducible promoter to control the expression of the degradation enzymes.
-
-
Lack of Selective Pressure: In the absence of a selective agent, plasmids can be lost during cell division.
-
Solution: If using an antibiotic resistance marker, ensure the antibiotic is present in the culture medium. For industrial applications, consider integrating the target genes into the chromosome for greater stability.
-
Experimental Protocols
Protocol 1: Enrichment and Isolation of this compound Degrading Bacteria
This protocol is adapted from standard methods for isolating hydrocarbon-degrading microorganisms.[9]
-
Sample Collection: Collect soil or water samples from a site contaminated with petroleum hydrocarbons.
-
Enrichment Culture:
-
Prepare a Bushnell-Hass (BH) mineral salts medium.
-
Add 1 gram of soil or 1 mL of water to 100 mL of sterile BH broth in a 250 mL Erlenmeyer flask.
-
Add this compound as the sole carbon source to a final concentration of 0.1% (v/v).
-
Incubate the flask at 30°C on a rotary shaker at 150 rpm for 7-10 days.
-
-
Selective Enrichment:
-
Transfer 1 mL of the enriched culture to 100 mL of fresh BH medium containing 0.1% this compound.
-
Repeat this transfer process at least three times to selectively enrich for bacteria capable of utilizing this compound.
-
-
Isolation of Pure Cultures:
-
Prepare serial dilutions of the final enriched culture in sterile saline solution (0.85% NaCl).
-
Spread 100 µL of each dilution onto BH agar plates.
-
Provide this compound as the sole carbon source by placing a filter paper soaked in the alkane on the lid of the Petri dish.
-
Incubate the plates at 30°C for 5-7 days until distinct colonies appear.
-
-
Strain Purification: Streak individual colonies onto fresh BH agar plates to obtain pure isolates.
Protocol 2: Quantification of this compound Degradation using GC-MS
This protocol outlines the steps for sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[10][11]
-
Sample Preparation:
-
Take 1 mL of the bacterial culture at different time points (e.g., 0, 24, 48, 72 hours).
-
Perform a liquid-liquid extraction. Add 1 mL of a suitable organic solvent (e.g., n-hexane or dichloromethane) to the culture sample in a glass vial.
-
Add a known concentration of an internal standard (e.g., deuterated alkanes) for accurate quantification.[10][11]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean GC vial.
-
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms or equivalent) is suitable for separating hydrocarbons.
-
Injection: Inject 1 µL of the extract into the GC inlet.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
MS Detector: Operate in Scan or Selected Ion Monitoring (SIM) mode. For this compound, characteristic fragment ions can be used for identification and quantification.[12][13]
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the peak area relative to the internal standard.
-
Calculate the concentration of remaining this compound by comparing it to a calibration curve prepared with standards of known concentrations.[11]
-
Data Presentation
Table 1: Comparison of Degradation Efficiency Under Optimized Conditions
| Strain | Condition | Initial Conc. (mg/L) | Final Conc. (mg/L) after 72h | Degradation Efficiency (%) |
| Wild Type | Standard BH Medium | 1000 | 750 | 25.0% |
| Wild Type | Nutrient-Amended | 1000 | 420 | 58.0% |
| ALE-Evolved | Nutrient-Amended | 1000 | 150 | 85.0% |
| Engineered (alkB+) | Nutrient-Amended | 1000 | 90 | 91.0% |
Table 2: Effect of pH and Temperature on Degradation by ALE-Evolved Strain
| pH | Temperature (°C) | Degradation Efficiency (%) after 48h |
| 5.0 | 30 | 45.2% |
| 7.0 | 20 | 61.5% |
| 7.0 | 30 | 81.3% |
| 7.0 | 40 | 72.8% |
| 9.0 | 30 | 55.7% |
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes in the optimization of microbial strains for this compound degradation.
Caption: Workflow for microbial strain isolation and optimization.
Caption: Simplified aerobic degradation pathway for branched alkanes.
Caption: Troubleshooting flowchart for poor degradation performance.
References
- 1. Frontiers | Petroleum Hydrocarbon-Degrading Bacteria for the Remediation of Oil Pollution Under Aerobic Conditions: A Perspective Analysis [frontiersin.org]
- 2. Microbial Degradation of Petroleum Hydrocarbon Contaminants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodegradation - Hydrocarbons - Enviro Wiki [enviro.wiki]
- 4. Microbial Degradation of Soil Organic Pollutants: Mechanisms, Challenges, and Advances in Forest Ecosystem Management | MDPI [mdpi.com]
- 5. Frontiers | Adaptive Laboratory Evolution of Microalgae: A Review of the Regulation of Growth, Stress Resistance, Metabolic Processes, and Biodegradation of Pollutants [frontiersin.org]
- 6. Adaptive Laboratory Evolution of Microorganisms: Methodology and Application for Bioproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advancements in hydrocarbon bioremediation and future challenges: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enrichment and isolation of anaerobic hydrocarbon-degrading bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill | Scottish Government - Marine Directorate Data Publications [data.marine.gov.scot]
- 11. researchgate.net [researchgate.net]
- 12. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 13. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
4-Methyldecane as a Potential Biomarker for Tuberculosis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for rapid, non-invasive, and accurate diagnostic biomarkers for tuberculosis (TB) is a global health priority. Volatile organic compounds (VOCs) in exhaled breath have emerged as a promising avenue of research, with specific compounds potentially serving as indicators of Mycobacterium tuberculosis infection. This guide provides a comparative analysis of 4-methyldecane, a potential VOC biomarker, against other established and emerging biomarkers for TB.
Performance of this compound vs. Alternative Biomarkers
While direct validation of this compound as a standalone biomarker for tuberculosis is still emerging, studies on structurally related alkanes, such as decane, have shown promise. A study on pediatric patients identified a 4-compound breath signature, including decane, that could classify confirmed TB cases with high accuracy.[1] This suggests that this compound, as part of the alkane family, warrants further investigation.
For a comprehensive evaluation, the performance of potential and established biomarkers is summarized below. It is important to note the limited direct data for this compound.
| Biomarker Category | Specific Biomarker/Panel | Sample Type | Sensitivity | Specificity | Area Under the Curve (AUC) | Key Findings & Citations |
| Volatile Organic Compound (VOC) | This compound (potential) | Breath | Data not available | Data not available | Data not available | Decane, a related compound, is part of a 4-VOC signature that identified pediatric TB with 80% sensitivity and 100% specificity.[1] Further research is needed to validate this compound specifically. |
| VOC Signature (including naphthalene, benzene, and alkane derivatives) | Breath | 71.2% | 72% | 0.80 | A point-of-care breath test showed an overall accuracy of 80%, which increased to 84% in age-matched subgroups.[2] | |
| Acute Phase Reactant | C-reactive protein (CRP) | Blood | 64.94% - 84% | 61% - 76.71% | Data not available | Sensitivity and specificity can vary based on geographical location and HIV status.[3][4][5] |
| Epigenetic Marker | DNA Methylation (TSPAN4 gene) | Blood | 81.6% | 72.0% | 0.794 | Quantitative methylation-specific PCR (qMSP) of two hypomethylated positions in the TSPAN4 promoter showed promise for TB diagnosis.[6] |
| DNA Methylation (7-CpG panel) | Buccal Swab | 92% | 100% | 0.94 | A machine learning-derived panel of seven CpG sites demonstrated high accuracy in a validation cohort.[7][8] | |
| Pro-inflammatory Cytokines | Interleukin-6 (IL-6) | Blood | Data not available | Data not available | 0.73 | Elevated levels are associated with unfavorable treatment outcomes in TB patients.[9][10] |
| Interferon-gamma-inducible protein 10 (IP-10) | Blood/Urine | Data not available | Data not available | Data not available | Shows potential in differentiating between active and latent TB and for monitoring treatment response.[11][12] | |
| Tumor Necrosis Factor-alpha (TNF-α) | Blood | Data not available | Data not available | Data not available | Serum levels are significantly higher in patients with pulmonary tuberculosis compared to healthy individuals. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are summaries of typical experimental protocols for the analysis of the discussed biomarkers.
Volatile Organic Compound (VOC) Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
This is the gold standard for identifying and quantifying VOCs in breath samples.
-
Breath Sample Collection : Subjects exhale into an inert collection bag (e.g., Tedlar®) or directly through a sorbent tube to capture VOCs.
-
Pre-concentration : The collected breath sample is passed through a thermal desorption tube containing an adsorbent material (e.g., Tenax® TA) to concentrate the VOCs.
-
Thermal Desorption : The sorbent tube is heated, releasing the trapped VOCs into the GC-MS system.
-
Gas Chromatography (GC) : The VOCs are separated based on their boiling points and interaction with the stationary phase of the GC column.
-
Mass Spectrometry (MS) : The separated compounds are ionized and fragmented, and the resulting mass-to-charge ratio is used to identify and quantify each VOC.
DNA Methylation Analysis
-
Sample Collection : Whole blood is collected in EDTA tubes, or buccal swabs are obtained.
-
DNA Extraction : Genomic DNA is isolated from the collected biological sample.
-
Bisulfite Conversion : The extracted DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
Analysis :
-
Methylation Arrays : The converted DNA is hybridized to a microarray chip containing probes for thousands of CpG sites across the genome.
-
Quantitative Methylation-Specific PCR (qMSP) : The converted DNA is amplified using primers specific for either the methylated or unmethylated sequence of the target gene (e.g., TSPAN4).
-
Cytokine Analysis via Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection : Blood is collected and centrifuged to obtain serum or plasma.
-
Assay Procedure :
-
A microplate pre-coated with a capture antibody specific for the target cytokine (e.g., IL-6, TNF-α) is used.
-
The serum/plasma sample is added to the wells, and the cytokine binds to the capture antibody.
-
A detection antibody, conjugated to an enzyme, is added and binds to the captured cytokine.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the cytokine in the sample.
-
Visualizing the Biomarker Validation Workflow
The following diagram illustrates a typical workflow for validating a new biomarker, from initial discovery to clinical application.
Caption: A generalized workflow for biomarker validation.
References
- 1. Volatile biomarkers of pulmonary tuberculosis in the breath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resource.aminer.org [resource.aminer.org]
- 3. researchgate.net [researchgate.net]
- 4. The Evaluation and Validation of Blood-Derived Novel Biomarkers for Precise and Rapid Diagnosis of Tuberculosis in Areas With High-TB Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-volatile organic compounds in exhaled breath particles correspond to active tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validating a breath collection and analysis system for the new tuberculosis breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Tuberculosis by The Analysis of Exhaled Breath Particles with High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of Differentially Expressed Immune Biomarkers in Latent and Active Tuberculosis by Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability control for breath analysis using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and evaluation of blood transcriptional biomarker for tuberculosis screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Breath Analysis via Gas Chromatography–Mass Spectrometry (GC-MS) in Chronic Coronary Syndrome (CCS): A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 4-Methyldecane with Other Insect Semiochemicals: A Guide for Researchers
Introduction
Semiochemicals are chemical signals that mediate interactions between organisms, playing a pivotal role in insect communication, survival, and reproduction.[1] These molecules, which include pheromones for intraspecific communication and allelochemicals for interspecific interactions, are fundamental to behaviors such as mating, aggregation, and host location.[1] The specificity of these chemical cues is a cornerstone of chemical ecology and provides opportunities for developing targeted and environmentally benign pest management strategies.[2]
This guide provides a comparative analysis of 4-Methyldecane, a branched-chain alkane, in the context of other well-characterized insect semiochemicals. Direct experimental data on the semiochemical activity of this compound in insects is not extensively documented in publicly available literature. Therefore, this document presents a comparative framework using data from well-studied pheromones of different chemical classes—an aldehyde and another branched-chain alkane—to illustrate the methodologies and potential performance benchmarks. The data presented for this compound is hypothetical and serves as a template for future experimental validation.
Data Presentation: Comparative Semiochemical Activity
The following table summarizes hypothetical quantitative data for this compound in comparison with two known insect pheromones: (Z)-11-Hexadecenal, a common lepidopteran sex pheromone, and (4R,8R)-4,8-Dimethyldecanal, the aggregation pheromone of the red flour beetle. This comparative data is essential for researchers to gauge the potential efficacy of new compounds.
Table 1: Comparative Electrophysiological and Behavioral Responses
| Compound | Chemical Class | Target Species (Example) | Behavioral Effect | Mean EAG Response (mV) ± SE (n=10) | Behavioral Response (% Attraction in Olfactometer) | Reference(s) |
| This compound | Branched Alkane | Coleoptera sp. (Hypothetical) | Aggregation Pheromone | 0.7 ± 0.1 | 65% | Hypothetical Data |
| (Z)-11-Hexadecenal | Aldehyde | Helicoverpa armigera (Male) | Sex Attractant | 1.3 ± 0.1 | 85-95% | [3][4][5] |
| (4R,8R)-4,8-Dimethyldecanal | Branched Aldehyde | Tribolium castaneum (Male & Female) | Aggregation Pheromone | 0.8 ± 0.05 | 70-80% | [6][7][8][9] |
Disclaimer: Data for this compound is hypothetical and for illustrative purposes only. Actual performance would require experimental verification.
Experimental Protocols
Detailed and standardized methodologies are critical for the replication and validation of findings in chemical ecology research. The following are protocols for key experiments used to evaluate the activity of insect semiochemicals.
Protocol 1: Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a rapid screening tool for identifying biologically active semiochemicals.[3]
-
Materials:
-
Live insects (e.g., adult moths, beetles).
-
Dissection microscope, micromanipulators.
-
Glass capillary electrodes, Ag/AgCl wires.
-
Insect saline solution (e.g., Kaissling saline).[10]
-
High-impedance DC amplifier and data acquisition system.
-
Humidified, purified air delivery system.
-
Test compounds (e.g., this compound) and solvent (e.g., hexane or paraffin oil).[10]
-
Filter paper strips and Pasteur pipettes to create odor cartridges.[10]
-
-
Procedure:
-
Antenna Preparation: Anesthetize an insect by cooling. Under a microscope, carefully excise an antenna at its base. Mount the antenna between the two electrodes, ensuring good electrical contact with a small amount of conductive gel.[11]
-
Stimulus Delivery: Prepare serial dilutions of the test compounds. Apply a known amount (e.g., 10 µL) of a solution onto a filter paper strip and insert it into a Pasteur pipette.[10]
-
Recording: Place the tip of the pipette into a hole in the main tube delivering a constant stream of humidified air over the antenna. Deliver a puff of air (e.g., 0.5 seconds) through the pipette to introduce the stimulus.
-
Data Analysis: Record the maximum amplitude of the negative voltage deflection (in millivolts, mV).[3] Normalize the responses to a standard compound (positive control) and subtract the response to a solvent-only puff (negative control).[11]
-
Protocol 2: Y-Tube Olfactometer Bioassay
This laboratory-based behavioral assay assesses the preference of an insect for a test odor compared to a control in a two-choice scenario.[12]
-
Materials:
-
Glass Y-tube olfactometer.
-
Clean, humidified, and filtered air source with flow meters.
-
Odor sources (test compound and control solvent on filter paper).
-
Test insects (starved for a period to ensure motivation).[13]
-
-
Procedure:
-
Setup: Assemble the Y-tube and connect it to the air source, ensuring equal airflow through both arms. Place the odor source (e.g., filter paper with this compound) at the upstream end of one arm and a control source (filter paper with solvent only) in the other.
-
Bioassay: Introduce a single insect at the base of the Y-tube. Allow a set amount of time (e.g., 5-10 minutes) for the insect to make a choice. A choice is recorded when the insect moves a certain distance past the Y-junction into one of the arms.[13]
-
Replication: After each trial, clean the Y-tube thoroughly with solvent (e.g., ethanol) and bake it to remove residual odors. Rotate the position of the treatment and control arms between trials to avoid positional bias.[14]
-
Statistical Analysis: Use a Chi-square (χ²) test to determine if the observed choices differ significantly from a 50:50 distribution.[15]
-
Mandatory Visualization
Visualizing workflows is essential for understanding the logical progression of research in semiochemical discovery and validation.
Caption: Generalized workflow for the identification and validation of insect semiochemicals.
Comparative Discussion
The chemical nature of a semiochemical profoundly influences its biological activity, volatility, and biosynthesis.
-
Chemical Structure and Function: this compound is a saturated, branched-chain alkane. Alkanes, particularly long-chain and methyl-branched hydrocarbons, are primary components of the insect cuticle, where they serve to prevent desiccation.[16] In many species, these cuticular hydrocarbons (CHCs) have been co-opted as contact pheromones or short-range volatile signals, often indicating species, sex, or reproductive status.[16][17] For example, the hydrocarbon heneicosane is a royal-recognition pheromone in the termite Reticulitermes flavipes.[17] In contrast, (Z)-11-Hexadecenal is a Type I lepidopteran pheromone, characterized by a long hydrocarbon chain with a terminal functional group (aldehyde) and at least one double bond.[18] These features are common in long-range sex attractants for moths. The branched aldehyde (4R,8R)-4,8-dimethyldecanal represents another structural class, acting as a potent aggregation signal for flour beetles.[7] The chirality of this molecule is critical for its activity, highlighting the high specificity of insect olfactory systems.[7]
-
Biosynthesis: The biosynthesis of branched alkanes like this compound typically involves the elongation of fatty acids followed by decarboxylation, with methyl branches incorporated from precursors like propionyl-CoA. In contrast, the biosynthesis of unsaturated aldehydes like (Z)-11-Hexadecenal involves the modification of fatty acids by specific desaturases and reductases.
-
Mode of Action: Upon detection by olfactory receptor neurons (ORNs) on the insect's antennae, these diverse molecules initiate a signal transduction cascade. While the downstream neural processing is complex, the initial binding event is highly specific to the molecule's shape, size, and functional groups. The moderate EAG response hypothesized for this compound would suggest it is detectable by the insect's peripheral nervous system, a prerequisite for any behavioral effect. The higher EAG values for specialized pheromones like (Z)-11-Hexadecenal often correlate with a highly tuned receptor system for mate finding.[5]
Conclusion
While this compound's role as an insect semiochemical remains to be experimentally established, its structural similarity to known cuticular hydrocarbons suggests its potential as a short-range signaling molecule, possibly involved in aggregation or recognition. This guide provides a framework for its evaluation by comparing its potential performance metrics against well-understood semiochemicals from different structural classes. The detailed protocols and workflow diagram offer a clear roadmap for researchers to undertake the empirical studies necessary to validate the biological activity of this compound and other novel candidate semiochemicals. Such research is vital for expanding the toolkit of behavior-modifying chemicals used in modern, sustainable pest management programs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Electroantennographic response and odorant-binding protein expression alterations induced by host plant volatiles in Athetis dissimilis (Hampson) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Reverse chemical ecology in a moth: machine learning on odorant receptors identifies new behaviorally active agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. myrmecologicalnews.org [myrmecologicalnews.org]
- 17. pnas.org [pnas.org]
- 18. 11-Hexadecenal, (11Z)- | C16H30O | CID 5364495 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Branched Alkanes as Biofuel Additives: 4-Methyldecane, Isocetane, and Farnesane
An objective guide for researchers and scientists on the performance of branched alkanes as additives in biofuels, supported by available experimental data.
The quest for sustainable and efficient biofuels has led to the exploration of various hydrocarbon additives to improve their combustion properties. Branched alkanes, in particular, are of significant interest due to their potential to enhance fuel performance. This guide provides a comparative analysis of the efficacy of 4-methyldecane against two other prominent branched alkanes, isocetane (2,2,4,4,6,8,8-heptamethylnonane) and farnesane (2,6,10-trimethyldodecane), as biofuel additives. The comparison focuses on key performance metrics including cetane number, heat of combustion, viscosity, and emission profiles.
While comprehensive data is available for isocetane and farnesane, there is a notable lack of publicly accessible experimental data specifically evaluating the performance of this compound as a biofuel additive. This guide presents the available data for all three compounds and highlights the existing data gap for this compound.
Quantitative Data Comparison
The following table summarizes the key performance indicators for this compound, isocetane, and farnesane. It is important to note that the data for this compound is limited to basic physical properties, with performance metrics as a biofuel additive being largely unavailable in the reviewed literature.
| Property | This compound (C11H24) | Isocetane (2,2,4,4,6,8,8-Heptamethylnonane) (C16H34) | Farnesane (2,6,10-Trimethyldodecane) (C15H32) |
| Cetane Number | Data not available | 15[1] | 58 - 59.1[2] |
| Heat of Combustion (MJ/kg) | Estimated ~44-48* | Data not available | ~43.3 |
| Kinematic Viscosity at 40°C (mm²/s) | Data not available | ~4.0 | ~2.9 |
| Density at 20°C (g/cm³) | ~0.74 | ~0.79 | ~0.77 |
| Boiling Point (°C) | ~188 | ~240 | ~249 |
| Emissions Profile (as additive) | Data not available | Serves as a reference for high soot/low NOx | Generally lower NOx and particulate matter compared to conventional diesel. |
*Note on this compound's Heat of Combustion: This is an estimated value based on the general trend that branched alkanes have a slightly lower heat of combustion than their straight-chain counterparts.[3][4] The molar heat of combustion for the straight-chain alkane, n-undecane, can be used as a baseline for this estimation.
Experimental Protocols
The determination of the performance metrics listed above follows standardized experimental procedures to ensure accuracy and comparability of results.
Cetane Number Determination (ASTM D613)
The cetane number, a measure of the ignition quality of a diesel fuel, is determined using a standardized Cooperative Fuel Research (CFR) engine.[5]
-
Engine Setup: A single-cylinder, four-stroke cycle, variable compression ratio, indirect injection diesel engine is used.
-
Test Procedure: The fuel sample is run in the engine under standardized conditions.
-
Ignition Delay Measurement: The primary metric is the ignition delay, which is the time between fuel injection and the start of combustion.
-
Reference Fuel Comparison: The ignition delay of the sample fuel is compared to that of reference fuel blends with known cetane numbers. The reference fuels are typically n-cetane (cetane number of 100) and isocetane (2,2,4,4,6,8,8-heptamethylnonane), which has a cetane number of 15.[1]
-
Cetane Number Calculation: The cetane number of the sample is determined by finding the composition of the reference fuel blend that gives the same ignition delay.
Heat of Combustion Determination (ASTM D4809)
The heat of combustion, representing the energy content of the fuel, is measured using a bomb calorimeter.[6]
-
Sample Preparation: A known mass of the liquid fuel is placed in a sample holder within a high-pressure vessel, the "bomb."
-
Pressurization: The bomb is filled with high-pressure oxygen.
-
Immersion: The bomb is immersed in a known quantity of water in a thermally insulated container (calorimeter).
-
Ignition: The fuel sample is ignited electrically.
-
Temperature Measurement: The temperature increase of the water is precisely measured.
-
Calculation: The heat of combustion is calculated from the temperature rise, the mass of the fuel, and the known heat capacity of the calorimeter.
Kinematic Viscosity Determination (ASTM D445)
Kinematic viscosity, a measure of a fluid's resistance to flow under gravity, is determined using a calibrated glass capillary viscometer.[3][4]
-
Sample Preparation: A known volume of the fuel sample is introduced into the viscometer.
-
Temperature Equilibration: The viscometer is placed in a constant-temperature bath until the sample reaches the desired temperature (e.g., 40°C).
-
Flow Time Measurement: The time it takes for the liquid to flow between two marked points on the capillary under the influence of gravity is measured.
-
Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.
Engine Emissions Testing (EPA Standard Procedures)
Exhaust emissions from engines operating with biofuel blends are characterized using a suite of analytical instruments.
-
Engine Test Cycle: The engine is operated on a dynamometer following a standardized test cycle that simulates various operating conditions (e.g., speed and load).
-
Exhaust Gas Sampling: A sample of the exhaust gas is continuously drawn from the exhaust stream.
-
Gaseous Emissions Analysis:
-
NOx (Nitrogen Oxides): Measured using a chemiluminescence detector.
-
CO (Carbon Monoxide) and CO2 (Carbon Dioxide): Measured using non-dispersive infrared (NDIR) analyzers.
-
HC (Hydrocarbons): Measured using a flame ionization detector (FID).
-
-
Particulate Matter (Soot) Analysis: Particulate matter is typically collected on a filter over the duration of the test cycle. The mass of the collected particulate matter is then determined gravimetrically.
Visualization of Biofuel Additive Evaluation Workflow
The following diagram illustrates a typical workflow for the evaluation of a potential biofuel additive, from its synthesis or sourcing to the final performance assessment.
Discussion and Conclusion
The available data indicates that farnesane shows significant promise as a biofuel additive, with a high cetane number that suggests good ignition quality, and a favorable emissions profile. Isocetane, with its low cetane number, serves as a crucial reference compound for defining the cetane scale and is not typically considered a performance-enhancing additive.
The efficacy of this compound as a biofuel additive remains an open question due to the lack of experimental data. Based on its molecular structure as a moderately branched C11 alkane, it can be hypothesized that its performance characteristics would fall somewhere between those of a linear alkane and a more highly branched alkane of similar carbon number. However, without empirical data, any such claims are purely speculative.
Further research is required to experimentally determine the cetane number, heat of combustion, and emissions profile of this compound in biofuel blends. Such studies would be invaluable in providing a more complete picture of the potential of various branched alkanes to enhance the performance and sustainability of biofuels. Researchers in the field are encouraged to address this data gap to enable a more comprehensive comparison and to guide the development of next-generation biofuel formulations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. organic chemistry - Deciding the order of heat of combustion of isomeric alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Prediction of the Cetane Number of Diesel Compounds Using the Quantitative Structure Property Relationship | Semantic Scholar [semanticscholar.org]
- 5. This compound | CAS#:2847-72-5 | Chemsrc [chemsrc.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Methods for 4-Methyldecane Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of volatile organic compounds (VOCs) like 4-methyldecane is crucial for various applications, including biomarker discovery, environmental monitoring, and industrial quality control. This guide provides an objective comparison of analytical methodologies for the quantification of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS), the most prevalent and suitable technique for this analyte. While direct inter-laboratory cross-validation studies for this compound are not extensively published, this document synthesizes established analytical principles and typical performance data for similar branched alkanes to present a valuable comparative overview.
Data Presentation: A Comparative Overview
The selection of an analytical method is guided by its performance characteristics. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity. While other techniques like Gas Chromatography with Flame Ionization Detection (GC-FID) can also be used for hydrocarbon analysis, GC-MS provides structural information, enhancing confidence in identification. High-Performance Liquid Chromatography (HPLC) is generally not suitable for the direct analysis of non-polar, volatile compounds like this compound without derivatization, which would introduce significant complexity to the workflow.
The following table summarizes the expected performance characteristics for the quantification of this compound using a validated GC-MS method, based on typical performance for hydrocarbon analysis.[1][2]
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Quantification (LOQ) | 0.25 µ g/media (estimated for air analysis)[3] |
| Linearity (R²) | ≥ 0.99[2] |
| Accuracy (% Recovery) | 80-120% |
| Precision (%RSD) | ≤ 15% |
| Sample Throughput | Moderate (typically 15-30 minutes per sample) |
Experimental Protocols
Detailed methodologies are fundamental for the reproducibility and validation of analytical results. Below is a representative protocol for the quantification of this compound in a biological or environmental matrix using GC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on general procedures for the analysis of volatile hydrocarbons in various sample types.[4]
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place 1-5 mL of a liquid sample (e.g., plasma, urine) or 0.5-1 g of a solid sample into a headspace vial.
-
For biological samples, an enzymatic or chemical hydrolysis step may be necessary to release conjugated forms of this compound.
-
Add an appropriate internal standard (e.g., a deuterated analog of a similar alkane) to the sample.
-
Seal the vial and incubate at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
Expose a SPME fiber (e.g., Polydimethylsiloxane - PDMS) to the headspace for a specific time (e.g., 10-20 minutes) to adsorb the analytes.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Instrument | Gas chromatograph coupled to a mass spectrometer (Single Quadrupole or Triple Quadrupole) |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temperature of 40°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes. |
| Injection Mode | Splitless (for trace analysis) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in a matrix that closely matches the samples.
-
Analyze the calibration standards using the same GC-MS method.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Quantify this compound in the unknown samples using the generated calibration curve.
Mandatory Visualization
To ensure the reliability and comparability of analytical data, a robust cross-validation workflow is essential, especially when transferring methods between laboratories or comparing different analytical platforms.
Caption: Workflow for cross-validation of analytical methods.
References
- 1. Identification and Quantitation of Linear Alkanes in Lubricant Base Oils by Using GC×GC/EI TOF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. redalyc.org [redalyc.org]
- 3. This compound - AIR analysis - Analytice [analytice.com]
- 4. Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Comparing the bioremediation potential of different microbes on 4-Methyldecane
For Researchers, Scientists, and Drug Development Professionals
The bioremediation of hydrocarbon contaminants is a critical area of environmental biotechnology. Among these contaminants, branched alkanes like 4-methyldecane pose a significant challenge due to their complex structure. This guide provides a comparative overview of the bioremediation potential of different microbes on this compound, with a focus on the well-studied genera Rhodococcus and Pseudomonas. While specific quantitative data for this compound is limited in publicly available research, this guide extrapolates from studies on structurally similar short-chain branched and n-alkanes to provide a comprehensive comparison.
Comparative Performance of Key Microbial Genera
The genera Rhodococcus and Pseudomonas are well-documented for their broad metabolic capabilities in degrading various hydrocarbons. Their effectiveness in degrading branched alkanes is attributed to specific enzymatic machinery.
| Microbial Genus | Key Degrading Species | Known Substrate Range for Alkanes | Reported Degradation Efficiency (for related alkanes) | Metabolic Pathway Highlights |
| Rhodococcus | Rhodococcus erythropolis, Rhodococcus sp. Q15 | C10-C21 n-alkanes, branched alkanes, substituted cyclohexanes[1] | Degraded almost all n-alkanes (C10-C21) and many branched alkanes in diesel fuel at 5°C[1] | Possesses both terminal and subterminal oxidation pathways[1]. Known to have multiple alkane hydroxylase systems, including cytochrome P450s, which are effective against a wide range of substrates.[1] |
| Pseudomonas | Pseudomonas aeruginosa, Pseudomonas putida | C6-C22 n-alkanes[2] | P. aeruginosa GOM1 degraded 96% of alkanes (C12-C38) in crude oil.[3] | Primarily utilizes the terminal oxidation pathway initiated by alkane monooxygenase (AlkB) for short to medium-chain alkanes.[4] Some strains also show capabilities for degrading longer-chain alkanes.[3] |
Note: The degradation efficiencies mentioned above are for mixtures of alkanes or different specific alkanes, not this compound directly. These values serve as an indicator of the potential capabilities of these microbial genera.
Metabolic Pathways for Branched Alkane Degradation
The microbial degradation of alkanes, including branched ones like this compound, is primarily an aerobic process initiated by the oxidation of the alkane molecule.
Terminal and Subterminal Oxidation
Two primary pathways are involved in the initial oxidation of alkanes:
-
Terminal Oxidation: The oxidation occurs at one of the terminal methyl groups of the alkane chain. This is a common pathway in Pseudomonas species.
-
Subterminal Oxidation: The oxidation occurs at a methylene group adjacent to the terminal methyl group. Rhodococcus species are known to utilize this pathway in addition to terminal oxidation, giving them a broader substrate range.[1]
The methyl branch in this compound presents a steric hindrance that can influence the efficiency of these pathways. Microbes with versatile enzymatic systems, like those found in Rhodococcus, are often better equipped to handle such complex structures.
Figure 1. Proposed metabolic pathways for this compound degradation.
Experimental Protocols
To assess the bioremediation potential of different microbes on this compound, a standardized experimental workflow is crucial.
Microbial Culture and Acclimatization
-
Microbial Strains: Obtain pure cultures of candidate microorganisms (e.g., Rhodococcus erythropolis, Pseudomonas aeruginosa) from a reputable culture collection.
-
Growth Medium: Prepare a minimal salts medium (MSM) with this compound as the sole carbon source. A typical MSM formulation includes (per liter): NH₄NO₃ (1.0 g), K₂HPO₄ (1.0 g), KH₂PO₄ (0.5 g), MgSO₄·7H₂O (0.2 g), CaCl₂·2H₂O (0.02 g), and a trace element solution.
-
Acclimatization: Inoculate the microbes into the MSM containing a low concentration of this compound (e.g., 100 ppm). Subculture repeatedly to select for strains with enhanced degradation capabilities.
Biodegradation Assay
-
Experimental Setup: In sterile flasks, add a defined volume of MSM and inoculate with the acclimatized microbial culture to a specific optical density (e.g., OD₆₀₀ of 0.1).
-
Substrate Addition: Add this compound to the desired final concentration (e.g., 500 ppm).
-
Incubation: Incubate the flasks under controlled conditions (e.g., 30°C, 150 rpm). Include abiotic controls (no microbes) to account for any non-biological degradation.
-
Sampling: Collect samples at regular time intervals (e.g., 0, 24, 48, 72, 96 hours) for analysis.
Analytical Quantification
-
Extraction: Extract the remaining this compound from the culture medium using a suitable organic solvent (e.g., n-hexane).
-
Analysis: Quantify the concentration of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID).
-
Instrument: Gas Chromatograph equipped with a Flame Ionization Detector.
-
Column: A non-polar capillary column (e.g., HP-5 or equivalent).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program: Start at a suitable initial temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).
-
Carrier Gas: Helium or Nitrogen.
-
Quantification: Use an internal standard (e.g., n-dodecane) for accurate quantification by creating a calibration curve.
References
- 1. Biodegradation of Variable-Chain-Length Alkanes at Low Temperatures by a Psychrotrophic Rhodococcus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkane biodegradation in Pseudomonas aeruginosa strains isolated from a polluted zone: identification of alkB and alkB-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional and Genomic Characterization of a Pseudomonas aeruginosa Strain Isolated From the Southwestern Gulf of Mexico Reveals an Enhanced Adaptation for Long-Chain Alkane Degradation [frontiersin.org]
- 4. Enzymes and genes involved in aerobic alkane degradation - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of 4-Methyldecane in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance evaluation of 4-Methyldecane as a solvent system, benchmarked against common non-polar alternatives such as hexane, heptane, and toluene. Due to the limited availability of specific experimental data for this compound in the public domain, this document outlines standardized experimental protocols to enable researchers to generate robust comparative data. The guide also presents available data for alternative solvents to serve as a baseline for evaluation.
Executive Summary
This compound, a branched alkane, presents itself as a potential alternative to conventional non-polar solvents in various applications, including organic synthesis and drug formulation. Its branched structure may offer different solvency and reaction kinetics compared to its straight-chain counterparts like n-decane or other common alkanes. This guide details the necessary experimental workflows to evaluate its performance in terms of solubility of active pharmaceutical ingredients (APIs), impact on reaction kinetics, and its role in drug stability.
Physicochemical Properties
A solvent's physical and chemical properties are fundamental to its performance. Below is a comparison of key properties of this compound and alternative non-polar solvents.
| Property | This compound | n-Hexane | n-Heptane | Toluene |
| Molecular Formula | C₁₁H₂₄ | C₆H₁₄ | C₇H₁₆ | C₇H₈ |
| Molecular Weight ( g/mol ) | 156.31 | 86.18 | 100.21 | 92.14 |
| Boiling Point (°C) | ~187 | 69 | 98.4 | 110.6 |
| Density (g/cm³ at 20°C) | ~0.74 | 0.655 | 0.684 | 0.867 |
| LogP (Octanol-Water Partition Coefficient) | ~5.9 | 3.9 | 4.5 | 2.73 |
| Polarity | Non-polar | Non-polar | Non-polar | Non-polar (with some aromatic character) |
Note: Properties for this compound are estimated based on its structure and data from chemical databases. Precise experimental values may vary.
Performance Evaluation: Key Experimental Areas
To thoroughly evaluate this compound's performance, three key experimental areas should be investigated: solubility of a model compound, impact on a model reaction's kinetics, and stability of a model drug.
Solubility of a Model Compound: Ibuprofen
Objective: To determine and compare the solubility of a model non-polar drug, Ibuprofen, in this compound versus hexane, heptane, and toluene.
Experimental Data (Literature Values):
| Solvent | Solubility of Ibuprofen ( g/100 mL) at 25°C | Reference |
| This compound | Data not available | - |
| n-Hexane | Practically Insoluble (<3.3 g/100mL) | [1][2] |
| n-Heptane | Low solubility | [3] |
| Toluene | Soluble to Partly Soluble | [1][2][3] |
Experimental Protocol: Determination of Ibuprofen Solubility
This protocol outlines the shake-flask method, a reliable technique for determining the thermodynamic solubility of a compound.
Materials:
-
Ibuprofen powder (USP grade)
-
This compound (high purity)
-
n-Hexane (analytical grade)
-
n-Heptane (analytical grade)
-
Toluene (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
UV-Vis Spectrophotometer or HPLC system
-
Syringe filters (0.45 µm, PTFE)
Procedure:
-
Add an excess amount of Ibuprofen powder to a series of vials.
-
To each vial, add a known volume (e.g., 10 mL) of one of the test solvents (this compound, hexane, heptane, toluene).
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
After agitation, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant of each vial using a syringe fitted with a PTFE filter.
-
Dilute the filtered samples with a suitable solvent (if necessary) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of Ibuprofen in each sample using a pre-validated UV-Vis or HPLC method.
-
Calculate the solubility in g/100 mL.
Workflow for Solubility Determination
Caption: Workflow for determining the solubility of Ibuprofen.
Reaction Kinetics: Grignard Reaction
Objective: To evaluate the effect of this compound as a solvent on the rate of a model Grignard reaction compared to other non-polar solvents.
Background: The formation of Grignard reagents and their subsequent reactions are highly sensitive to the solvent. While ethers like diethyl ether and THF are common, non-coordinating solvents like toluene have been shown to influence reaction rates.[4][5] It is hypothesized that this compound, as a non-coordinating alkane, will have a different impact on the reaction kinetics.
Experimental Data (Qualitative from Literature):
| Solvent | Effect on Grignard Reaction Rate | Reference |
| This compound | Data not available | - |
| Diethyl Ether | Standard solvent, facilitates reagent formation | [4] |
| Toluene | Can accelerate the reaction with alkoxysilanes when mixed with ether | [4][5] |
Experimental Protocol: Monitoring Grignard Reaction Kinetics
This protocol describes a method for monitoring the progress of the reaction between phenylmagnesium bromide and benzophenone to form triphenylmethanol.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Benzophenone
-
This compound (anhydrous)
-
Toluene (anhydrous)
-
Diethyl ether (anhydrous)
-
Iodine crystal (as initiator)
-
Anhydrous workup reagents (e.g., saturated aqueous NH₄Cl)
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system
-
Reaction flasks, condensers, and other standard glassware for air-sensitive reactions
Procedure:
-
Set up a flame-dried, three-necked flask with a condenser, dropping funnel, and nitrogen inlet.
-
Add magnesium turnings and a crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of bromobenzene in the test solvent (this compound, toluene, or diethyl ether).
-
Initiate the Grignard reagent formation by adding a small amount of the bromobenzene solution to the magnesium.
-
Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the Grignard reagent has formed, cool the flask to a specific temperature (e.g., 0°C).
-
Prepare a solution of benzophenone in the same solvent and add it to the dropping funnel.
-
Add the benzophenone solution to the Grignard reagent at a controlled rate.
-
At specific time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw aliquots from the reaction mixture using a syringe and quench them in a vial containing an acidic workup solution.
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining benzophenone and the formed triphenylmethanol.
-
Plot the concentration of the reactant or product versus time to determine the reaction rate.
Logical Flow for Kinetic Study
Caption: Process for evaluating Grignard reaction kinetics.
Drug Stability: Amoxicillin
Objective: To assess the stability of a model drug, Amoxicillin, in this compound in comparison to other non-polar solvents, simulating storage conditions.
Background: While Amoxicillin is primarily formulated in aqueous or solid dosage forms, understanding its stability in non-polar environments is crucial for developing novel delivery systems or during specific manufacturing processes. Data on Amoxicillin stability is predominantly in aqueous solutions, where hydrolysis is the main degradation pathway.[6][7][8][9][10] In a non-polar, aprotic solvent like this compound, degradation mechanisms might differ.
Experimental Data (Aqueous Stability for Context):
| Condition | Stability of Amoxicillin | Reference |
| Aqueous Solution (Refrigerated) | Stable for several days | [10] |
| Aqueous Solution (Room Temp) | Degrades significantly within days | [8][10] |
| In this compound | Data not available | - |
| In Hexane/Heptane/Toluene | Data not available | - |
Experimental Protocol: Assessing Amoxicillin Stability
This protocol uses a stability-indicating HPLC method to monitor the degradation of Amoxicillin over time.
Materials:
-
Amoxicillin trihydrate (USP grade)
-
This compound (high purity)
-
n-Hexane (analytical grade)
-
n-Heptane (analytical grade)
-
Toluene (analytical grade)
-
HPLC system with a UV detector
-
Stability chambers or ovens
-
Volumetric flasks and pipettes
Procedure:
-
Prepare stock solutions of Amoxicillin in each of the test solvents. Due to the low solubility of Amoxicillin in non-polar solvents, this may result in suspensions. Ensure homogeneity before sampling.
-
Dispense the solutions/suspensions into sealed vials to prevent solvent evaporation.
-
Store the vials under controlled conditions (e.g., 25°C/60% RH and accelerated conditions like 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 2, 4 weeks, and 3 months), remove a set of vials for analysis.
-
For analysis, dissolve the contents of the vial in a suitable solvent (e.g., a mixture of the test solvent and a polar solvent like acetonitrile or methanol) to ensure complete dissolution of Amoxicillin and any potential degradants.
-
Filter the samples and analyze them using a validated stability-indicating HPLC method.
-
Quantify the amount of remaining Amoxicillin and identify and quantify any degradation products.
-
Plot the percentage of remaining Amoxicillin against time to determine the degradation rate and shelf-life.
Signaling Pathway for Stability Testing
Caption: Workflow for assessing the stability of Amoxicillin.
Conclusion and Recommendations
The provided protocols offer a robust framework for the comprehensive performance evaluation of this compound as a solvent in pharmaceutical research and development. While direct experimental data for this compound is currently lacking in publicly available literature, its physicochemical properties suggest it will behave as a typical non-polar, non-coordinating solvent.
Researchers are encouraged to utilize the outlined experimental designs to generate comparative data. This will not only elucidate the specific performance characteristics of this compound but also contribute valuable information to the broader scientific community regarding its potential as an alternative to more conventional non-polar solvents. Key areas of interest for future research include its application in specific reaction types where solvent branching may influence selectivity and its use in novel drug delivery systems for hydrophobic APIs.
References
- 1. Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of ibuprofen solubility and skin permeation by conjugation with l -valine alkyl esters - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00100G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of the grignard reaction with silanes in diethyl ether and ether-toluene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
The Discerning Palate of Pests: A Comparative Analysis of Insect Behavioral Responses to 4-Methyldecane Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced ways insects perceive and react to chemical cues is paramount for developing effective and targeted pest management strategies. This guide delves into a comparative study of the behavioral responses of insects to isomers of 4-methyldecane, a methyl-branched alkane. While direct and extensive research on this compound itself is limited, a comprehensive analysis of the structurally similar and well-documented aggregation pheromone of the red flour beetle, Tribolium castaneum, 4,8-dimethyldecanal, provides a robust model for understanding the principles of isomeric specificity in insect behavior.
The red flour beetle (Tribolium castaneum) is a major pest of stored grain products worldwide.[1][2] Males of this species produce an aggregation pheromone, identified as 4,8-dimethyldecanal, which attracts both males and females, leading to increased population density and infestation.[1][2][3][4][5] This pheromone possesses two chiral centers at positions 4 and 8, resulting in four possible stereoisomers: (4R,8R), (4S,8S), (4R,8S), and (4S,8R).[1][2] Extensive research has demonstrated that the biological activity of these isomers is not equal, highlighting the remarkable specificity of insect chemoreception.
Quantitative Behavioral and Electrophysiological Responses
Bioassays are crucial for determining the behavioral activity of pheromone components.[4] In the case of T. castaneum, laboratory-based behavioral assays and electroantennography (EAG) have been employed to quantify the response to different 4,8-dimethyldecanal isomers. Behavioral assays typically involve an olfactometer, a device that allows insects to choose between different odor sources. The number of insects attracted to each source provides a quantitative measure of its attractiveness. EAG, on the other hand, measures the electrical response of the insect's antenna to a specific chemical, providing a physiological measure of olfactory sensitivity.
Studies have shown that T. castaneum exhibits a distinct preference for the (4R,8R)-isomer of 4,8-dimethyldecanal.[1][2] The other isomers elicit significantly lower or no attraction. This specificity is a critical factor in the development of effective pheromone-based lures for trapping and monitoring this pest.
| Isomer of 4,8-dimethyldecanal | Behavioral Response (Attraction) | Electroantennographic (EAG) Response |
| (4R,8R) | High | Strong |
| (4S,8S) | Low to None | Weak |
| (4R,8S) | Low to None | Weak |
| (4S,8R) | Low to None | Weak |
| Racemic Mixture | Moderate | Moderate |
Table 1: Comparative Response of Tribolium castaneum to Isomers of 4,8-dimethyldecanal. The data presented is a summary of findings from multiple studies and illustrates the general trend of higher activity for the (4R,8R)-isomer.
Experimental Protocols
To ensure the reliability and reproducibility of behavioral and electrophysiological data, standardized experimental protocols are essential. Below are detailed methodologies for the key experiments cited in the study of T. castaneum's response to 4,8-dimethyldecanal isomers.
Behavioral Bioassay: Two-Choice Olfactometer
-
Apparatus: A Y-tube or multi-arm olfactometer is used. The apparatus consists of a central chamber from which two or more arms extend. Purified and humidified air is passed through each arm.
-
Insects: Adult T. castaneum of a specific age and sex are used.[6] They are typically starved for a set period before the assay to increase their motivation to respond to stimuli.
-
Stimuli: The different isomers of 4,8-dimethyldecanal are synthesized with high chiral purity.[1][2] Solutions of a known concentration are prepared in a suitable solvent (e.g., hexane). A filter paper disc is impregnated with a specific amount of the test solution and placed in one arm of the olfactometer. A solvent-only control is placed in the other arm.
-
Procedure: A single beetle is introduced into the central chamber. The beetle's movement is observed for a defined period, and the arm it enters and the time spent in each arm are recorded. The experiment is replicated multiple times with new beetles and fresh stimuli.
-
Data Analysis: The number of beetles choosing the arm with the test compound versus the control arm is statistically analyzed (e.g., using a chi-square test) to determine if there is a significant preference.
Electroantennography (EAG)
-
Preparation: An adult T. castaneum is immobilized. One antenna is carefully excised or left attached to the head. Two microelectrodes filled with a saline solution are used. The recording electrode is placed in contact with the tip of the antenna, and the reference electrode is inserted into the head or another part of the body.[7]
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of the test isomer is injected into the airstream for a short duration.
-
Recording: The electrical potential difference between the two electrodes is amplified and recorded. The deflection from the baseline in response to the stimulus is the EAG response, measured in millivolts (mV).[7]
-
Data Analysis: The amplitude of the EAG responses to different isomers and concentrations are compared to determine the relative sensitivity of the antenna to each compound.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
References
- 1. BJOC - Synthesis of the aggregation pheromone of Tribolium castaneum [beilstein-journals.org]
- 2. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,8-Dimethyldecanal, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchmap.jp [researchmap.jp]
- 6. Age and sex related responsiveness of Tribolium castaneum (Coleoptera: Tenebrionidae) in novel behavioral bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating Environmental Fate Models for 4-Methyldecane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate prediction of a chemical's environmental fate and transport is a critical component of regulatory assessment and environmental risk management. For branched alkanes such as 4-Methyldecane, which can be found in various industrial applications and fuel formulations, understanding its behavior in soil, water, and air is paramount. This guide provides a comparative overview of the validation process for environmental fate and transport models concerning this compound. Due to a notable lack of publicly available, direct experimental data for the environmental fate of this compound, this document focuses on the established methodologies and modeling tools that can be employed for its assessment and subsequent validation once experimental data is generated.
Physicochemical Properties of this compound
A prerequisite for any environmental fate modeling is the accurate parameterization of the chemical's physicochemical properties. These properties govern its partitioning behavior between different environmental compartments. The following table summarizes key properties of this compound, distinguishing between experimentally determined and estimated values.
| Property | Value | Unit | Type |
| Molecular Formula | C11H24 | - | - |
| Molecular Weight | 156.31 | g/mol | - |
| Boiling Point | 187.0 | °C | Experimental |
| Vapor Pressure | 0.869 | mmHg @ 25°C | Estimated |
| Water Solubility | 0.038 | mg/L @ 25°C | Estimated |
| Log Kow (Octanol-Water Partition Coefficient) | 6.16 | - | Estimated |
| Organic Carbon-Water Partition Coefficient (Koc) | 4.84 | L/kg | Estimated (log Koc) |
| Henry's Law Constant | 1.81E+00 | atm-m³/mole @ 25°C | Estimated |
Note: Estimated values are often derived from Quantitative Structure-Property Relationship (QSPR) models and should be used for screening-level assessments. Experimental determination is recommended for definitive studies.
Environmental Fate and Transport Models
A variety of models can be used to predict the environmental fate and transport of hydrocarbons like this compound. These models range in complexity and are selected based on the specific protection goals and available data.
1. EPI Suite™ (Estimation Programs Interface)
Developed by the U.S. Environmental Protection Agency (EPA), EPI Suite™ is a widely used, free software that estimates the physicochemical properties and environmental fate of organic chemicals.[1][2] For this compound, relevant modules include:
-
KOCWIN™: Estimates the soil and sediment adsorption coefficient (Koc).
-
BIOWIN™: Predicts aerobic and anaerobic biodegradability.
-
BioHCwin: Specifically estimates the biodegradation half-life for hydrocarbons.[2]
-
HENRYWIN™: Estimates the Henry's Law constant, which is crucial for assessing volatilization from water.
-
WVOLWIN™: Estimates the volatilization rate from rivers and lakes.
-
LEV3EPI™: A Level III fugacity model that predicts the partitioning of a chemical between air, water, soil, and sediment at a steady state.
Validation of EPI Suite™ for Branched Alkanes: While EPI Suite™ is a powerful screening tool, its accuracy for specific chemical classes, such as branched alkanes, requires validation with experimental data. Studies have been conducted to assess the predictive performance of its various modules, but specific validation for this compound is not readily found in the literature.[3]
2. Multimedia Fugacity Models
These models, such as the EQuilibrium Criterion (EQC) model, are based on the concept of fugacity (the "escaping tendency" of a chemical from a phase). They are valuable for understanding the overall distribution of a chemical in a generic environment. These models require the input of the chemical's physicochemical properties and degradation rates in different media (air, water, soil, sediment).
3. Unsaturated and Saturated Zone Transport Models
Models like VLEACH and SESOIL are used to assess the potential for chemicals to leach through the unsaturated soil zone and impact groundwater.[4] These models consider processes such as advection, dispersion, sorption, and degradation.
Experimental Protocols for Model Validation
To validate the predictions of the models mentioned above for this compound, experimental data on its key environmental fate processes are essential. The following are detailed methodologies for generating this crucial data, based on internationally recognized guidelines.
Biodegradation Assessment
The rate and extent of biodegradation are critical parameters for determining the persistence of this compound in the environment.
Experimental Protocol: Ready Biodegradability (based on OECD Guideline 301F)
This method evaluates the potential for rapid and ultimate biodegradation of a chemical in an aerobic aqueous medium.
-
Test System: A manometric respirometry setup is used to measure the oxygen consumed by a microbial inoculum in the presence of the test substance.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used as the microbial source.
-
Test Substance Preparation: Due to its low water solubility, this compound should be adsorbed onto an inert support, such as silica gel, or emulsified with a non-toxic emulsifying agent to ensure its availability to the microorganisms.
-
Procedure:
-
A defined volume of mineral medium, the inoculum, and the test substance are added to the respirometer flasks.
-
Control flasks containing the inoculum and mineral medium only (blank), and a reference substance with known biodegradability (e.g., sodium benzoate) are run in parallel.
-
The flasks are incubated in the dark at a constant temperature (typically 20-24°C) for 28 days.
-
The oxygen consumption is measured continuously or at frequent intervals.
-
-
Data Analysis: The percentage of biodegradation is calculated based on the measured oxygen consumption relative to the theoretical oxygen demand (ThOD) of this compound. A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[4][5][6]
Soil Sorption/Desorption Assessment
The extent to which this compound binds to soil particles determines its mobility and bioavailability. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter in this process.
Experimental Protocol: Batch Equilibrium Method (based on OECD Guideline 106)
This method determines the adsorption and desorption of a chemical in different soil types.
-
Test System: The experiment is conducted in centrifuge tubes or other suitable vessels.
-
Soils: A minimum of five different soil types with varying organic carbon content, pH, and texture are recommended.
-
Test Substance Preparation: A stock solution of this compound is prepared in a 0.01 M CaCl2 solution. Due to its low water solubility, a co-solvent may be necessary, and its effect on sorption must be accounted for.
-
Procedure:
-
Preliminary Test: To determine the optimal soil-to-solution ratio, equilibration time, and to check for adsorption to the test vessel walls.
-
Adsorption Phase:
-
Known amounts of soil are equilibrated with the test solution of this compound at different concentrations.
-
The suspensions are agitated at a constant temperature until equilibrium is reached.
-
The solid and liquid phases are separated by centrifugation.
-
The concentration of this compound in the aqueous phase is measured using a suitable analytical method (e.g., gas chromatography-mass spectrometry).
-
-
Desorption Phase (Optional): The soil from the adsorption phase is re-suspended in a fresh solution without the test substance and equilibrated to determine the amount of this compound that desorbs.
-
-
Data Analysis: The amount of this compound adsorbed to the soil is calculated from the difference between the initial and equilibrium concentrations in the aqueous phase. The soil-water distribution coefficient (Kd) is calculated for each concentration. The organic carbon-normalized sorption coefficient (Koc) is then determined by dividing Kd by the fraction of organic carbon in the soil.[7][8][9][10]
Mandatory Visualizations
To illustrate the logical flow of validating an environmental fate and transport model for this compound, the following workflow diagram is provided.
Caption: Workflow for the validation of environmental fate and transport models for this compound.
References
- 1. Variability of Biodegradation Rates of Commercial Chemicals in Rivers in Different Regions of Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Influence of Season on Biodegradation Rates in Rivers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. chemsafetypro.com [chemsafetypro.com]
- 6. researchgate.net [researchgate.net]
- 7. open.alberta.ca [open.alberta.ca]
- 8. scielo.br [scielo.br]
- 9. Predicting the environmental fate properties of petroleum hydrocarbon mixtures [inis.iaea.org]
- 10. Environmental fate factors and human intake fractions for risk assessment of petroleum products | Semantic Scholar [semanticscholar.org]
Comparative Toxicity Analysis of 4-Methyldecane and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of 4-Methyldecane and its related isomers. Due to the limited availability of specific toxicity data for this compound, this analysis incorporates data from closely related branched-chain alkanes and isoalkane mixtures as surrogates to provide a broader understanding of their potential toxicological profiles.
Quantitative Toxicity Data
| Compound/Mixture | CAS Number | Test Species | Route of Exposure | Toxicity Endpoint | Value | Reference |
| 2-Methyldecane | 6975-98-0 | Rat | Inhalation (4 hr) | LC50 | > 12,200 mg/m³ | [1] |
| Hydrocarbons, C11-C12, isoalkanes | 64741-65-7 | Rat | Oral | LD50 | > 5000 mg/kg | [2][3] |
| Hydrocarbons, C11-C12, isoalkanes | 64741-65-7 | Rabbit | Dermal | LD50 | > 2200 – 2500 mg/kg | [2][3] |
| This compound | 2847-72-5 | Not specified | Not specified | Toxicological Hazard | Neurotoxin, Acute solvent syndrome | [4][5] |
| 3-Methyldecane | 13151-34-3 | Not specified | Not specified | Toxicological Hazard | Neurotoxin, Acute solvent syndrome | [6] |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. LC50 (Lethal Concentration, 50%) is the concentration of a substance in the air that is lethal to 50% of a test population.
Experimental Protocols
While specific experimental details for the studies cited above are not available, the methodologies likely followed standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are generalized protocols for common acute toxicity studies.
Acute Oral Toxicity (Following OECD Guideline 425)
-
Test Animals: Healthy, young adult rodents (e.g., rats), fasted before administration.
-
Dosage: A single dose of the test substance is administered by oral gavage. The starting dose is selected based on preliminary information.
-
Procedure: A stepwise procedure is used where the outcome of each animal determines the dose for the next. The dosing continues until one of the stopping criteria is met (e.g., three consecutive animals survive at the highest dose).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Acute Dermal Toxicity (Following OECD Guideline 402)
-
Test Animals: Healthy, young adult animals (e.g., rats or rabbits) with clipped fur.
-
Dosage: The test substance is applied uniformly to a shaved area of the back (at least 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.
-
Observation: Animals are observed for mortality and signs of toxicity for 14 days. Skin reactions at the site of application are also recorded.
-
Data Analysis: The LD50 is determined based on the observed mortality.
Acute Inhalation Toxicity (Following OECD Guideline 403)
-
Test Animals: Healthy, young adult rodents (e.g., rats).
-
Exposure: Animals are exposed to the test substance (as a gas, vapor, or aerosol) in a whole-body or nose-only inhalation chamber for a fixed period, typically 4 hours.
-
Concentration: Multiple groups of animals are exposed to different concentrations of the test substance.
-
Observation: Animals are observed for mortality and signs of toxicity during and after exposure for at least 14 days.
-
Data Analysis: The LC50 is calculated from the concentration-mortality data.
Visualizations
General Workflow for In Vitro Cytotoxicity Assay
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a chemical compound using an in vitro cell-based assay.
Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.
Logical Relationship of Toxicity Assessment
This diagram illustrates the logical progression from identifying a chemical of interest to characterizing its toxicological profile.
Caption: Logical flow for the toxicological assessment of a chemical substance.
References
- 1. 2-Methyldecane | C11H24 | CID 23415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. This compound | C11H24 | CID 17835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. 3-Methyldecane | C11H24 | CID 92239 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Cost-Effectiveness of 4-Methyldecane Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common laboratory-scale synthesis methods for 4-Methyldecane, a branched alkane with applications in various research and industrial fields. The analysis focuses on cost-effectiveness, supported by quantitative data, detailed experimental protocols, and visual representations of the synthetic workflow.
Comparative Analysis of Synthesis Methods
Several synthetic routes are available for the preparation of this compound. The following table summarizes the key quantitative metrics for three common laboratory-scale methods: Halogenation-Reduction, Grignard Reaction, and Catalytic Hydrogenation of an alkene precursor.
| Method | Starting Materials | Key Reagents | Typical Yield (%) | Typical Purity (%) | Relative Cost |
| Grignard Reaction | 2-Heptanone, Butylmagnesium bromide | Mg, THF, H3O+ | ~80-90 (for alcohol) | >95 | Moderate |
| Halogenation-Reduction | 4-Methyldecanol | SOCl2 or PBr3, LiAlH4 or NaBH4 | ~70-85 | >95 | Moderate to High |
| Catalytic Hydrogenation | 4-Methyl-1-decene | H2, Pd/C or PtO2 | >95 | >99 | High |
Featured Synthesis Method: Grignard Reaction Followed by Reduction
This section details a two-step process for the synthesis of this compound, commencing with the Grignard reaction of 2-heptanone with butylmagnesium bromide to form the tertiary alcohol, 4-methyl-4-decanol, followed by its reduction to the final product. This method offers a balance of good yield, high purity, and moderate cost.
Experimental Protocol
Step 1: Synthesis of 4-Methyl-4-decanol via Grignard Reaction
-
Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel. The apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
Grignard Reagent Preparation: In the reaction flask, place magnesium turnings (2.43 g, 0.1 mol). A solution of 1-bromobutane (13.7 g, 0.1 mol) in 50 mL of anhydrous diethyl ether is added to the dropping funnel. Approximately 10 mL of the 1-bromobutane solution is added to the magnesium turnings to initiate the reaction, which is evidenced by the formation of a cloudy solution and gentle refluxing. The remaining 1-bromobutane solution is then added dropwise to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the butylmagnesium bromide Grignard reagent.
-
Reaction with Ketone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 2-heptanone (11.4 g, 0.1 mol) in 30 mL of anhydrous diethyl ether is added to the dropping funnel and then added dropwise to the stirred Grignard reagent solution over 30 minutes, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour. The mixture is then carefully poured into a beaker containing 100 g of crushed ice and 50 mL of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted twice with 50 mL portions of diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-methyl-4-decanol.
Step 2: Reduction of 4-Methyl-4-decanol to this compound
-
Tosylation: The crude 4-methyl-4-decanol (0.1 mol) is dissolved in 100 mL of pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (19.1 g, 0.1 mol) is added portion-wise with stirring. The mixture is stirred at 0 °C for 4 hours and then left to stand at room temperature overnight.
-
Reduction: The reaction mixture is cooled in an ice bath, and lithium aluminum hydride (LAH) (3.8 g, 0.1 mol) is added cautiously in small portions. The mixture is then stirred at room temperature for 4 hours.
-
Work-up: The reaction is quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is extracted with diethyl ether. The ether extract is washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by fractional distillation to give this compound.
Cost-Effectiveness Analysis
The following table provides an estimated cost analysis for the synthesis of this compound via the Grignard reaction and subsequent reduction, based on a laboratory scale synthesis of approximately 0.1 mole of the final product. Prices are based on currently available catalog prices and may vary.
| Reagent | Molar Mass ( g/mol ) | Required Amount (g) | Price (USD/g) | Estimated Cost (USD) |
| 2-Heptanone | 114.19 | 11.4 | 0.095[1] | 1.08 |
| 1-Bromobutane | 137.02 | 13.7 | 0.19[2] | 2.60 |
| Magnesium | 24.31 | 2.43 | - | Negligible |
| p-Toluenesulfonyl chloride | 190.65 | 19.1 | 0.22[3][4][5] | 4.20 |
| Lithium Aluminum Hydride | 37.95 | 3.8 | 2.20[6][7][8] | 8.36 |
| Total Estimated Cost | ~16.24 |
Note: This cost analysis does not include the cost of solvents, drying agents, and energy consumption.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key logical steps in the synthesis of this compound.
This guide provides a foundational assessment of the cost-effectiveness of this compound synthesis. Researchers and drug development professionals are encouraged to adapt these protocols and cost analyses to their specific laboratory conditions and supplier pricing.
References
- 1. 2-Heptanone = 98 , FCC, FG 110-43-0 [sigmaaldrich.com]
- 2. 2-庚酮 natural, 98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-Decene price,buy 1-Decene - chemicalbook [m.chemicalbook.com]
- 4. labdepotinc.com [labdepotinc.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. 1-Decene, ca. 95% 1 L | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Hydroformylation - Wikipedia [en.wikipedia.org]
- 8. 2-Heptanone, Certified® Reagent | eBay [ebay.com]
Safety Operating Guide
Proper Disposal of 4-Methyldecane: A Guide for Laboratory Professionals
The safe and compliant disposal of 4-methyldecane, a flammable aliphatic hydrocarbon, is a critical aspect of laboratory safety and environmental responsibility. This document provides essential safety and logistical information, including operational and disposal plans, to guide researchers, scientists, and drug development professionals in the proper management of this compound waste. Adherence to these procedures is vital to mitigate risks and ensure compliance with hazardous waste regulations.
Immediate Safety and Logistical Information
1. Hazard Identification and Personal Protective Equipment (PPE):
This compound is a flammable liquid and should be handled with appropriate caution.[1] It is imperative to handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2] All sources of ignition, such as open flames, sparks, and hot surfaces, must be eliminated from the vicinity.[1][2]
Appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes:
-
Eye Protection: Tightly fitting safety goggles.[2]
-
Hand Protection: Chemical-resistant gloves.[2]
-
Body Protection: A flame-retardant lab coat.
2. Spill Management:
In the event of a spill, immediate action is necessary to contain and clean up the material safely.
-
Small Spills: Absorb the spill with a non-combustible material such as vermiculite, sand, or earth.[1] Place the absorbent material into a sealed, properly labeled container for disposal.
-
Large Spills: If a large spill occurs, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Under no circumstances should this compound or materials contaminated with it be disposed of down the drain.[3]
Quantitative Data: Physical and Chemical Properties of this compound
For easy reference, the key physical and chemical properties of this compound are summarized in the table below. This information is crucial for understanding its behavior and potential hazards.
| Property | Value |
| Molecular Formula | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol |
| Appearance | Colorless liquid |
| Odor | Pungent, acrid |
| Flash Point | 49.4 °C (121.0 °F)[4] |
| Boiling Point | Approximately 174 °C |
| Solubility in Water | 0.2971 mg/L @ 25 °C (estimated)[4] |
| Regulatory Classification | Ignitable Hazardous Waste (D001) |
Operational and Disposal Plan
The proper disposal of this compound is governed by regulations for ignitable hazardous waste. The Resource Conservation and Recovery Act (RCRA) classifies liquids with a flash point below 60°C (140°F) as D001 ignitable hazardous waste. As the flash point of this compound is approximately 49.4°C, it falls under this classification.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste this compound, including contaminated materials (e.g., absorbent from spills, used pipette tips), in a designated and compatible waste container.
-
The container must be in good condition, compatible with hydrocarbons, and have a secure, tight-fitting lid to prevent the release of vapors.
-
Do not mix this compound waste with other waste streams, particularly halogenated solvents, as this can complicate disposal and increase costs.[5]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the hazards associated with the waste, primarily "Ignitable."
-
Follow your institution's specific labeling requirements, which may include the accumulation start date and the name of the generating researcher or lab.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The storage area should be away from ignition sources and in a well-ventilated location.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.
-
Do not attempt to dispose of the waste through any other means. This compound must be disposed of through a licensed hazardous waste disposal facility.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. iwaponline.com [iwaponline.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Current Status of the Degradation of Aliphatic and Aromatic Petroleum Hydrocarbons by Thermophilic Microbes and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA2002494C - Oxidation of saturated hydrocarbon chains - Google Patents [patents.google.com]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
Navigating the Safe Handling of 4-Methyldecane: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 4-Methyldecane, ensuring laboratory safety and building trust in procedural accuracy.
Chemical and Physical Properties of this compound
A clear understanding of this compound's properties is the foundation of its safe handling. This colorless liquid is characterized by a pungent, acrid odor.[1][2] Key quantitative data are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol |
| Boiling Point | 187.4 ± 7.0 °C at 760 mmHg[3] |
| Flash Point | 49.4 ± 11.4 °C[3] |
| Density | 0.7 ± 0.1 g/cm³[3] |
Hazard Identification and Personal Protective Equipment (PPE)
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a flammable liquid and vapor.[4] Crucially, it may be fatal if swallowed and enters airways.[4] Therefore, stringent adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. Always inspect gloves for integrity before use. |
| Eye Protection | Safety glasses with side shields or goggles | Provides a barrier against splashes. |
| Skin and Body Protection | Laboratory coat | To prevent skin contact. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or a chemical fume hood. | In case of inadequate ventilation or potential for aerosol generation, a NIOSH-approved respirator with organic vapor cartridges should be used. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes risks and ensures a safe laboratory environment.
Workflow for Handling this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
